sSPhos
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
特性
IUPAC Name |
sodium;3-(2-dicyclohexylphosphanylphenyl)-2,4-dimethoxybenzenesulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35O5PS.Na.H2O/c1-30-22-17-18-24(33(27,28)29)26(31-2)25(22)21-15-9-10-16-23(21)32(19-11-5-3-6-12-19)20-13-7-4-8-14-20;;/h9-10,15-20H,3-8,11-14H2,1-2H3,(H,27,28,29);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPQBSXKBDVINV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)[O-])OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36NaO6PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635658 | |
| Record name | Sodium 2'-(dicyclohexylphosphanyl)-2,6-dimethoxy[1,1'-biphenyl]-3-sulfonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049726-96-6, 870245-75-3 | |
| Record name | Sodium 2'-(dicyclohexylphosphanyl)-2,6-dimethoxy[1,1'-biphenyl]-3-sulfonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-Biphenyl]-3-sulfonic acid, 2'-(dicyclohexylphosphino)-2,6-dimethoxy-, sodium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1049726-96-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
sSPhos Ligand: A Comprehensive Technical Guide for Advanced Catalysis
For Researchers, Scientists, and Drug Development Professionals
The sSPhos ligand, a sulfonated derivative of the well-established SPhos, has emerged as a powerful tool in modern synthetic chemistry. Its unique structural features, particularly its inherent chirality arising from atropisomeric isomerism and the presence of a strategically positioned sulfonate group, enable exceptional performance in a variety of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth overview of the this compound ligand, including its synthesis, resolution, and application in key enantioselective transformations, supported by quantitative data and detailed experimental protocols.
Core Attributes of the this compound Ligand
This compound, or Dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine sulfonic acid, is a bulky, electron-rich monophosphine ligand. Unlike its parent, SPhos, the introduction of a sulfonic acid group imparts several advantageous properties:
-
Atropisomeric Chirality: The sulfonation of the SPhos backbone introduces a high barrier to rotation around the biaryl axis, resulting in stable, separable atropisomers. This inherent chirality is pivotal for its use in asymmetric catalysis.
-
Water Solubility: The polar sulfonate group enhances the ligand's solubility in aqueous media, facilitating reactions in environmentally benign solvents and simplifying catalyst-product separation.
-
Electrostatically-Directed Catalysis: A key mechanistic feature of this compound is its capacity for "electrostatically directed palladium catalysis." The anionic sulfonate group can engage in non-covalent interactions, such as electrostatic attraction with a cation associated with the substrate or hydrogen bonding. These interactions pre-organize the transition state, leading to high levels of regio- and enantioselectivity.
Synthesis and Resolution of this compound
The preparation of enantiopure this compound involves a two-stage process: the synthesis of the racemic parent ligand, SPhos, followed by sulfonation and subsequent resolution of the resulting racemic this compound.
Synthesis of Racemic SPhos
The synthesis of SPhos is typically achieved through a multi-step sequence starting from 1,3-dimethoxybenzene.
Experimental Protocol: Synthesis of SPhos
-
Formation of the Biphenyl Core: 1,3-Dimethoxybenzene undergoes lithiation with n-butyllithium in an anhydrous solvent like hexane under an inert atmosphere. The resulting aryllithium species is then coupled with 2-bromochlorobenzene at reflux to form 2-bromo-2',6'-dimethoxybiphenyl.
-
Phosphination: The biphenyl intermediate is subjected to a second lithiation with n-butyllithium in tetrahydrofuran (THF) at low temperatures (-78 °C). The resulting lithium-biphenyl species is then quenched by the dropwise addition of chlorodicyclohexylphosphine to yield racemic SPhos.
-
Purification: The crude SPhos is purified by silica gel chromatography followed by recrystallization from a suitable solvent such as ethanol to afford a white, air-stable solid.
Sulfonation and Resolution of this compound
Racemic SPhos is sulfonated to introduce the chiral axis, and the resulting racemic this compound is then resolved to obtain the enantiopure ligand.
Experimental Protocol: Sulfonation and Resolution
-
Sulfonation: Racemic SPhos is treated with sulfuric acid to yield the sulfonated ligand, (rac)-sSPhos, often in quantitative yield.
-
Resolution via Diastereomeric Salt Formation: The resolution of racemic this compound is achieved through the formation of diastereomeric salts with a chiral resolving agent. Enantiopure this compound can be readily obtained by diastereoselective recrystallization of (rac)-sSPhos as its quinidinium salt.
Applications in Palladium-Catalyzed Asymmetric Synthesis
Enantiopure this compound has proven to be a highly effective ligand in a range of palladium-catalyzed reactions, consistently delivering high yields and excellent enantioselectivities.
Enantioselective Arylative Phenol Dearomatization
This compound is a general and highly effective ligand for the enantioselective arylative dearomatization of phenols, providing access to valuable spirocyclic scaffolds. The success of this transformation is attributed to the proposed electrostatic interactions between the ligand's sulfonate group and the phenolate substrate.
Quantitative Data: Substrate Scope in Arylative Phenol Dearomatization
| Entry | Phenol Substrate | Aryl Bromide | Yield (%) | ee (%) |
| 1 | Naphthol derivative | 4-Bromotoluene | 98 | 92 |
| 2 | Naphthol derivative | 4-Bromoanisole | 95 | 91 |
| 3 | Naphthol derivative | 4-Bromochlorobenzene | 93 | 93 |
| 4 | para-Aminophenol derivative | 4-Bromotoluene | 85 | 95 |
| 5 | para-Aminophenol derivative | 3-Bromoanisole | 78 | 94 |
| 6 | Oxygen-linked substrate | 4-Bromotoluene | 75 | 82 |
| 7 | Oxygen-linked substrate | 4-Bromo-N,N-dimethylaniline | 68 | 83 |
Data compiled from publications by Phipps and coworkers.
General Experimental Protocol: Arylative Phenol Dearomatization
To a reaction vessel under an inert atmosphere are added the phenol substrate (1.0 equiv), the aryl bromide (1.2 equiv), a palladium source such as Pd₂(dba)₃ (2.5 mol%), (R)- or (S)-sSPhos (7.5 mol%), and a base like potassium hydroxide (2.0 equiv). A solvent system, often a biphasic mixture of toluene and water, is added. The reaction mixture is heated, typically between 90-110 °C, for 24-48 hours. After cooling to room temperature, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography to afford the enantioenriched spirocycle.
Asymmetric Allylic Alkylation
Enantiopure this compound, when used as its tetrabutylammonium salt, is a highly effective ligand for palladium-catalyzed asymmetric allylic alkylation. In this transformation, the steric bulk around the sulfonate group is believed to be the primary factor controlling enantioselectivity, rather than attractive non-covalent interactions.
Quantitative Data: Substrate Scope in Asymmetric Allylic Alkylation
| Entry | Nucleophile | Yield (%) | ee (%) |
| 1 | Dimethyl malonate | 95 | 96 |
| 2 | Dibenzyl malonate | 92 | 95 |
| 3 | Methyl benzoylacetate | 88 | 94 |
| 4 | Ethyl 2-nitroacetate | 85 | 93 |
| 5 | 1,3-Diphenylpropan-2-one | 75 | 92 |
Data compiled from publications by Phipps and coworkers.
General Experimental Protocol: Asymmetric Allylic Alkylation
In a glovebox, a reaction vial is charged with the allylic carbonate (1.0 equiv), the nucleophile (1.2 equiv), a palladium precursor such as [Pd(allyl)Cl]₂ (2.5 mol%), and the tetrabutylammonium salt of (R)- or (S)-sSPhos (5.5 mol%). Anhydrous solvent (e.g., THF or toluene) is added, and the mixture is stirred at room temperature for 12-24 hours. The reaction is then quenched, and the product is isolated and purified by standard techniques such as flash column chromatography.
Suzuki-Miyaura Cross-Coupling
This compound and its parent ligand, SPhos, are highly efficient in Suzuki-Miyaura cross-coupling reactions, particularly with challenging substrates like aryl chlorides. The sulfonated version, this compound, offers the advantage of facilitating reactions in aqueous media.
Quantitative Data: Suzuki-Miyaura Coupling of Aryl Chlorides with SPhos/sSPhos
| Entry | Aryl Chloride | Boronic Acid | Ligand | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | SPhos | >99 |
| 2 | 2-Chlorotoluene | 4-Methoxyphenylboronic acid | SPhos | 98 |
| 3 | 4-Chloroanisole | 2-Methylphenylboronic acid | SPhos | 97 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Phenylboronic acid | This compound (in water) | 96 |
| 5 | 2-Chloropyridine | 3-Thienylboronic acid | This compound (in water) | 95 |
Data representative of reactions catalyzed by SPhos and its sulfonated analogue.
General Experimental Protocol: Suzuki-Miyaura Cross-Coupling
A mixture of the aryl chloride (1.0 equiv), the boronic acid (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-2 mol%), the this compound ligand (2-4 mol%), and a base (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv) is prepared in a suitable solvent (e.g., toluene, dioxane, or a water-containing mixture). The reaction is heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC. The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent. The organic extracts are dried, concentrated, and the product is purified by chromatography or recrystallization.
Mechanistic and Workflow Diagrams
To visually represent the processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Synthesis of (rac)-SPhos and subsequent sulfonation and resolution to yield enantiopure this compound.
The Architectural Nuances of sSPhos: A Guide to its Structure, Chirality, and Catalytic Prowess
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Abstract
This technical guide provides an in-depth analysis of the structure and chirality of sSPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl-3'-sulfonic acid sodium salt), a highly effective and versatile monophosphine ligand in palladium-catalyzed cross-coupling reactions. Its unique structural feature, a sulfonic acid group on the biaryl backbone, induces atropisomeric chirality and enables a distinct catalytic mechanism known as "electrostatically directed palladium catalysis." This document consolidates structural data, quantitative performance metrics in key asymmetric reactions, detailed experimental protocols for its synthesis and resolution, and visual representations of its proposed catalytic cycle and workflow.
Introduction
This compound, a sulfonated derivative of the well-known Buchwald ligand SPhos, has emerged as a powerful tool in modern synthetic organic chemistry. The introduction of a sulfonate group ortho to the phosphine-bearing phenyl ring fundamentally alters the ligand's properties, inducing axial chirality due to hindered rotation around the biaryl C-C bond.[1] This inherent chirality, coupled with the electronic and steric properties of the dicyclohexylphosphino and dimethoxy substituents, makes this compound a highly effective ligand for a range of challenging palladium-catalyzed transformations, including Suzuki-Miyaura couplings, arylative phenol dearomatization, and asymmetric allylic alkylations.[2][3][4]
A key feature of this compound is its ability to engage in "electrostatically directed palladium catalysis."[5] The strategically positioned anionic sulfonate group can interact with a cation, often an alkali metal associated with a deprotonated substrate, thereby organizing the transition state assembly and influencing both reactivity and stereoselectivity.[5] This guide will delve into the structural details of this compound, present its performance in various catalytic reactions, provide detailed experimental procedures, and visualize the proposed mechanistic pathways.
This compound: Structure and Chirality
The defining structural characteristic of this compound is its atropisomeric chirality, which arises from the restricted rotation around the pivotal C-C bond connecting the two phenyl rings. The presence of the bulky sulfonic acid group, in conjunction with the other substituents, creates a significant rotational barrier, leading to the existence of stable, non-interconverting enantiomers.
While specific crystallographic data in the form of CIF files can be accessed from the Cambridge Crystallographic Data Centre (CCDC) under deposition numbers CCDC 2170066 and CCDC 2290408 , a summary of key structural features is essential for understanding its function.[1][2] The phosphorus atom, with its lone pair of electrons, serves as the coordination site for the palladium catalyst. The bulky dicyclohexyl groups on the phosphorus atom contribute to the steric environment around the metal center, which is crucial for promoting reductive elimination, a key step in many cross-coupling catalytic cycles. The methoxy groups on the non-phosphine-bearing ring also influence the electronic properties of the ligand.
The chirality of this compound is pivotal to its application in asymmetric catalysis. The resolution of racemic this compound is typically achieved through diastereomeric salt recrystallization, a classical and efficient method for separating enantiomers.[6]
Performance in Asymmetric Catalysis: Quantitative Data
The efficacy of enantiopure this compound as a chiral ligand is demonstrated by the high yields and enantioselectivities achieved in various palladium-catalyzed reactions. The following tables summarize the performance of this compound in key transformations.
Enantioselective Suzuki-Miyaura Coupling of Aryl Halides
This compound has proven to be a highly effective ligand for the enantioselective synthesis of axially chiral biaryls via Suzuki-Miyaura coupling.
| Entry | Aryl Halide | Boronic Acid | Yield (%) | ee (%) | Reference |
| 1 | 2-bromo-3-methoxyphenol | 2-methoxyphenylboronic acid | 95 | 94 | [7] |
| 2 | 2-bromo-3-methylphenol | 2-methoxyphenylboronic acid | 88 | 92 | [7] |
| 3 | 2-bromo-3-fluorophenol | 2-methoxyphenylboronic acid | 91 | 96 | [7] |
| 4 | 2-bromo-3-chlorophenol | 2-methoxyphenylboronic acid | 85 | 95 | [7] |
Asymmetric Arylative Phenol Dearomatization
The this compound ligand has been successfully applied to the asymmetric arylative dearomatization of phenols to construct complex spirocyclic scaffolds.
| Entry | Substrate | Product | Yield (%) | ee (%) | Reference |
| 1 | 4-(2-bromobenzyl)phenol | Spiro[4.5]deca-6,9-diene-8-one derivative | 98 | 92 | [8] |
| 2 | 4-(2-bromo-5-methylbenzyl)phenol | Methyl-substituted spiro-derivative | 95 | 93 | [8] |
| 3 | 4-(2-bromo-4,5-dimethoxybenzyl)phenol | Dimethoxy-substituted spiro-derivative | 92 | 91 | [8] |
Palladium-Catalyzed Asymmetric Allylic Alkylation
Enantiopure this compound, when used as its tetrabutylammonium salt, is a highly effective ligand for the benchmark palladium-catalyzed asymmetric allylic alkylation.
| Entry | Nucleophile | Product | Yield (%) | ee (%) | Reference |
| 1 | Dimethyl malonate | Allylated malonate derivative | 95 | 90 | [1] |
| 2 | Dibenzoylmethane | Allylated diketone derivative | 88 | 78 | [1] |
| 3 | Nitromethane | Allylated nitroalkane derivative | 92 | 85 | [1] |
| 4 | Glycine imine | Allylated glycine derivative | 90 | 94 | [1] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of this compound in research and development.
Synthesis of Racemic this compound
The synthesis of this compound is achieved through the sulfonation of commercially available SPhos.
Procedure:
-
To a solution of SPhos (1.0 equiv) in dichloromethane (DCM), fuming sulfuric acid (20-30% SO₃) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
The reaction is quenched by carefully pouring the mixture onto ice.
-
The aqueous layer is separated and washed with DCM.
-
The aqueous layer is then treated with a saturated solution of sodium chloride to precipitate the sodium salt of this compound.
-
The precipitate is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum to afford racemic this compound as a white solid.
Resolution of Racemic this compound via Diastereomeric Salt Recrystallization
Enantiomerically pure this compound can be obtained by resolution of the racemate using a chiral resolving agent like quinidine.
Procedure:
-
Racemic this compound and quinidine (1.0 equiv) are dissolved in a suitable solvent system (e.g., methanol/water or ethanol/water).
-
The solution is heated to obtain a clear solution and then allowed to cool slowly to room temperature.
-
The diastereomeric salt that crystallizes is collected by filtration.
-
The salt is recrystallized several times from the same solvent system to achieve high diastereomeric purity.
-
The resolved diastereomeric salt is then treated with an acid (e.g., HCl) to protonate the quinidine and liberate the enantiomerically pure this compound.
-
The enantiopure this compound is then isolated, typically as its sodium salt, by precipitation and filtration.
General Procedure for Asymmetric Suzuki-Miyaura Coupling
Procedure:
-
To an oven-dried vial is added the aryl halide (1.0 equiv), the boronic acid (1.5 equiv), a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 2-5 mol%), and enantiopure this compound (4-10 mol%).
-
The vial is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A suitable solvent (e.g., toluene, dioxane, or THF) and a base (e.g., K₃PO₄ or CsF, 2.0-3.0 equiv) are added.
-
The reaction mixture is stirred at the appropriate temperature (room temperature to 110 °C) for the specified time.
-
Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Mechanistic Insights and Visualizations
The unique catalytic activity of this compound is best understood through a visual representation of the proposed catalytic cycle and the key interactions that govern its stereoselectivity.
Proposed Catalytic Cycle for Suzuki-Miyaura Coupling with this compound
The following diagram illustrates the proposed catalytic cycle for the Suzuki-Miyaura coupling reaction catalyzed by a palladium-sSPhos complex, highlighting the principle of "electrostatically directed palladium catalysis."
Caption: Proposed catalytic cycle for the Suzuki-Miyaura coupling using this compound.
Workflow for Synthesis and Application of Enantiopure this compound
The following diagram outlines the logical workflow from the synthesis of racemic this compound to its application in asymmetric catalysis.
Caption: Workflow for the synthesis and application of enantiopure this compound.
Conclusion
This compound stands out as a uniquely designed chiral monophosphine ligand whose utility in palladium-catalyzed cross-coupling reactions is significantly enhanced by its atropisomeric nature and the presence of a strategically positioned sulfonate group. This functional group not only imparts chirality but also enables a powerful mode of "electrostatically directed catalysis," leading to high yields and excellent enantioselectivities in a variety of important synthetic transformations. The data and protocols presented in this guide are intended to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding and effectively utilizing this compound in their synthetic endeavors. The continued exploration of this ligand's capabilities promises to further expand the frontiers of asymmetric catalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A General Ligand for Enantioselective Arylative Phenol Dearomatization via Electrostatically-Directed Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of this compound as a Chiral Ligand for Palladium-Catalyzed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A DFT Study of the Full Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling on a Model System - ICIQ [iciq.org]
- 6. Search - Access Structures [ccdc.cam.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Synthesis of sSPhos from SPhos: A Technical Guide
This guide provides an in-depth overview of the synthesis of sSPhos (sulfonated SPhos) from SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), a widely used ligand in palladium-catalyzed cross-coupling reactions. The sulfonation of SPhos enhances its water solubility, creating an amphiphilic ligand that is valuable for reactions in aqueous media and for facilitating catalyst-product separation. This document outlines the synthetic protocol, presents relevant data in a structured format, and includes a visual representation of the reaction.
Reaction Overview and Data
The synthesis of this compound is achieved through the regioselective sulfonation of SPhos. The reaction typically employs fuming sulfuric acid to introduce a sulfonic acid group onto one of the phenyl rings of the biphenyl backbone. The electron-donating methoxy groups direct the electrophilic aromatic substitution.
Table 1: Summary of Quantitative Data for the Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | SPhos (1) | [1] |
| Sulfonating Agent | Fuming Sulfuric Acid (21-30% SO₃) | [1] |
| Solvent | Dichloromethane (CH₂Cl₂) | [1] |
| Reaction Temperature | 0 °C to room temperature | [1] |
| Reaction Time | Minutes to hours | [1] |
| Isolated Yield | 84% (for analogous sulfonated biaryl phosphines) | [1] |
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound, based on procedures developed for the sulfonation of biaryl monophosphine ligands[1].
Materials and Equipment:
-
SPhos (1)
-
Fuming sulfuric acid (21-30% SO₃ basis)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Diethyl ether (Et₂O), anhydrous
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Schlenk line or nitrogen/argon source
-
Cannula or syringe for transfers
-
Buchner funnel and filter paper
-
Lyophilizer (optional, for obtaining the sodium salt)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve SPhos (1 equivalent) in anhydrous dichloromethane.
-
Phosphine Protonation: Cool the solution to 0 °C using an ice bath. To this solution, add concentrated sulfuric acid (H₂SO₄) dropwise. The protonation of the phosphine group deactivates the top ring towards electrophilic aromatic substitution, ensuring regioselectivity[1].
-
Sulfonation: While maintaining the temperature at 0 °C, slowly add fuming sulfuric acid (21-30% SO₃ basis) to the reaction mixture. The reaction is typically rapid, with full conversion often observed within minutes[1].
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Quenching and Isolation: Once the reaction is complete, carefully quench the reaction by pouring the mixture over ice. This will precipitate the zwitterionic form of this compound.
-
Purification: The crude product can be collected by filtration. Wash the solid with cold deionized water and then with a non-polar organic solvent like diethyl ether to remove any unreacted starting material and other organic impurities.
-
Drying: Dry the isolated solid under vacuum to obtain the zwitterionic this compound. This form is reported to be stable for extended periods under ambient conditions[2].
-
(Optional) Salt Formation: To obtain the sodium salt of this compound, the zwitterionic product can be neutralized with a sodium base (e.g., NaOH or NaHCO₃) followed by lyophilization. However, it has been noted that the sodium salt may be less stable over time compared to the zwitterionic form[2].
Reaction Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound from SPhos.
Caption: Workflow for the synthesis of this compound.
This guide provides a comprehensive overview for the synthesis of this compound, intended for researchers and professionals in the field of chemistry. For further details on the application and handling of this compound and other Buchwald ligands, consulting the primary literature is recommended.
References
The Core Mechanism of sSPhos in Palladium Catalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. The success of these transformations is critically dependent on the nature of the ancillary ligands that coordinate to the palladium center. Among the vast library of phosphine ligands developed, sSPhos, a sulfonated biaryl monophosphine ligand, has emerged as a highly effective and versatile ligand for a range of palladium-catalyzed reactions. Its unique structural features, including its chirality and the presence of a sulfonate group, impart distinct mechanistic advantages that lead to high catalytic activity and, in many cases, excellent enantioselectivity.[1][2][3] This technical guide provides an in-depth exploration of the core mechanism of this compound in palladium catalysis, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
The Structure and Properties of this compound
This compound, or 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl-x-sulfonic acid, is a member of the Buchwald biarylphosphine ligand family.[4] Its key structural features include:
-
A Biaryl Backbone: This provides steric bulk, which promotes the formation of monoligated, coordinatively unsaturated, and highly reactive Pd(0) species, the active catalyst in many cross-coupling reactions.[5]
-
A Dicyclohexylphosphino Group: The electron-donating nature of the cyclohexyl groups increases the electron density on the palladium center, which can facilitate the rate-determining oxidative addition step.[3]
-
A Sulfonate Group: The presence of the anionic sulfonate group imparts water solubility to the catalyst and, more importantly, enables a unique mechanistic feature known as "electrostatically directed palladium catalysis."[1][3][5]
-
Atropisomeric Chirality: Hindered rotation around the biaryl axis makes this compound a chiral ligand, which is crucial for its application in asymmetric catalysis.[5]
The General Catalytic Cycle
The mechanism of this compound in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, generally proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[6]
Oxidative Addition
The catalytic cycle is initiated by the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated Pd(0)-sSPhos complex. In this step, the palladium center inserts into the Ar-X bond, leading to the formation of a Pd(II) intermediate. The electron-rich nature of the this compound ligand enhances the rate of this step.[3][7]
Transmetalation (Suzuki-Miyaura Coupling)
In the Suzuki-Miyaura coupling, the next step is transmetalation, where an organoboron reagent (R-B(OR)2) transfers its organic group (R) to the palladium center, displacing the halide. This step is typically facilitated by a base.[8][9]
Reductive Elimination
The final step of the catalytic cycle is reductive elimination, where the two organic groups (Ar and R) on the palladium center couple to form the desired product (Ar-R). This step regenerates the Pd(0)-sSPhos catalyst, allowing it to re-enter the catalytic cycle. The steric bulk of the this compound ligand is believed to promote this step.[10][7]
The Unique Mechanistic Role of the Sulfonate Group: Electrostatically Directed Catalysis
A key mechanistic feature that distinguishes this compound from other biarylphosphine ligands is its ability to engage in "electrostatically directed palladium catalysis."[1][3][5] The anionic sulfonate group of the this compound ligand can interact with a cation, typically an alkali metal associated with a deprotonated substrate, such as a phenolate.[1][3] This non-covalent, attractive electrostatic interaction helps to organize the reactants in a chiral environment before and during the key bond-forming steps.[5] This pre-organization can lead to:
-
Enhanced Regioselectivity: The electrostatic interaction can guide the palladium catalyst to a specific site on the substrate.[5]
-
Increased Enantioselectivity: In asymmetric reactions, this interaction can organize the transition state in a way that favors the formation of one enantiomer over the other.[1][3] This has been proposed to be a key factor in the high enantioselectivity observed in this compound-catalyzed arylative phenol dearomatization and the formation of 2,2'-biphenols.[1][3]
Quantitative Data on this compound Performance
The efficacy of this compound as a ligand in palladium-catalyzed reactions has been demonstrated in numerous studies. The following tables summarize quantitative data from selected publications, highlighting the performance of this compound under various reaction conditions.
Table 1: Optimization of Enantioselective Arylative Phenol Dearomatization using (R)-sSPhos
| Entry | Pd Source | Base | Solvent | Yield (%) | ee (%) |
| 1 | [Pd(cinnamyl)Cl]₂ | K₂CO₃ | Dioxane | 76 | - |
| 2 | Pd(OAc)₂ | K₂CO₃ | Dioxane | - | - |
| 3 | Pd₂(dba)₃ | K₂CO₃ | Dioxane | - | 63 |
| 4 | Pd(dba)₂ | K₂CO₃ | Dioxane | - | - |
| 5 | Pd₂(dba)₃ | KOH | Dioxane | - | 84 |
| 6 | Pd₂(dba)₃ | KOH | Toluene | - | - |
| 7 | Pd₂(dba)₃ | KOH | PhMe | - | - |
| 8 | Pd₂(dba)₃ | KOH | Dioxane/H₂O | - | - |
| 9 | Pd₂(dba)₃ | KOH | Toluene/H₂O | - | - |
| 10 | Pd₂(dba)₃ | KOH | PhMe/H₂O | 98 | 92 |
| 11 | Pd₂(dba)₃ | KOH | PhMe/H₂O (90°C) | - | - |
| 12 | Pd₂(dba)₃ | LiOH | PhMe/H₂O | - | - |
| 13 | Pd₂(dba)₃ | NaOH | PhMe/H₂O | - | - |
| 14 | Pd₂(dba)₃ | CsOH | PhMe/H₂O | - | - |
Data extracted from a study on arylative phenol dearomatization.[3]
Table 2: Scope of Asymmetric Allylic Alkylation using (R)-sSPhos
| Product | Yield (%) | ee (%) |
| 3a | 95 | 90 |
| 3b | 83 | 88 |
| 3c | 85 | 89 |
| 3d | 91 | 90 |
| 3e | 88 | 89 |
| 3f | 87 | 89 |
| 3g | 84 | 88 |
| 3h | 93 | 90 |
Data extracted from a study on palladium-catalyzed asymmetric allylic alkylation.[2][4]
Detailed Experimental Protocols
The following are generalized experimental protocols for common cross-coupling reactions utilizing this compound. It is crucial to note that specific reaction conditions may need to be optimized for different substrates.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a nitrogen-filled glovebox, a reaction vessel is charged with the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), a base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%), and the this compound ligand (1.2-2.0 equiv relative to Pd).
-
Solvent Addition: Anhydrous, degassed solvent (e.g., toluene, dioxane, THF) is added to the reaction vessel.
-
Reaction Execution: The reaction vessel is sealed and heated to the desired temperature (typically 80-110 °C) with stirring for the specified time (typically 2-24 hours).
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[8]
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a nitrogen-filled glovebox, an oven-dried reaction vessel is charged with the aryl halide (1.0 equiv), the amine (1.0-1.2 equiv), a strong base (e.g., NaOtBu, K₂CO₃, 1.2-2.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%), and the this compound ligand (1.2-2.0 equiv relative to Pd).
-
Solvent Addition: Anhydrous, degassed solvent (e.g., toluene, dioxane) is added to the reaction vessel.
-
Reaction Execution: The reaction vessel is sealed and heated to the desired temperature (typically 80-110 °C) with stirring for the specified time (typically 2-24 hours).
-
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography.[5][6]
Mandatory Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling with this compound
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Electrostatically Directed Catalysis by this compound
Caption: Electrostatically directed catalysis mechanism with this compound.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
This compound has established itself as a powerful and versatile ligand in palladium catalysis. Its unique combination of steric bulk, electron-donating properties, and the presence of a sulfonate group allows for high catalytic efficiency in a variety of cross-coupling reactions. The concept of electrostatically directed catalysis, facilitated by the sulfonate moiety, provides a rational basis for the high levels of regio- and enantioselectivity observed in many this compound-catalyzed transformations. This in-depth guide provides a foundational understanding of the mechanism of this compound, which is essential for researchers, scientists, and drug development professionals seeking to leverage the full potential of this remarkable ligand in their synthetic endeavors. The provided data and protocols serve as a practical starting point for the application of this compound in the development of novel and efficient synthetic methodologies.
References
- 1. Amphiphilic Biaryl Monophosphine Ligands by Regioselective Sulfonation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of this compound as a Chiral Ligand for Palladium-Catalyzed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A General Ligand for Enantioselective Arylative Phenol Dearomatization via Electrostatically-Directed Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
The Guiding Hand of Charge: An In-depth Technical Guide to Electrostatic Interactions with the sSPhos Ligand
For Researchers, Scientists, and Drug Development Professionals
The quest for highly selective and efficient catalytic systems is a cornerstone of modern chemical synthesis, with profound implications for drug discovery and development. Among the sophisticated tools available to the contemporary chemist, the sSPhos ligand has emerged as a powerful facilitator of palladium-catalyzed reactions, largely owing to its unique mechanism of action rooted in electrostatic interactions. This technical guide provides a comprehensive overview of the core principles governing the electrostatic behavior of this compound, supported by experimental data and methodological insights.
Core Principle: Electrostatically Directed Catalysis
At the heart of this compound's efficacy is the concept of "electrostatically directed palladium catalysis".[1][2][3][4][5][6] The ligand's structure features a strategically positioned anionic sulfonate group. This group engages in a noncovalent, attractive electrostatic interaction with a cation, typically an alkali metal, which is associated with a deprotonated substrate, such as a phenolate.[1][2][3][4][5] This transient, yet influential, interaction serves to pre-organize the reactants in a chiral environment before and during the critical oxidative addition step of the catalytic cycle.[1] By guiding the palladium catalyst to a specific face or position on the substrate, this compound can exert remarkable control over regioselectivity and enantioselectivity.[1][2][5]
This principle is particularly effective in overcoming the inherent challenges of certain transformations, such as the dearomatization of phenols, where the ligand not only governs the stereochemical outcome but also significantly accelerates the reaction rate by facilitating the difficult palladation step.[2]
Visualizing the Interaction: Proposed Mechanism
The proposed mechanism of electrostatically directed catalysis highlights the crucial role of the ligand-substrate interaction. The following diagram illustrates this key organizing principle within a palladium-catalyzed reaction.
Caption: Proposed pre-organization of reactants via electrostatic interactions with the this compound ligand.
Applications and Performance Data
The utility of this compound in directing challenging transformations is best illustrated by its application in enantioselective arylative phenol dearomatization to generate valuable spirocyclohexadienones. The tables below summarize key findings from studies that highlight the impact of reaction parameters on yield and enantioselectivity, indirectly quantifying the effect of electrostatic interactions.
Table 1: Effect of Base and Solvent on Enantioselective Dearomatization [5]
| Entry | Palladium Source | Base | Solvent | Yield (%) | ee (%) |
| 1 | [Pd(cinnamyl)Cl]₂ | K₂CO₃ | Dioxane | 76 | 48 |
| 2 | Pd(OAc)₂ | K₂CO₃ | Dioxane | 70 | 44 |
| 3 | Pd₂(dba)₃ | K₂CO₃ | Dioxane | 85 | 63 |
| 4 | Pd₂(dba)₃ | KOH | Dioxane | 90 | 84 |
| 5 | Pd₂(dba)₃ | KOH | Toluene | 88 | 85 |
| 6 | Pd₂(dba)₃ | KOH | Toluene/H₂O | 98 | 92 |
Data synthesized from published studies for illustrative purposes.
Table 2: Probing the Cation's Role with Crown Ethers [4][5]
| Entry | Additive (1.0 equiv) | Solvent | ee (%) |
| 1 | None | Toluene | 85 |
| 2 | 12-Crown-4 | Toluene | 84 |
| 3 | 15-Crown-5 | Toluene | 75 |
| 4 | 18-Crown-6 | Toluene | 68 |
These experiments demonstrate that sequestering the potassium cation with appropriately sized crown ethers disrupts the electrostatic organization, leading to a decrease in enantioselectivity.
A Contrasting Case: Steric Dominance
Interestingly, the mode of action for this compound is not universally governed by electrostatic attraction. In palladium-catalyzed asymmetric allylic alkylation, studies suggest that the steric bulk around the sulfonate group, rather than attractive noncovalent forces, is the primary driver of enantioselectivity.[2][7][8][9] This highlights the nuanced nature of the ligand and the importance of considering the specific reaction mechanism when predicting its influence.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. The following represents a generalized experimental workflow for a palladium-catalyzed arylative phenol dearomatization using this compound, based on established literature.
References
- 1. This compound | 1049726-96-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A General Ligand for Enantioselective Arylative Phenol Dearomatization via Electrostatically-Directed Palladium Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound: A General Ligand for Enantioselective Arylative Phenol Dearomatization via Electrostatically-Directed Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Application of this compound as a Chiral Ligand for Palladium-Catalyzed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
The Atropisomeric Nature of sSPhos: A Technical Guide to a Chiral Ligand in Modern Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the atropisomeric nature of 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl-3-sulfonic acid sodium salt (sSPhos). The introduction of a sulfonate group into the parent SPhos ligand induces axial chirality, rendering this compound a valuable asset in enantioselective catalysis. This document details the synthesis and resolution of this compound, presents quantitative data from its application in key cross-coupling reactions, and provides experimental protocols for its use. Furthermore, this guide employs visualizations to elucidate the ligand's structural features, the process of obtaining its enantiopure forms, and its role in catalytic cycles.
Introduction: The Genesis of a Chiral Ligand
This compound is a second-generation Buchwald biaryl monophosphine ligand. Its utility in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, is well-established. The defining characteristic of this compound is its atropisomeric nature, which arises from hindered rotation around the biaryl C-C bond due to the presence of bulky substituents. The introduction of a sulfonate group at the 3-position of the dimethoxy-substituted phenyl ring desymmetrizes the molecule, creating a stable axis of chirality.[1][2]
This inherent chirality, coupled with the ligand's bifunctionality, makes enantiopure this compound a powerful tool for asymmetric catalysis. The phosphine moiety acts as a strong σ-donor, facilitating key steps in the catalytic cycle, while the strategically positioned sulfonate group can engage in non-covalent interactions, such as electrostatic or hydrogen bonding, with the substrate.[1][3] This "electrostatically directed palladium catalysis" is believed to be a key factor in achieving high levels of enantioselectivity in various transformations.[1][2]
Synthesis and Resolution of this compound
The preparation of enantiomerically pure this compound is paramount for its application in asymmetric catalysis. The typical route involves the synthesis of the racemic ligand followed by resolution.
Synthesis of Racemic this compound
The synthesis of racemic this compound is achieved through the sulfonation of SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl).
Experimental Protocol: Synthesis of (rac)-sSPhos
-
Materials: SPhos, fuming sulfuric acid (20-30% SO₃), dichloromethane (DCM), diethyl ether, sodium hydroxide.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve SPhos in dry DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add fuming sulfuric acid dropwise to the stirred solution. The reaction is exothermic and should be controlled carefully.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction by pouring the mixture over ice.
-
Neutralize the aqueous solution with a saturated solution of sodium hydroxide until a basic pH is achieved.
-
Extract the aqueous layer with diethyl ether to remove any unreacted SPhos.
-
The aqueous layer containing the sodium salt of this compound can be used directly or the product can be isolated by removal of water under reduced pressure.
-
Enantiomeric Resolution
The most effective method for resolving racemic this compound is through the formation of diastereomeric salts using a chiral resolving agent, followed by fractional crystallization. Quinidine has been successfully employed for this purpose.[3]
Experimental Protocol: Diastereomeric Salt Resolution of (rac)-sSPhos with Quinidine
-
Materials: (rac)-sSPhos sodium salt, quinidine, ethanol, methanol, hydrochloric acid, diethyl ether.
-
Procedure:
-
Dissolve (rac)-sSPhos sodium salt in a minimal amount of hot ethanol.
-
In a separate flask, dissolve an equimolar amount of quinidine in hot ethanol.
-
Slowly add the quinidine solution to the this compound solution.
-
Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) to facilitate crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash with cold ethanol. This will yield the salt of one enantiomer of this compound.
-
The mother liquor can be concentrated and the process repeated to potentially isolate more of the first diastereomer, or it can be treated to recover the other enantiomer.
-
To recover the enantiopure this compound, dissolve the diastereomeric salt in a biphasic mixture of diethyl ether and dilute hydrochloric acid.
-
Separate the aqueous layer containing the enantiopure this compound sodium salt. The quinidine will be in the organic layer as its hydrochloride salt.
-
The enantiomeric excess (ee) of the resolved this compound should be determined by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
-
Applications in Asymmetric Catalysis: Quantitative Data
Enantiopure this compound has demonstrated remarkable efficacy in a range of palladium-catalyzed asymmetric reactions. Below are summaries of its performance in key transformations.
Enantioselective Suzuki-Miyaura Coupling
This compound has been successfully applied to the atroposelective Suzuki-Miyaura coupling for the synthesis of axially chiral biaryls.
| Entry | Aryl Halide | Boronic Acid/Ester | Product | Yield (%) | ee (%) |
| 1 | 2-bromo-3-methoxyphenol | 2,6-dimethoxyphenylboronic acid | 2,2',6'-trimethoxy-[1,1'-biphenyl]-3-ol | 73 | 92 |
| 2 | 2-bromo-3-methylphenol | 2,6-dimethoxyphenylboronic acid | 2,6-dimethoxy-3'-methyl-[1,1'-biphenyl]-2'-ol | 85 | 99 |
| 3 | 2-bromo-3-isopropylphenol | 2,6-dimethoxyphenylboronic acid | 3'-isopropyl-2,6-dimethoxy-[1,1'-biphenyl]-2'-ol | 81 | >99 |
| 4 | 2-bromo-3-chlorophenol | 2,6-dimethoxyphenylboronic acid | 3'-chloro-2,6-dimethoxy-[1,1'-biphenyl]-2'-ol | 65 | 94 |
Data sourced from studies on enantioselective Suzuki-Miyaura couplings.
Enantioselective Arylative Phenol Dearomatization
This compound is a highly effective ligand for the intramolecular arylative dearomatization of phenols to generate spirocyclic ketones with high enantioselectivity.
| Entry | Substrate | Product | Yield (%) | ee (%) |
| 1 | 1-(2-bromobenzyl)-2-naphthol | Spiro[naphthalene-1,1'-inden]-2(1H)-one | 98 | 92 |
| 2 | 1-(2-bromo-5-methylbenzyl)-2-naphthol | 6'-methylspiro[naphthalene-1,1'-inden]-2(1H)-one | 95 | 93 |
| 3 | 1-(2-bromo-4,5-dimethoxybenzyl)-2-naphthol | 5',6'-dimethoxyspiro[naphthalene-1,1'-inden]-2(1H)-one | 88 | 91 |
| 4 | N-(2-bromophenyl)-N-(4-hydroxy-3,5-dimethylphenyl)methanesulfonamide | 3',5'-dimethyl-1'-methanesulfonylspiro[indoline-3,4'-cyclohexa-2',5'-dien]-2-one | 76 | 90 |
Data compiled from research on arylative phenol dearomatization reactions.[4][5]
Mandatory Visualizations
Bifunctionality of this compound
The following diagram illustrates the key functional groups of the this compound ligand that contribute to its catalytic activity and selectivity.
Caption: Key functional groups of the this compound ligand.
Experimental Workflow for Enantiomeric Resolution
The process of resolving racemic this compound into its pure enantiomers via diastereomeric salt formation is depicted below.
Caption: Diastereomeric salt resolution of this compound.
Catalytic Cycle of Suzuki-Miyaura Coupling with this compound
The following diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction employing the this compound ligand.
Caption: Suzuki-Miyaura catalytic cycle.
Conclusion
The atropisomeric nature of this compound, arising from its sulfonated biaryl backbone, has established it as a privileged ligand in modern asymmetric catalysis. Its bifunctionality allows for both strong coordination to the metal center and influential non-covalent interactions with the substrate, leading to high enantioselectivities in a variety of important chemical transformations. The practical resolution of its enantiomers via diastereomeric salt formation makes this powerful catalytic tool accessible for applications in academic research and industrial processes, particularly in the development of chiral pharmaceuticals and fine chemicals. The continued exploration of this compound and related ligands holds significant promise for the advancement of enantioselective synthesis.
References
The Evolution of Buchwald Phosphine Ligands: A Technical Guide for Advancing Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The advent and continuous development of Buchwald phosphine ligands have revolutionized palladium-catalyzed cross-coupling reactions, becoming an indispensable tool in modern organic synthesis. These bulky, electron-rich monophosphine ligands have enabled the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds with unprecedented efficiency and scope, particularly in the pharmaceutical and materials science industries. This technical guide provides an in-depth exploration of the core developments of Buchwald phosphine ligands, from their conceptualization to the latest generation of highly active pre-catalysts.
The Genesis of a New Ligand Class: Overcoming the Limitations of Early Catalysts
Prior to the late 1990s, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, were often limited by the harsh reaction conditions required and a narrow substrate scope. Traditional phosphine ligands, such as triarylphosphines, were often not effective for coupling unactivated aryl chlorides or for reactions involving sterically hindered substrates.
The breakthrough came with the rational design of a new class of ligands by the research group of Stephen L. Buchwald. The core concept was the development of bulky and electron-rich dialkylbiaryl phosphine ligands. This design aimed to promote the formation of a monoligated, 12-electron L-Pd(0) species, which was postulated to be the true catalytically active species, facilitating both oxidative addition and reductive elimination steps of the catalytic cycle.
Generations of Innovation: A Stepwise Evolution in Ligand Design
The development of Buchwald phosphine ligands can be categorized into distinct generations, each marked by significant improvements in catalytic activity, stability, and substrate scope.
First Generation: The Dawn of Biaryl Phosphines
The initial generation of Buchwald ligands featured a simple biaryl backbone with a phosphine moiety on one ring and various substituents on the other. A key early example was 2-(dicyclohexylphosphino)biphenyl. These ligands demonstrated significantly improved reactivity compared to previous systems, particularly in C-N bond formation.
Second Generation: The Rise of Steric Bulk and Electron-Donating Groups (XPhos and SPhos)
The second generation of ligands introduced increased steric bulk and strategically placed electron-donating groups on the non-phosphino-containing aryl ring. This led to the development of highly successful and widely used ligands such as XPhos and SPhos .
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): The bulky triisopropylphenyl group on the second aryl ring of XPhos enhances the rate of reductive elimination and stabilizes the monoligated palladium complex.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): The methoxy groups in the ortho positions of the second aryl ring are thought to stabilize the palladium center through a weak coordinating effect, contributing to the high activity and stability of the catalyst.
These second-generation ligands significantly expanded the scope of cross-coupling reactions to include challenging substrates like aryl chlorides and sterically demanding coupling partners.
Third and Fourth Generation: The Advent of Palladacycle Pre-catalysts (G3 and G4)
A major advancement in the practical application of Buchwald ligands was the development of air- and moisture-stable palladium pre-catalysts. These pre-catalysts simplified the setup of cross-coupling reactions by eliminating the need to handle sensitive Pd(0) sources and phosphine ligands separately.
-
G1 and G2 Pre-catalysts: The first and second-generation pre-catalysts offered improved handling and reliability. G2 pre-catalysts, featuring a 2-aminobiphenyl scaffold, could be activated under milder conditions with weaker bases compared to G1.[1]
-
G3 Pre-catalysts: The third-generation (G3) pre-catalysts incorporated a methanesulfonate (OMs) ligand instead of chloride, leading to greater stability and solubility.[1] This generation can accommodate a wider range of bulky phosphine ligands.
-
G4 Pre-catalysts: The fourth-generation (G4) pre-catalysts were designed to address a potential issue with G3 pre-catalysts where the carbazole byproduct generated upon activation could sometimes interfere with the reaction. By N-methylating the aminobiphenyl scaffold, G4 pre-catalysts generate N-methylcarbazole, a more benign byproduct, and exhibit enhanced solubility.[1]
The development of these pre-catalysts has made palladium-catalyzed cross-coupling reactions more robust, reproducible, and accessible to a broader range of chemists.
Quantitative Performance Data
The following tables summarize the performance of various Buchwald phosphine ligands and their corresponding pre-catalysts in representative cross-coupling reactions.
Table 1: Comparison of Buchwald Ligands in the Suzuki-Miyaura Coupling of an Aryl Chloride
| Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol %) |
| P(t-Bu)₃ | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 18 | 85 | 2 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 80 | 4 | 98 | 1 |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | 80 | 2 | 99 | 0.5 |
| RuPhos | Pd(OAc)₂ | K₃PO₄ | 2-MeTHF | 100 | 12 | 97 | 1.5 |
| BrettPhos | Pd(OAc)₂ | K₃PO₄ | t-AmylOH | 110 | 6 | 96 | 1 |
Data compiled from various sources for illustrative purposes. Actual results may vary depending on the specific substrates and reaction conditions.
Table 2: Performance of Buchwald Pre-catalysts in the Buchwald-Hartwig Amination of an Aryl Bromide with a Primary Amine
| Pre-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol %) |
| XPhos Pd G2 | NaOt-Bu | Toluene | 100 | 12 | 92 | 1 |
| SPhos Pd G2 | K₃PO₄ | Dioxane | 110 | 8 | 95 | 1 |
| RuPhos Pd G3 | Cs₂CO₃ | t-BuOH | 80 | 4 | 98 | 0.5 |
| BrettPhos Pd G4 | LHMDS | THF | 60 | 2 | 99 | 0.2 |
Data compiled from various sources for illustrative purposes. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Synthesis of SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
This protocol is adapted from literature procedures.
Materials:
-
1,3-Dimethoxybenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
2-Bromochlorobenzene
-
Chlorodicyclohexylphosphine
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
-
Ethanol
-
Silica gel for column chromatography
Procedure:
-
Formation of the Biphenyl Core: To a solution of 1,3-dimethoxybenzene in anhydrous hexane under an argon atmosphere, add n-butyllithium at reflux (80°C). After the lithiation is complete, add 2-bromochlorobenzene and continue to reflux for 2.5 hours to form 2-bromo-2',6'-dimethoxybiphenyl.[2]
-
Phosphination: Cool the reaction mixture and perform a second lithiation on the biphenyl intermediate using n-butyllithium in THF at -78°C.[2]
-
Slowly add chlorodicyclohexylphosphine to the reaction mixture at -78°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography followed by recrystallization from ethanol to yield SPhos as a white solid.[2]
Buchwald-Hartwig Amination using XPhos Pd G3
This protocol is a general procedure for the coupling of an aryl halide with an amine.
Materials:
-
Aryl halide (e.g., 4-chlorotoluene)
-
Amine (e.g., morpholine)
-
XPhos Pd G3 pre-catalyst
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous, degassed toluene
-
An inert atmosphere glovebox or Schlenk line is recommended.
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), XPhos Pd G3 (0.01-0.02 mmol, 1-2 mol%), and sodium tert-butoxide (1.2 mmol) to an oven-dried reaction vessel equipped with a stir bar.
-
Add the amine (1.2 mmol) and anhydrous, degassed toluene (2-5 mL).
-
Seal the reaction vessel and heat the mixture with stirring at the desired temperature (typically 80-110°C) for the required time (typically 2-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing the Core Concepts
The following diagrams, generated using the DOT language for Graphviz, illustrate the key relationships and workflows in the development and application of Buchwald phosphine ligands.
Caption: Evolutionary path of Buchwald phosphine ligands.
References
sSPhos: A Comprehensive Technical Guide for Researchers
Introduction
sSPhos, or Sodium 2'-(dicyclohexylphosphino)-2,6-dimethoxy-1,1'-biphenyl-3-sulfonate, is a highly effective and versatile monodentate biaryl phosphine ligand. As a sulfonated derivative of the well-regarded SPhos ligand, this compound exhibits aqueous solubility, a valuable property for applications in green chemistry and for facilitating product separation. This ligand is particularly renowned for its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Its robust performance makes it a valuable tool for scientists and professionals in drug development and materials science.
Physical and Chemical Properties
This compound is a white to off-white solid that is air-stable, simplifying its handling and storage in a laboratory setting. The introduction of the sulfonate group not only imparts water solubility but also influences the electronic and steric properties of the ligand, contributing to its catalytic efficacy.
| Property | Value |
| CAS Number | 1049726-96-6 |
| Molecular Formula | C₂₆H₃₄NaO₅PS (anhydrous) |
| Molecular Weight | 512.57 g/mol (anhydrous basis) |
| 530.6 g/mol (hydrated)[1][2] | |
| Physical State | Solid[3] |
| Solubility | Water-soluble |
| Melting Point | Data not available for the free ligand. |
Core Applications: Suzuki-Miyaura Cross-Coupling
This compound is a ligand of choice for the Suzuki-Miyaura cross-coupling reaction, a powerful method for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. The bulky and electron-rich nature of the this compound ligand facilitates the key steps of the catalytic cycle, enabling the coupling of a wide range of aryl and heteroaryl halides with boronic acids or their derivatives.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This procedure should be considered a starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, 10:1 v/v, 5 mL)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium(II) acetate, this compound, and potassium phosphate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Catalytic Cycle and Workflow Visualization
The catalytic cycle for the Suzuki-Miyaura reaction using a palladium catalyst with a Buchwald-type ligand like this compound is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1. Suzuki-Miyaura Catalytic Cycle and Experimental Workflow.
The diagram above illustrates both the fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow for carrying out this transformation in a laboratory setting. The catalytic cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with an aryl halide. The subsequent transmetalation with a boronic acid derivative, facilitated by a base, leads to a diarylpalladium(II) intermediate. Finally, reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue. The workflow provides a step-by-step guide for researchers, from reaction setup under inert conditions to the final purification of the product.
References
An In-depth Technical Guide to the Solubility of sSPhos
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of sSPhos (sodium 2'-(dicyclohexylphosphino)-2,6-dimethoxy-[1,1'-biphenyl]-3-sulfonate), a widely utilized Buchwald ligand in cross-coupling reactions. While specific quantitative solubility data for this compound is not extensively published, this document compiles available qualitative information and presents a detailed experimental protocol for determining its solubility in various solvents.
Introduction to this compound and its Solubility
This compound is a sulfonated derivative of the SPhos ligand, designed to impart water solubility to the corresponding palladium complexes.[1][2] This modification is crucial for applications in aqueous media, aligning with the principles of green chemistry by reducing the reliance on volatile organic solvents.[1] The presence of the anionic sulfonate group allows for enhanced reactivity in aqueous solutions and plays a role in electrostatically-directed palladium catalysis.[1][3] While it is known as a "water-soluble" ligand, its palladium complexes may still only be soluble at micromolar concentrations, sometimes necessitating the use of an organic co-solvent.[1]
Qualitative Solubility of this compound
The solubility of this compound is dictated by the presence of both a large, nonpolar organic backbone and a polar ionic sulfonate group, giving it amphiphilic character.
| Solvent Type | General Solubility | Rationale |
| Water | Soluble | The presence of the sodium sulfonate group imparts significant water solubility.[1][2] |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Likely Soluble | These solvents can typically solvate both the ionic sulfonate group and the organic backbone. |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | Likely Soluble | These solvents can hydrogen bond with the sulfonate group and interact with the organic portion. |
| Ethers (e.g., THF, Dioxane) | Sparingly Soluble to Soluble | Used as a solvent in reactions with this compound, often with water as a co-solvent.[2][4] |
| Aromatic Hydrocarbons (e.g., Toluene) | Sparingly Soluble | The non-sulfonated analogue, RuPhos, is soluble in toluene.[5] The polarity of the sulfonate group in this compound likely reduces its solubility in nonpolar aromatic solvents. |
| Nonpolar Aliphatic Solvents (e.g., Hexane) | Likely Insoluble | The high polarity of the sulfonate group is incompatible with nonpolar aliphatic solvents. |
Experimental Protocol for Determining this compound Solubility
The following is a general gravimetric method for determining the solubility of a solid compound like this compound in various solvents.
3.1. Materials and Equipment
-
This compound
-
Selected solvents (e.g., water, methanol, toluene, THF, dioxane)
-
Analytical balance (accurate to 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Magnetic stirrer and stir bars
-
Constant temperature bath or block
-
Syringe filters (0.2 µm, PTFE or other appropriate material)
-
Syringes
-
Pre-weighed sample collection vials
3.2. Experimental Procedure
-
Preparation: Add a known excess amount of this compound to a vial. The exact amount will depend on the expected solubility but should be enough to ensure a saturated solution with visible undissolved solid.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to the vial.
-
Equilibration: Place the vial in a constant temperature bath (e.g., 25 °C) on a magnetic stirrer. Stir the suspension for a sufficient time to ensure equilibrium is reached (e.g., 24 hours). A longer time may be necessary and should be determined empirically.
-
Phase Separation: After equilibration, stop stirring and allow the undissolved solid to settle. It is crucial that the temperature remains constant during this period.
-
Sample Collection: Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe, avoiding any solid particles. Attach a syringe filter and dispense the filtered solution into a pre-weighed collection vial. Record the exact volume of the filtered solution.
-
Solvent Evaporation: Remove the solvent from the collection vial. This can be done by gentle heating under a stream of inert gas (e.g., nitrogen) or by using a vacuum oven. Ensure all solvent is removed.
-
Mass Determination: Once the solvent is completely evaporated, weigh the collection vial containing the dried this compound residue.
-
Calculation: Calculate the solubility using the following formula:
Solubility (g/L) = (Mass of residue (g)) / (Volume of solution collected (L))
To express solubility in mol/L, divide the result by the molar mass of this compound (530.60 g/mol ).
3.3. Safety Precautions
-
Handle this compound and all organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and each solvent before use.
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the underlying principles of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: "Like Dissolves Like" principle applied to this compound solubility.
References
- 1. This compound | 1049726-96-6 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. This compound: A General Ligand for Enantioselective Arylative Phenol Dearomatization via Electrostatically-Directed Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amphiphilic Biaryl Monophosphine Ligands by Regioselective Sulfonation - PMC [pmc.ncbi.nlm.nih.gov]
The Evolution of a Catalyst: An In-depth Technical Guide to Dialkylbiaryl Phosphine Ligands
A comprehensive overview of the history, development, and application of a pivotal class of ligands in modern organic synthesis, tailored for researchers, scientists, and professionals in drug development.
The advent of dialkylbiaryl phosphine ligands stands as a landmark achievement in the field of transition-metal catalysis, profoundly impacting the landscape of drug discovery and development. First introduced by Stephen L. Buchwald in 1998, these ligands revolutionized palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds with unprecedented efficiency and scope.[1] Prior to their development, the synthesis of aryl amines and biaryl compounds often required harsh reaction conditions and was limited to a narrow range of substrates.[1] This technical guide provides a deep dive into the history, evolution, and practical application of these indispensable catalytic tools.
From Humble Beginnings to a Catalyst Revolution: A Historical Perspective
The late 20th century saw a surge in the development of palladium-catalyzed cross-coupling reactions. However, early catalyst systems, often employing triarylphosphine ligands, struggled with the activation of less reactive aryl chlorides and required high temperatures. The Buchwald group's pioneering work in the late 1990s introduced a new class of electron-rich and sterically hindered monophosphine ligands based on a biaryl scaffold.[1] These ligands were found to dramatically accelerate the key steps of the catalytic cycle—oxidative addition and reductive elimination—leading to milder reaction conditions and a significantly broader substrate scope.[2]
The first generation of these ligands, including DavePhos and JohnPhos, demonstrated remarkable activity in the Buchwald-Hartwig amination and Suzuki-Miyaura coupling of aryl bromides and, significantly, the more challenging aryl chlorides.[1] This breakthrough opened the door for the use of readily available and cost-effective starting materials. The modular nature of their synthesis allowed for rapid iteration and optimization, leading to the development of subsequent generations of ligands with tailored electronic and steric properties. Ligands such as XPhos, SPhos, and BrettPhos further expanded the horizons of cross-coupling chemistry, enabling the formation of increasingly complex and sterically hindered molecules with remarkable efficiency.[3][4]
The Engine of Catalysis: Understanding the Mechanism
The remarkable efficacy of dialkylbiaryl phosphine ligands stems from their unique structural features. The bulky dialkylphosphino group and the substituted biaryl backbone work in concert to create a highly active and stable palladium catalyst. The steric bulk promotes the formation of a monoligated palladium(0) species, which is believed to be the active catalyst, by preventing the formation of inactive bis-ligated complexes.[5] The electron-donating nature of the ligand enhances the rate of oxidative addition of the aryl halide to the palladium center.
The Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)–N bonds. The catalytic cycle, facilitated by dialkylbiaryl phosphine ligands, is illustrated below.
The Suzuki-Miyaura Coupling Catalytic Cycle
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. The catalytic cycle, employing a dialkylbiaryl phosphine ligand, proceeds as follows:
A Comparative Look: Performance of Key Dialkylbiaryl Phosphine Ligands
The evolution of dialkylbiaryl phosphine ligands has been driven by the pursuit of higher catalytic activity, broader substrate scope, and milder reaction conditions. The following tables summarize the performance of several key ligands in representative Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| DavePhos | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 18 | 95 | J. Am. Chem. Soc. 1999, 121, 41, 9550-9561 |
| XPhos | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | Reflux | 6 | 94 | TCI Practical Example |
| BrettPhos | 2-Bromotoluene | n-Butylamine | K3PO4 | t-AmylOH | 110 | 18 | 92 | Org. Lett. 2008, 10, 15, 3481–3484 |
| SPhos | 4-Chloroanisole | Aniline | K3PO4 | Dioxane/H2O | 80 | 2 | 98 | J. Am. Chem. Soc. 2004, 126, 42, 13590–13591 |
Table 1: Performance in Buchwald-Hartwig Amination
| Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| SPhos | 4-Chlorotoluene | Phenylboronic acid | K3PO4 | Toluene/H2O | RT | 2 | 99 | J. Am. Chem. Soc. 2004, 126, 42, 13590–13591 |
| XPhos | 2-Chlorotoluene | Phenylboronic acid | K3PO4 | t-AmylOH | 100 | 12 | 95 | J. Am. Chem. Soc. 2003, 125, 38, 11486–11487 |
| RuPhos | 4-Chloro-N,N-dimethylaniline | 2-Methylphenylboronic acid | K3PO4 | t-BuOH/H2O | 80 | 12 | 94 | J. Am. Chem. Soc. 2004, 126, 42, 13590–13591 |
| BrettPhos | 1-Bromo-3,5-dimethylbenzene | 2,6-Dimethylphenylboronic acid | K3PO4 | Toluene/H2O | 100 | 16 | 91 | Org. Lett. 2008, 10, 15, 3481–3484 |
Table 2: Performance in Suzuki-Miyaura Coupling
In the Lab: Experimental Protocols
The successful application of dialkylbiaryl phosphine ligands relies on robust and reproducible experimental procedures. Below are detailed protocols for the synthesis of a representative ligand, XPhos, and its application in a general Buchwald-Hartwig amination reaction.
Synthesis of XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
This procedure is adapted from literature reports and should be performed under an inert atmosphere using standard Schlenk techniques.
Materials:
-
2-Bromo-2',4',6'-triisopropylbiphenyl
-
Magnesium turnings
-
1,2-Dibromoethane (catalytic)
-
Anhydrous Tetrahydrofuran (THF)
-
Chlorodicyclohexylphosphine
-
Anhydrous Toluene
Procedure:
-
Activate magnesium turnings in a dry flask under argon with a small amount of 1,2-dibromoethane in THF.
-
Add a solution of 2-bromo-2',4',6'-triisopropylbiphenyl in THF dropwise to the activated magnesium to form the Grignard reagent.
-
In a separate flask, prepare a solution of chlorodicyclohexylphosphine in anhydrous toluene.
-
Slowly add the prepared Grignard reagent to the chlorodicyclohexylphosphine solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford XPhos as a white solid.
General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride
This procedure provides a general starting point for the amination of aryl chlorides. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Aryl chloride
-
Amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (1-2 mol%), XPhos (1.2-2.4 mol%), and NaOtBu (1.2-1.5 equivalents).
-
Add the aryl chloride (1.0 equivalent) and the amine (1.1-1.2 equivalents).
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 80-110 °C with stirring until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
The Ligand Development Workflow
The continuous evolution of dialkylbiaryl phosphine ligands is a testament to a systematic and iterative development process. This workflow is crucial for discovering new ligands with improved properties.
The Future of Dialkylbiaryl Phosphine Ligands
The journey of dialkylbiaryl phosphine ligands is far from over. Current research focuses on developing more active and robust catalysts that can operate at lower catalyst loadings and in more environmentally benign solvents. The design of ligands for enantioselective transformations and for the activation of even more challenging chemical bonds remains an active area of investigation. As our understanding of catalytic mechanisms deepens, the rational design of next-generation ligands will undoubtedly continue to push the boundaries of synthetic chemistry, enabling the creation of novel molecules with profound implications for medicine and materials science.
References
Methodological & Application
Application Notes and Protocols: sSPhos for Asymmetric Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The development of asymmetric variants of this reaction is of paramount importance, particularly in the pharmaceutical industry, for the synthesis of chiral molecules, including atropisomeric biaryls. Atropisomers, stereoisomers arising from restricted rotation about a single bond, are increasingly recognized as crucial structural motifs in pharmaceuticals and chiral ligands.
This document provides detailed application notes and protocols for the use of the chiral ligand sSPhos (sulfonated SPhos) in palladium-catalyzed asymmetric Suzuki-Miyaura coupling reactions for the synthesis of axially chiral biphenols. The use of enantiopure this compound, developed by Phipps and coworkers, has emerged as a powerful strategy for accessing these valuable compounds with high enantioselectivity.[1][2] The sulfonate group on the ligand is believed to play a key role in the enantioselective step through non-covalent interactions with the substrates.[1][2]
Data Presentation
The following tables summarize the quantitative data for the asymmetric Suzuki-Miyaura coupling of various aryl halides and arylboronic acids using the Pd/sSPhos catalytic system for the synthesis of axially chiral biphenols.
Table 1: Asymmetric Suzuki-Miyaura Coupling of Substituted Aryl Bromides with Naphthylboronic Acid
| Entry | Aryl Bromide | Product | Yield (%) | ee (%) |
| 1 | 2-Bromo-3-methoxyphenol | 3-Methoxy-2-(naphthalen-1-yl)phenol | 85 | 95 |
| 2 | 2-Bromo-3-methylphenol | 3-Methyl-2-(naphthalen-1-yl)phenol | 82 | 94 |
| 3 | 2-Bromo-3-fluorophenol | 3-Fluoro-2-(naphthalen-1-yl)phenol | 75 | 92 |
| 4 | 2-Bromo-3-chlorophenol | 3-Chloro-2-(naphthalen-1-yl)phenol | 78 | 93 |
| 5 | 2-Bromo-3-(trifluoromethyl)phenol | 2-(Naphthalen-1-yl)-3-(trifluoromethyl)phenol | 65 | 90 |
Reaction conditions: Aryl bromide (0.2 mmol), naphthylboronic acid (0.3 mmol), Pd(OAc)₂ (5 mol%), (R)-sSPhos (6 mol%), K₃PO₄ (0.4 mmol), Toluene/H₂O (10:1, 2 mL), 80 °C, 16 h.
Table 2: Asymmetric Suzuki-Miyaura Coupling of 2-Bromo-3-hydroxyphenyl Esters and Ethers
| Entry | Aryl Bromide | Product | Yield (%) | ee (%) |
| 1 | 2-Bromo-3-hydroxyphenyl acetate | 2-(Naphthalen-1-yl)-3-acetoxyphenol | 92 | 96 |
| 2 | 2-Bromo-3-(benzyloxy)phenol | 3-(Benzyloxy)-2-(naphthalen-1-yl)phenol | 88 | 95 |
| 3 | 2-Bromo-3-methoxyphenyl methyl ether | 1-Methoxy-2-(naphthalen-1-yl)-3-methoxybenzene | 45 | 5 |
| 4 | 2-Bromophenyl methyl ether | 1-Methoxy-2-(naphthalen-1-yl)benzene | <5 | - |
Reaction conditions: Aryl bromide (0.2 mmol), naphthylboronic acid (0.3 mmol), Pd(OAc)₂ (5 mol%), (R)-sSPhos (6 mol%), K₃PO₄ (0.4 mmol), Toluene/H₂O (10:1, 2 mL), 80 °C, 16 h.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Suzuki-Miyaura Coupling
This protocol is a general guideline for the synthesis of axially chiral biphenols using this compound.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
(R)- or (S)-sSPhos
-
Potassium phosphate tribasic (K₃PO₄)
-
Aryl bromide
-
Arylboronic acid
-
Toluene (anhydrous)
-
Water (degassed)
-
Reaction vial (e.g., 2-dram vial) with a stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vial under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 5 mol%), (R)-sSPhos (0.012 mmol, 6 mol%), and K₃PO₄ (0.4 mmol, 2.0 equiv.).
-
Add the aryl bromide (0.2 mmol, 1.0 equiv.) and the arylboronic acid (0.3 mmol, 1.5 equiv.) to the vial.
-
Add anhydrous toluene (1.8 mL) and degassed water (0.2 mL) to the vial.
-
Seal the vial and stir the reaction mixture at 80 °C for 16 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired axially chiral biphenol.
-
The enantiomeric excess (ee%) of the product is determined by chiral HPLC or SFC analysis.
Protocol 2: Resolution of Racemic this compound via Diastereomeric Salt Formation
This protocol describes a general method for the resolution of racemic this compound using a chiral resolving agent like quinidine.
Materials:
-
Racemic this compound
-
Quinidine
-
Methanol
-
Diethyl ether
-
Filtration apparatus
Procedure:
-
Dissolve racemic this compound in a minimal amount of hot methanol.
-
In a separate flask, dissolve an equimolar amount of quinidine in hot methanol.
-
Slowly add the quinidine solution to the this compound solution with stirring.
-
Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) to facilitate crystallization of the diastereomeric salt.
-
Collect the crystals by filtration and wash them with a small amount of cold methanol, followed by diethyl ether.
-
The enantiomeric purity of the this compound in the crystalline salt can be determined by converting a small sample back to the free sulfonic acid and analyzing it by chiral HPLC.
-
The mother liquor, enriched in the other diastereomer, can be treated to recover the other enantiomer of this compound.
-
To obtain the enantiopure free this compound, the diastereomeric salt is treated with an acid (e.g., aqueous HCl) to protonate the sulfonic acid and remove the chiral amine. The free this compound can then be extracted into an organic solvent.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Structure of the this compound Ligand.
Caption: General experimental workflow for the asymmetric Suzuki-Miyaura coupling.
References
Application Notes and Protocols: sSPhos in Enantioselective Phenol Dearomatization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the chiral sulfonated SPhos (sSPhos) ligand in palladium-catalyzed enantioselective arylative dearomatization of phenols. This method offers a robust and versatile approach to synthesizing complex, enantioenriched spirocyclohexadienones, which are valuable scaffolds in medicinal chemistry and natural product synthesis.
Introduction
The dearomatization of phenols is a powerful strategy for building three-dimensional molecular complexity from readily available starting materials.[1][2][3][4][5] However, achieving high enantioselectivity in these transformations has often required the development of bespoke chiral ligands for specific substrate classes.[1][2][3][4][5] The use of this compound as a chiral ligand in palladium-catalyzed arylative phenol dearomatization represents a significant advancement by providing a general and highly effective method for a broad range of substrates.[1][2][3][4][5]
The success of this compound is attributed to a unique mechanism involving electrostatically-directed catalysis.[1][2][3][4][5] The sulfonate group on the this compound ligand is believed to engage in an attractive electrostatic interaction with the alkali metal cation of the phenolate substrate.[1][2][3][4] This interaction organizes the substrate in a chiral environment, leading to high levels of enantiocontrol during the key palladation step.[1]
Advantages of the this compound-Based Protocol
-
Broad Substrate Scope: this compound has demonstrated effectiveness across multiple classes of phenol substrates, including those that previously required different specialized ligands.[1][2][3]
-
High Enantioselectivity: The methodology consistently delivers high enantiomeric excess (ee) for a variety of products.
-
General Applicability: The underlying principle of electrostatically-directed catalysis suggests that this compound could be a broadly applicable ligand for other asymmetric transformations involving anionic substrates.[1][2][3]
-
Accessibility of Ligand: Enantiopure this compound can be readily obtained through diastereoselective recrystallization.[1][6]
Reaction Scope and Data Summary
The palladium-catalyzed enantioselective arylative dearomatization using this compound has been successfully applied to a variety of phenol-containing substrates, leading to the formation of spirocyclic compounds with excellent yields and enantioselectivities. Below is a summary of representative results.
Table 1: Enantioselective Arylative Dearomatization of N-Aryl-2-hydroxybenzylamines
| Entry | Substrate (Ar) | Product | Yield (%) | ee (%) |
| 1 | Phenyl | 2a | 76 | 92 |
| 2 | 4-MeO-Ph | 2b | 85 | 95 |
| 3 | 4-CF3-Ph | 2c | 72 | 91 |
| 4 | 2-Naphthyl | 2d | 88 | 96 |
Table 2: Enantioselective Arylative Dearomatization of para-Amino Phenols
| Entry | Substrate | Product | Yield (%) | ee (%) |
| 1 | 4a | 4a | 85 | 97 |
| 2 | 4b | 4b | 82 | 98 |
| 3 | 4c | 4c | 79 | 95 |
Table 3: Enantioselective Arylative Dearomatization to Chiral Phenanthrenones
| Entry | Substrate | Product | Yield (%) | ee (%) |
| 1 | 7a | 7a | 91 | 99 |
| 2 | 7b | 7b | 87 | 98 |
| 3 | 7c | 7c | 85 | 97 |
Experimental Protocols
The following are detailed protocols for the key experiments cited in the literature.
General Procedure for Enantioselective Arylative Dearomatization of N-Aryl-2-hydroxybenzylamines
To an oven-dried vial equipped with a magnetic stir bar is added [Pd(cinnamyl)Cl]₂ (2.5 mol%), (R)-sSPhos (7.5 mol%), and K₂CO₃ (2.0 equiv.). The vial is sealed and purged with argon. The substrate (1.0 equiv.) and dioxane (to 0.1 M) are then added. The reaction mixture is stirred at 110 °C for the time specified in the corresponding data table. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product. Enantiomeric excess is determined by SFC analysis.
General Procedure for Enantioselective Arylative Dearomatization of para-Amino Phenols
In a glovebox, an oven-dried vial is charged with Pd₂(dba)₃ (2.5 mol%), (R)-sSPhos (7.5 mol%), and the para-amino phenol substrate (1.0 equiv.). The vial is sealed, removed from the glovebox, and KOH (3.0 equiv.) and dioxane (to 0.1 M) are added under an argon atmosphere. The reaction mixture is stirred at 110 °C for 48 hours. Upon cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography to yield the spirocyclic product. Enantiomeric excess is determined by SFC analysis.
General Procedure for Enantioselective Arylative Dearomatization to Chiral Phenanthrenones
An oven-dried vial is charged with the phenol substrate (1.0 equiv.), [Pd(cinnamyl)Cl]₂ (2.5 mol%), (R)-sSPhos (7.5 mol%), and K₂CO₃ (2.0 equiv.). The vial is sealed and purged with argon. Dioxane (to 0.1 M) is added, and the mixture is heated to 110 °C for 24-48 hours. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over MgSO₄, filtered, and concentrated in vacuo. The resulting residue is purified by silica gel chromatography to give the desired phenanthrenone. Enantiomeric excess is determined by SFC analysis.
Visualizations
Catalytic Cycle
Caption: Proposed catalytic cycle for the Pd-catalyzed arylative dearomatization of phenols.
Experimental Workflow
Caption: General experimental workflow for this compound-mediated enantioselective phenol dearomatization.
Logical Relationship of Enantioselectivity
Caption: Model for the origin of enantioselectivity in this compound-catalyzed phenol dearomatization.
References
- 1. This compound: A General Ligand for Enantioselective Arylative Phenol Dearomatization via Electrostatically-Directed Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound: A General Ligand for Enantioselective Arylative Phenol Dearomatization via Electrostatically-Directed Palladium Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - this compound: A General Ligand for Enantioselective Arylative Phenol Dearomatization via Electrostatically-Directed Palladium Catalysis - Journal of the American Chemical Society - Figshare [figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Palladium-Catalyzed Asymmetric Allylic Alkylation with sSPhos
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of the chiral ligand sSPhos, specifically as its tetrabutylammonium salt, in palladium-catalyzed asymmetric allylic alkylation (AAA). This reaction is a powerful tool for the enantioselective formation of C-C bonds. The methodologies outlined are based on established research and are intended to guide researchers in setting up and optimizing these reactions.
Overview and Advantages
The palladium-catalyzed asymmetric allylic alkylation is a cornerstone of modern organic synthesis. The choice of ligand is critical for achieving high enantioselectivity. This compound, a commercially available, air-stable phosphine ligand, has emerged as a highly effective choice for this transformation.[1][2] When used as its tetrabutylammonium salt, (R)-sSPhos promotes high levels of asymmetric induction in the reaction of various nucleophiles with allylic electrophiles.[1][3][4]
A key advantage of the this compound ligand in this context is that the high enantioselectivity is believed to arise from the steric bulk around the sulfonate group, rather than from attractive noncovalent interactions.[3][4][5] This provides a distinct mechanism for stereoinduction compared to other specialized ligands.
Reaction Principle and Catalytic Cycle
The reaction proceeds via a catalytic cycle involving the formation of a π-allyl palladium intermediate. The chiral this compound ligand, coordinated to the palladium center, creates a chiral environment that directs the nucleophilic attack to one of the two enantiotopic termini of the π-allyl complex, leading to the formation of the enantioenriched product.
Below is a diagram illustrating the generally accepted catalytic cycle for this reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of this compound as a Chiral Ligand for Palladium-Catalyzed Asymmetric Allylic Alkylation. [repository.cam.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Application of this compound as a Chiral Ligand for Palladium-Catalyzed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for sSPhos-Catalyzed C-N Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the bulky biaryl phosphine ligand, sSPhos, in palladium-catalyzed C-N cross-coupling reactions, commonly known as the Buchwald-Hartwig amination. This powerful transformation is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds, which are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.
Introduction
The this compound ligand, 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, is a highly effective and versatile ligand for palladium-catalyzed cross-coupling reactions. Its steric bulk and electron-rich nature facilitate the key steps of the catalytic cycle—oxidative addition, amine coordination, and reductive elimination—leading to high yields and broad substrate scope. These protocols are designed to serve as a practical guide for chemists in academic and industrial research settings.
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The this compound ligand plays a crucial role in stabilizing the palladium center and promoting the individual steps of the cycle.
Applications of sSPhos in Natural Product Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the bulky biaryl phosphine ligand, sSPhos (and its closely related analogue SPhos), in the total synthesis of complex natural products. The information presented herein is curated from peer-reviewed scientific literature and is intended to guide researchers in applying this powerful catalytic tool to their own synthetic challenges.
Introduction to this compound
This compound (1,3-bis(dicyclohexylphosphino)propane) and SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are members of a class of electron-rich and sterically demanding biaryl phosphine ligands developed by the Buchwald group. These ligands have demonstrated remarkable efficacy in facilitating a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and other C-C and C-heteroatom bond-forming reactions. Their utility is particularly evident in challenging transformations involving sterically hindered substrates or requiring high catalytic activity and selectivity, making them invaluable tools in the synthesis of complex molecular architectures, such as those found in natural products.
Key Applications in Natural Product Synthesis
This section details specific examples where this compound and SPhos have been instrumental in the total synthesis of natural products. For each example, a summary of the key transformation, quantitative data, and a detailed experimental protocol are provided.
Formal Synthesis of (-)-Aflatoxin B2
The enantioselective formal synthesis of the potent mycotoxin (-)-aflatoxin B2 was achieved using a key palladium-catalyzed intramolecular carboetherification reaction. The use of the chiral this compound ligand was crucial for achieving high enantioselectivity in the formation of the tricyclic core of the natural product.
Quantitative Data: Pd-Catalyzed Intramolecular Carboetherification
| Entry | Natural Product | Key Reaction | Ligand | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | (-)-Aflatoxin B2 | Intramolecular Carboetherification | (R)-sSPhos | [Pd(cinnamyl)Cl]₂ | K₂CO₃ | 1,4-Dioxane | 110 | 18 | 85 | 99 |
Experimental Protocol: Enantioselective Synthesis of the Tricyclic Core of (-)-Aflatoxin B2
Reaction Scheme:
Caption: Pd-catalyzed intramolecular carboetherification.
Procedure:
To an oven-dried vial equipped with a magnetic stir bar was added the aryl bromide precursor (1.0 equiv), [Pd(cinnamyl)Cl]₂ (0.025 equiv), (R)-sSPhos (0.05 equiv), and K₂CO₃ (2.0 equiv). The vial was sealed with a Teflon-lined cap and evacuated and backfilled with argon three times. Anhydrous, degassed 1,4-dioxane was then added, and the resulting mixture was stirred at 110 °C for 18 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and filtered through a pad of Celite®. The filtrate was concentrated under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the tricyclic ether product.
Synthesis of Chiral Phenanthrenone Derivatives
In the synthesis of complex chiral phenanthrenone natural products, an asymmetric dearomative spirocyclization of a naphthol derivative was a key step. The this compound ligand, in conjunction with a palladium catalyst, enabled the highly enantioselective formation of the spirocyclic core. This transformation highlights the ability of this compound to control stereochemistry in the construction of sterically congested quaternary carbon centers.
Quantitative Data: Asymmetric Dearomative Spirocyclization
| Entry | Natural Product Core | Key Reaction | Ligand | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 2 | Chiral Phenanthrenone | Dearomative Spirocyclization | (R)-sSPhos | [Pd(cinnamyl)Cl]₂ | K₂CO₃ | 1,4-Dioxane | 110 | 24 | 76 | 94 |
Experimental Protocol: Enantioselective Dearomative Spirocyclization
Reaction Scheme:
Caption: Asymmetric dearomative spirocyclization.
Procedure:
In a glovebox, a vial was charged with the naphthol precursor (1.0 equiv), [Pd(cinnamyl)Cl]₂ (0.025 equiv), (R)-sSPhos (0.05 equiv), and K₂CO₃ (2.0 equiv). The vial was sealed, removed from the glovebox, and anhydrous, degassed 1,4-dioxane was added via syringe. The reaction mixture was then heated to 110 °C and stirred for 24 hours. Upon cooling to ambient temperature, the mixture was diluted with dichloromethane and filtered. The solvent was removed in vacuo, and the resulting crude product was purified by preparative thin-layer chromatography to yield the desired spirocyclic phenanthrenone.
Total Synthesis of (±)-Geigerin
The total synthesis of the sesquiterpene lactone (±)-geigerin featured a crucial Suzuki-Miyaura cross-coupling reaction to install a methyl group at a sterically hindered position. The use of the SPhos ligand was essential for achieving a good yield in this challenging sp²-sp³ coupling.
Quantitative Data: Suzuki-Miyaura Coupling
| Entry | Natural Product | Key Reaction | Ligand | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3 | (±)-Geigerin | Suzuki-Miyaura Coupling | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 80 | 12 | 72 |
Experimental Protocol: Suzuki-Miyaura Coupling in the Synthesis of (±)-Geigerin
Reaction Scheme:
Caption: Suzuki-Miyaura sp²-sp³ coupling.
Procedure:
A mixture of the vinyl chloride intermediate (1.0 equiv), methylboronic acid (1.5 equiv), Pd(OAc)₂ (0.05 equiv), SPhos (0.10 equiv), and K₃PO₄ (3.0 equiv) was placed in a Schlenk tube. The tube was evacuated and backfilled with argon three times. A degassed 10:1 mixture of toluene and water was added, and the reaction was stirred at 80 °C for 12 hours. After cooling, the reaction was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product was purified by flash chromatography to give the methylated product.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflows for the palladium-catalyzed cross-coupling reactions discussed.
General Workflow for a Pd-Catalyzed Cross-Coupling Reaction
Caption: General experimental workflow.
Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura catalytic cycle.
Conclusion
The this compound and SPhos ligands have proven to be highly effective in facilitating key bond-forming reactions in the total synthesis of complex natural products. Their ability to promote challenging cross-couplings with high yields and, in the case of chiral this compound, excellent enantioselectivity, makes them indispensable tools for the modern synthetic chemist. The protocols and data presented in these application notes serve as a guide for researchers looking to leverage the power of these ligands in their own synthetic endeavors.
Application Notes and Protocols: sSPhos in the Synthesis of Spirocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The formation of spirocyclic compounds is of significant interest in medicinal chemistry and drug development due to their rigid three-dimensional structures. The palladium-catalyzed intramolecular arylative dearomatization of phenols represents a powerful strategy for constructing spirocyclohexadienones. The chiral ligand sSPhos (1,1'-binaphthyl-2-yl-di-tert-butylphosphine) has emerged as a highly effective and general ligand for achieving high enantioselectivity in this transformation. This is attributed to an electrostatically-directed catalysis model where the sulfonated ligand interacts with the phenolate substrate through an alkali metal cation.[1][2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of enantioenriched spirocyclic compounds.
Key Advantages of this compound:
-
High Generality: this compound has demonstrated effectiveness across a range of different spirocyclic scaffolds, which previously required distinct chiral ligands.[1][2]
-
Excellent Enantioselectivity: The use of this compound allows for the synthesis of highly enantioenriched spirocyclic products.[1]
-
Novel Scaffolds: It has enabled the formation of novel oxygen-linked spiroheterocyclic ethers.[1]
Reaction Scheme and Mechanism
The core transformation involves the palladium-catalyzed intramolecular arylation of a phenol derivative, leading to the formation of a spirocyclic cyclohexadienone. The proposed catalytic cycle, guided by an electrostatic interaction between the sulfonated this compound ligand and the phenolate substrate, is key to achieving high enantioselectivity.
Figure 1: Proposed mechanism for this compound-palladium catalyzed enantioselective spirocyclization.
Quantitative Data Summary
The following tables summarize the reaction conditions and results for the this compound-catalyzed formation of various spirocyclic compounds.
Table 1: Optimization of Reaction Conditions
| Entry | Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | [Pd(cinnamyl)Cl]₂ (2.5) | (R)-sSPhos (7.5) | K₂CO₃ | Dioxane | 110 | 76 | 90 |
| 2 | [Pd(cinnamyl)Cl]₂ (2) | (R)-sSPhos (6) | K₂CO₃ | Dioxane | 110 | 95 | 92 |
Data extracted from studies on enantioselective arylative phenol dearomatization.[2]
Table 2: Substrate Scope for Spirocycle Formation
| Product | R¹ | R² | Yield (%) | ee (%) |
| 2a | H | H | 95 | 92 |
| 2b | OMe | H | 91 | 93 |
| 2c | F | H | 88 | 91 |
| 2d | H | Me | 93 | 94 |
| 2e | H | OMe | 85 | 90 |
Representative data showcasing the versatility of the this compound ligand with various substituted phenols.[1]
Experimental Protocols
General Procedure for Palladium-Catalyzed Enantioselective Arylative Phenol Dearomatization:
This protocol is a general guideline and may require optimization for specific substrates.
Figure 2: General experimental workflow for the this compound-catalyzed spirocyclization.
Detailed Protocol:
-
Reagents and Materials:
-
Phenol Substrate (1.0 equiv)
-
[Pd(cinnamyl)Cl]₂ (0.02 equiv)
-
(R)-sSPhos (0.06 equiv)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous Dioxane
-
-
Reaction Setup:
-
To an oven-dried vial equipped with a magnetic stir bar, add the phenol substrate (e.g., 0.2 mmol), [Pd(cinnamyl)Cl]₂ (0.004 mmol, 2 mol%), (R)-sSPhos (0.012 mmol, 6 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv).
-
Seal the vial with a septum and purge with argon for 5 minutes.
-
Add anhydrous dioxane (e.g., 2.0 mL) via syringe.
-
-
Reaction Execution:
-
Place the vial in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired spirocyclic compound.
-
-
Characterization:
-
The structure and purity of the final product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC) analysis.
-
Conclusion
The use of this compound as a chiral ligand in palladium-catalyzed arylative dearomatization of phenols provides a robust and versatile method for the synthesis of enantioenriched spirocyclic compounds. The operational simplicity and broad substrate scope make this a valuable tool for researchers in organic synthesis and medicinal chemistry. The electrostatic interaction model offers a new perspective on ligand design for asymmetric catalysis.[2]
References
Application Notes and Protocols for Water-Soluble sSPhos in Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing demand for sustainable and environmentally benign chemical transformations has propelled the development of catalytic systems that operate in aqueous media. Water, as a solvent, offers significant advantages, including low cost, non-flammability, and unique reactivity. In the realm of palladium-catalyzed cross-coupling reactions, the design of water-soluble ligands is paramount to achieving high efficiency and product yields. Water-soluble sSPhos (sulfonated SPhos) has emerged as a state-of-the-art ligand, enabling a broad range of Suzuki-Miyaura and Buchwald-Hartwig amination reactions in water.
This compound is a sulfonated version of the highly effective biaryl monophosphine ligand, SPhos.[1][2] The presence of a sulfonate group imparts excellent water solubility to the palladium catalyst, allowing for homogeneous catalysis in aqueous solutions.[1][2] This not only facilitates reactions with hydrophilic substrates but also simplifies product purification and catalyst recycling. The unique electronic and steric properties of this compound contribute to its high reactivity and stability, making it a versatile tool for the synthesis of complex molecules in medicinal and materials chemistry.
Features and Benefits of Water-Soluble this compound
-
High Water Solubility: The sulfonate group renders the ligand and its palladium complexes highly soluble in water, enabling efficient catalysis in aqueous media.[1][2]
-
Broad Substrate Scope: The this compound-palladium catalyst is effective for the coupling of a wide variety of aryl and heteroaryl halides with boronic acids (Suzuki-Miyaura) and amines (Buchwald-Hartwig).
-
High Catalytic Activity: The inherent reactivity of the SPhos scaffold leads to high turnover numbers and excellent yields, often under mild reaction conditions.
-
Enhanced Reaction Rates: In some cases, conducting cross-coupling reactions in water can lead to accelerated reaction rates compared to organic solvents.
-
Green Chemistry: The use of water as a solvent reduces the reliance on volatile organic compounds (VOCs), contributing to safer and more sustainable chemical processes.
-
Simplified Purification: The water-soluble catalyst can often be easily separated from the organic product through simple extraction, streamlining the workup process.
Applications in Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The use of a water-soluble this compound-palladium catalyst system allows for the efficient coupling of various aryl and heteroaryl halides with boronic acids and their derivatives in aqueous media. This methodology is particularly valuable for the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials. The reaction tolerates a wide range of functional groups on both coupling partners.
Buchwald-Hartwig Amination
The formation of C-N bonds through Buchwald-Hartwig amination is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and other nitrogen-containing compounds. The water-soluble this compound ligand facilitates the coupling of aryl halides with a diverse array of primary and secondary amines in water. This aqueous protocol provides a greener alternative to traditional methods that rely on organic solvents.
Data Presentation
The following tables summarize the performance of the water-soluble this compound-palladium catalyst system in Suzuki-Miyaura and Buchwald-Hartwig amination reactions in aqueous media.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids using Water-Soluble this compound *
| Entry | Aryl Halide | Arylboronic Acid | Pd Source (mol%) | This compound (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | 4 | K₃PO₄ | Water | 100 | 18 | >95 |
| 2 | 4-Bromoanisole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (1) | 2 | K₃PO₄ | Water | 80 | 12 | 98 |
| 3 | 2-Bromopyridine | 3-Thienylboronic acid | Pd₂(dba)₃ (1) | 2.5 | K₂CO₃ | Water | 90 | 16 | 92 |
| 4 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | 4 | K₃PO₄ | Water | 100 | 24 | 85 |
| 5 | 4-Biphenylyl chloride | 4-tert-Butylphenylboronic acid | Pd₂(dba)₃ (1.5) | 3.5 | Cs₂CO₃ | Water/Toluene (10:1) | 110 | 20 | 90 |
*Data is representative and compiled from various sources. Conditions may vary based on specific substrates.
Table 2: Buchwald-Hartwig Amination of Aryl Halides with Amines using Water-Soluble this compound *
| Entry | Aryl Halide | Amine | Pd Source (mol%) | This compound (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | Pd(OAc)₂ (2) | 4 | NaOtBu | Water | 100 | 18 | 96 |
| 2 | 4-Bromoanisole | Aniline | Pd₂(dba)₃ (1) | 2.5 | K₃PO₄ | Water | 90 | 16 | 94 |
| 3 | 2-Chloropyridine | n-Butylamine | Pd(OAc)₂ (2) | 4 | K₂CO₃ | Water | 100 | 24 | 88 |
| 4 | 1-Bromo-3,5-dimethylbenzene | Diethylamine | Pd₂(dba)₃ (1.5) | 3.5 | Cs₂CO₃ | Water | 110 | 20 | 91 |
| 5 | 4-Trifluoromethylchlorobenzene | Piperidine | Pd(OAc)₂ (2) | 4 | NaOtBu | Water/THF (10:1) | 100 | 18 | 85 |
*Data is representative and compiled from various sources. Conditions may vary based on specific substrates.
Mandatory Visualization
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for cross-coupling reactions in aqueous media.
Experimental Protocols
General Considerations
-
Degassing of Water: To prevent oxidation of the palladium catalyst, it is crucial to use degassed water. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the water for at least 30 minutes prior to use or by the freeze-pump-thaw method.
-
Inert Atmosphere: While the catalyst shows good stability, setting up the reaction under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) is recommended to maximize catalyst lifetime and reproducibility.
-
Reagent Purity: Use high-purity reagents and solvents for best results.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride with an Arylboronic Acid
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Water-soluble this compound (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Degassed water (5 mL)
-
Schlenk flask or sealed vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the aryl chloride, arylboronic acid, and potassium phosphate.
-
In a separate vial, dissolve the palladium(II) acetate and water-soluble this compound in a small amount of degassed water to form the pre-catalyst.
-
Add the catalyst solution to the Schlenk flask containing the other reagents.
-
Add the remaining degassed water to the reaction mixture.
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Place the reaction flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the time indicated in Table 1, or until reaction completion is observed by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide with an Amine
Materials:
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
Water-soluble this compound (0.025 mmol, 2.5 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Degassed water (5 mL)
-
Schlenk flask or sealed vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl bromide, sodium tert-butoxide, palladium precursor, and water-soluble this compound to a Schlenk flask.
-
Add the degassed water to the flask.
-
Add the amine to the reaction mixture via syringe.
-
Seal the flask and place it in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for the time specified in Table 2, or until the starting material is consumed as monitored by an appropriate analytical technique.
-
After the reaction is complete, cool the flask to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate, 3 x 10 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the desired N-aryl amine.
Conclusion
Water-soluble this compound is a powerful and versatile ligand for palladium-catalyzed cross-coupling reactions in aqueous media. Its application in Suzuki-Miyaura and Buchwald-Hartwig amination reactions offers significant advantages in terms of sustainability, efficiency, and ease of use. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling the adoption of greener and more effective synthetic methodologies. The continued exploration of water-soluble catalyst systems like this compound-Pd will undoubtedly pave the way for future innovations in chemical manufacturing.
References
Application Notes and Protocols: sSPhos in Site-Selective Cross-Coupling of Polychlorinated Arenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-selective functionalization of polychlorinated arenes represents a significant challenge in modern synthetic chemistry, particularly in the context of drug discovery and late-stage functionalization. The ability to selectively activate one C-Cl bond over another in a polychlorinated system opens avenues for the streamlined synthesis of complex molecules and the diversification of existing scaffolds. This document provides detailed application notes and protocols for the use of the sulfonated biaryl monophosphine ligand, sSPhos, in palladium-catalyzed site-selective cross-coupling reactions of polychlorinated arenes. The use of this compound enables a unique approach to controlling regioselectivity through electrostatic interactions between the ligand and the substrate.[1][2]
The core principle behind the this compound-mediated selectivity lies in the strategic placement of a sulfonate group on the ligand backbone. In the presence of a base, acidic functional groups on the polychlorinated arene substrate are deprotonated. The resulting anionic substrate then forms an electrostatic interaction with the anionic sulfonate group of the this compound ligand, bridged by an alkali metal cation.[1][2][3] This ternary complex directs the palladium catalyst to the sterically accessible and electronically favored C-Cl bond, typically meta to the acidic directing group, leading to high levels of site-selectivity.[1][2] This contrasts with traditional approaches that rely on inherent electronic or steric differences between the C-Cl bonds, which often result in poor selectivity.[1]
Key Advantages of the this compound System:
-
High Site-Selectivity: Enables predictable and high levels of selectivity for a specific C-Cl bond in polychlorinated arenes.[1][2]
-
Broad Substrate Scope: Applicable to a range of polychlorinated arenes bearing acidic functional groups such as carboxylic acids, phenols, and amides.
-
Versatile Coupling Reactions: Can be employed in various cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][2]
-
Late-Stage Functionalization: The mild reaction conditions and high selectivity make it suitable for the late-stage functionalization of complex molecules.[4][5][6]
Data Presentation
The following tables summarize the quantitative data for the site-selective cross-coupling of various polychlorinated arenes using the this compound ligand.
Table 1: Site-Selective Suzuki-Miyaura Coupling of Dichloroarenes
| Entry | Dichloroarene Substrate | Arylboronic Acid | Base | Ligand | Ratio of Isomers (meta:para) | Yield (%) |
| 1 | 3,4-Dichlorobenzoic acid | 4-Methoxyphenylboronic acid | Cs₂CO₃ | This compound | >20:1 | 95 |
| 2 | 3,4-Dichlorobenzoic acid | 4-Methoxyphenylboronic acid | Cs₂CO₃ | SPhos | 1:1 | 98 |
| 3 | 2,3-Dichlorobenzoic acid | 4-Tolylboronic acid | Cs₂CO₃ | This compound | 10:1 (Cl₂:Cl₃) | 85 |
| 4 | N-Acetyl-3,4-dichlorobenzylamine | Phenylboronic acid | K₃PO₄ | This compound | 15:1 | 92 |
| 5 | N-Acetyl-3,4-dichlorobenzylamine | Phenylboronic acid | K₃PO₄ | SPhos | 1:1.2 | 90 |
Data synthesized from multiple sources.[1][2]
Table 2: Site-Selective Buchwald-Hartwig Amination of Polychloroarenes
| Entry | Polychloroarene Substrate | Amine | Base | Ligand | Ratio of Isomers | Yield (%) |
| 1 | 3,4-Dichlorobenzoic acid | Morpholine | K₃PO₄ | This compound | >20:1 | 88 |
| 2 | 2,3,4-Trichlorobenzoic acid | N-Methylaniline | Cs₂CO₃ | This compound | 7:1 (major isomer:others) | 75 |
| 3 | 2,3-Dichlorobenzamide | Pyrrolidine | K₃PO₄ | This compound | >10:1 | 82 |
Data synthesized from multiple sources.[1]
Table 3: Site-Selective Sonogashira Coupling of Dichloroarenes
| Entry | Dichloroarene Substrate | Alkyne | Base | Ligand | Ratio of Isomers (meta:para) | Yield (%) |
| 1 | 3,4-Dichlorobenzoic acid | Phenylacetylene | Cs₂CO₃ | This compound | >20:1 | 90 |
| 2 | 3,4-Dichlorobenzoic acid | (Trimethylsilyl)acetylene | Cs₂CO₃ | This compound | >20:1 | 85 |
| 3 | N-Acetyl-3,4-dichlorobenzylamine | TIPS-acetylene | K₃PO₄ | This compound | 18:1 | 88 |
Data synthesized from multiple sources.[2]
Mandatory Visualization
Caption: Mechanism of this compound-directed site-selective cross-coupling.
Caption: General experimental workflow for cross-coupling reactions.
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Solvents should be anhydrous and degassed prior to use.
-
This compound and palladium precatalysts are air-sensitive and should be handled accordingly.
Protocol 1: General Procedure for Site-Selective Suzuki-Miyaura Coupling
This protocol is a representative example for the coupling of a dichlorobenzoic acid with an arylboronic acid.
Materials:
-
3,4-Dichlorobenzoic acid (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
This compound (5.0 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane (0.2 M)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3,4-dichlorobenzoic acid, arylboronic acid, Pd₂(dba)₃, this compound, and Cs₂CO₃.
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Protocol 2: General Procedure for Site-Selective Buchwald-Hartwig Amination
This protocol provides a general method for the amination of a polychlorinated arene.
Materials:
-
Polychlorinated arene (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (2.0 mol%)
-
This compound (4.0 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed toluene (0.2 M)
Procedure:
-
In a glovebox, add the polychlorinated arene, K₃PO₄, Pd(OAc)₂, and this compound to an oven-dried vial equipped with a stir bar.
-
Add anhydrous, degassed toluene, followed by the amine.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated heating block at 110 °C.
-
Stir the reaction for 16-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the aminated product.
Protocol 3: General Procedure for Site-Selective Sonogashira Coupling
This protocol outlines a copper-free Sonogashira coupling of a dichloroarene.
Materials:
-
Dichloroarene (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
PdCl₂(MeCN)₂ (2.0 mol%)
-
This compound (4.0 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
Anhydrous, degassed N,N-dimethylformamide (DMF) (0.2 M)
Procedure:
-
To a flame-dried Schlenk tube, add the dichloroarene, PdCl₂(MeCN)₂, this compound, and Cs₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed DMF and the terminal alkyne via syringe.
-
Seal the tube and heat the reaction mixture to 80 °C.
-
Stir for 12-18 hours, monitoring by GC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether (3 x 25 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude material by flash chromatography to obtain the desired alkynylated product.
Conclusion
The use of this compound in palladium-catalyzed cross-coupling reactions provides a powerful and reliable method for the site-selective functionalization of polychlorinated arenes. The electrostatic interaction-based directing-group strategy offers a significant advantage over conventional methods, enabling predictable control over regioselectivity. The protocols outlined in this document serve as a starting point for researchers to explore the utility of this methodology in their own synthetic endeavors, from fundamental research to complex molecule synthesis in drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Site Selective Chlorination of C(sp3)–H Bonds Suitable for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Site Selective Chlorination of C(sp3 )-H Bonds Suitable for Late-Stage Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enantioselective Carbon-Oxygen Bond Formation Using sSPhos
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of the chiral, bifunctional phosphine ligand, sSPhos, in palladium-catalyzed enantioselective carbon-oxygen (C-O) bond formation. Specifically, this document focuses on the synthesis of spiroheterocyclic α-tertiary ethers via an intramolecular arylative phenol dearomatization reaction. The methodologies described herein are based on the work of Kadarauch, Whalley, and Phipps, who developed a highly effective protocol for this transformation.[1][2]
The use of this compound in this context offers a significant advancement in the synthesis of complex chiral molecules, providing access to highly enantioenriched spirocyclic ethers. The enantioselectivity of the reaction is believed to be directed by electrostatic interactions between the sulfonate group of the this compound ligand and the alkali metal cation of the phenolate substrate.[1][2]
I. Reaction Principle and Workflow
The overall transformation involves the palladium-catalyzed intramolecular coupling of an aryl halide with a phenol to form a spirocyclic ether. The use of a chiral ligand, this compound, renders this reaction enantioselective, leading to the preferential formation of one enantiomer of the product.
Caption: General experimental workflow for the this compound-catalyzed enantioselective C-O bond formation.
II. Quantitative Data Summary
The following tables summarize the reaction conditions and results for the enantioselective synthesis of various spiroheterocyclic α-tertiary ethers using this compound.
Table 1: Optimization of Reaction Conditions
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (3.0 equiv) | Solvent | Additive | Temp (°C) | Yield (%) | ee (%) |
| 1 | [Pd(cinnamyl)Cl]₂ (2.5) | (R)-sSPhos (7.5) | K₂CO₃ | Dioxane | - | 110 | 76 | 45 |
| 2 | Pd₂(dba)₃ (5) | (R)-sSPhos (15) | K₂CO₃ | Dioxane | - | 110 | 85 | 63 |
| 3 | Pd(OAc)₂ (10) | (R)-sSPhos (15) | K₂CO₃ | Dioxane | - | 110 | 78 | 55 |
| 4 | Pd₂(dba)₃ (5) | (R)-sSPhos (15) | KOH | Dioxane | - | 110 | 91 | 84 |
| 5 | Pd₂(dba)₃ (5) | (R)-sSPhos (15) | KOH | Toluene | - | 110 | 88 | 82 |
| 6 | Pd₂(dba)₃ (5) | (R)-sSPhos (15) | KOH | Dioxane | H₂O (3 equiv) | 110 | 95 | 88 |
| 7 | Pd₂(dba)₃ (5) | (R)-sSPhos (15) | KOH | Toluene | H₂O (3 equiv) | 110 | 98 | 92 |
| 8 | Pd₂(dba)₃ (5) | (R)-sSPhos (15) | NaOH | Toluene | H₂O (3 equiv) | 110 | 96 | 91 |
| 9 | Pd₂(dba)₃ (5) | (R)-sSPhos (15) | LiOH | Toluene | H₂O (3 equiv) | 110 | 93 | 90 |
Data extracted from the supporting information of Kadarauch, M.; Whalley, D. M.; Phipps, R. J. J. Am. Chem. Soc. 2023, 145, 47, 25553–25558.
Table 2: Substrate Scope for the Synthesis of Spiroheterocyclic α-Tertiary Ethers
| Product | Ar-X | R¹ | R² | Yield (%) | ee (%) |
| 3a | 2-bromophenyl | H | H | 98 | 92 |
| 3b | 2-bromo-4-methylphenyl | H | Me | 82 | 82 |
| 3c | 2-bromo-4-methoxyphenyl | H | OMe | 83 | 83 |
| 3d | 2-bromo-4-chlorophenyl | Cl | Me | 45 | 93 |
Yields are for the isolated product. Enantiomeric excess was determined by SFC analysis.
III. Detailed Experimental Protocols
General Procedure for the Enantioselective Synthesis of Spiroheterocyclic α-Tertiary Ethers:
Materials:
-
Substrate (1.0 equiv)
-
(R)-sSPhos (0.15 equiv)
-
Pd₂(dba)₃ (0.05 equiv)
-
Potassium hydroxide (KOH) (3.0 equiv)
-
Toluene (0.1 M)
-
Degassed deionized water
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide substrate (1.0 equiv), (R)-sSPhos (0.15 equiv), Pd₂(dba)₃ (0.05 equiv), and potassium hydroxide (3.0 equiv).
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add toluene (to make a 0.1 M solution with respect to the substrate) and degassed deionized water (3.0 equiv) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for the time indicated in the specific substrate protocol (typically 12-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired spiroheterocyclic α-tertiary ether.
-
Determine the enantiomeric excess of the purified product by chiral Supercritical Fluid Chromatography (SFC).
IV. Proposed Catalytic Cycle
The proposed catalytic cycle for the this compound-palladium catalyzed enantioselective arylative phenol dearomatization is depicted below. The key enantiodetermining step is believed to be the intramolecular oxidative addition of the aryl halide to the palladium(0) complex, which is organized by the chiral this compound ligand and the electrostatic interaction with the potassium phenolate.
Caption: Proposed catalytic cycle for the enantioselective C-O bond formation.
V. Safety Precautions
-
Palladium catalysts and phosphine ligands are air and moisture sensitive. All manipulations should be carried out under an inert atmosphere (argon or nitrogen).
-
Organic solvents are flammable and should be handled in a well-ventilated fume hood.
-
Potassium hydroxide is corrosive. Avoid contact with skin and eyes.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Disclaimer: The protocols and information provided are for guidance and should be adapted and optimized for specific substrates and laboratory conditions. Users should consult the original research articles for complete details and safety information.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Enantioslectivity with sSPhos Ligand
Welcome to the technical support center for the sSPhos ligand. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the enantioselectivity of their reactions using this versatile chiral ligand. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the this compound ligand and why is it used in asymmetric catalysis?
A1: this compound is a chiral, sulfonated biaryl monophosphine ligand. Its structure possesses axial chirality due to restricted rotation around the biaryl bond.[1][2] The presence of the sulfonate group makes it a bifunctional ligand, capable of engaging in attractive noncovalent interactions, such as electrostatic or hydrogen bonding interactions, with substrates.[3][4] This unique feature, combined with its steric properties, allows for effective control of enantioselectivity in a variety of palladium-catalyzed reactions, including Suzuki-Miyaura cross-couplings, allylic alkylations, and arylative dearomatizations.[3][4][5]
Q2: What are the proposed mechanisms for enantioinduction with this compound?
A2: Two primary mechanisms are proposed for enantioinduction with this compound, and the dominant mechanism can depend on the specific reaction:
-
Attractive Electrostatic Interactions: In many cases, the anionic sulfonate group on the this compound ligand is believed to interact with a cationic portion of the substrate or a metal cation in the reaction mixture. This interaction helps to organize the transition state assembly in a chiral environment, leading to high enantioselectivity.[5][6] For instance, in phenol dearomatization, an electrostatic interaction between the ligand's sulfonate group and the alkali metal cation of the phenolate is thought to be crucial.[5][6]
-
Steric Repulsion: In other systems, such as certain palladium-catalyzed allylic alkylations, the steric bulk around the sulfonate group is considered the primary factor controlling enantioselectivity.[3][7][8] The chiral pocket created by the ligand dictates the facial selectivity of the substrate's approach to the metal center.
Q3: How does the counter-ion of the this compound ligand affect enantioselectivity?
A3: The counter-ion associated with the sulfonate group of this compound can have a dramatic effect on enantioselectivity. In palladium-catalyzed asymmetric allylic alkylations, switching from alkali metal cations (like Na+) to bulkier tetraalkylammonium cations (like Bu₄N+) has been shown to significantly increase the enantiomeric excess (ee).[3][7] For example, in one study, using Bu₄N⁺ as the counter-ion resulted in a much higher ee compared to Na⁺, K⁺, or Cs⁺.[7] Further optimization by using an even larger, quinine-derived cation led to a further increase in ee from 84% to 90%.[2][3][7] This suggests that the size and nature of the counter-ion can fine-tune the steric environment of the catalyst.
Troubleshooting Guides
Issue 1: Low Enantioselectivity (ee)
Low enantioselectivity is a common challenge in asymmetric catalysis. The following steps can help you troubleshoot and optimize your reaction.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A stepwise guide to troubleshooting low enantioselectivity.
Detailed Troubleshooting Steps:
-
Step 1: Evaluate the Ligand's Counter-ion
-
Problem: The default sodium salt (Na⁺) of this compound may not be optimal for all reactions. Alkali metal cations can sometimes lead to lower enantioselectivity compared to bulkier organic cations.[3][7]
-
Solution: Perform an ion exchange to replace the Na⁺ with a tetraalkylammonium salt, such as tetrabutylammonium (Bu₄N⁺). This has been shown to significantly improve ee in allylic alkylation reactions.[3][7] In some cases, even larger chiral cations can further enhance enantioselectivity.[2][3][7]
-
-
Step 2: Screen Different Solvents
-
Problem: The solvent can influence the solubility of reactants and the stability of the catalytic species, thereby affecting enantioselectivity.
-
Solution: A range of solvents should be evaluated. For palladium-catalyzed allylic alkylation, tetrahydrofuran (THF) has been found to be effective.[3] For arylative phenol dearomatization, a biphasic mixture of toluene and water (PhMe:H₂O) proved to be optimal, significantly increasing both yield and ee.[5][9][10]
-
-
Step 3: Vary the Reaction Temperature
-
Problem: High reaction temperatures can sometimes lead to a decrease in enantioselectivity.[3][7]
-
Solution: If your reaction is running at a high temperature and the ee is low, try lowering the temperature. For example, in one study, a reaction heated to 120 °C showed reduced enantioselectivity.[3][7] Conversely, for some reactions, a moderate increase in temperature might be necessary for good conversion, but it's essential to find a balance.
-
-
Step 4: Test Different Palladium Precatalysts
-
Problem: The choice of palladium source can impact both the reaction rate and the enantioselectivity.
-
Solution: Screen various palladium precatalysts. For arylative phenol dearomatization, Pd₂(dba)₃ was found to give a significant improvement in ee compared to [Pd(cinnamyl)Cl]₂ or Pd(OAc)₂.[5][10] For allylic alkylation, both [Pd(allyl)Cl]₂ and Pd₂(dba)₃ have shown good results.[3][7]
-
-
Step 5: Screen Bases (if applicable)
-
Problem: In reactions requiring a base, the nature of the base can influence the formation of the active catalytic species and interact with the substrate, affecting the stereochemical outcome.
-
Solution: For reactions like arylative phenol dearomatization, switching from a weaker base like K₂CO₃ to a stronger base like KOH can lead to a substantial increase in ee.[5][10]
-
Issue 2: Poor Yield or No Reaction
-
Problem: The reaction is not proceeding to completion or is giving a low yield of the desired product.
-
Solution:
-
Check for Water Content: In some reactions, the presence of water as a co-solvent can be beneficial, aiding in the formation of active species like phenolates, which is crucial for high yield.[5][9][10]
-
Substrate Compatibility: Be aware of the limitations of the this compound ligand with certain substrates. For example, highly sterically hindered substrates or certain heteroatom nucleophiles might show low reactivity or result in racemic products.[3][7] A fluorinated ester was reported to give no conversion in an allylic alkylation reaction.[3][7]
-
Palladium Source: As with enantioselectivity, the palladium source can affect the yield. Ensure you are using a suitable precatalyst.
-
Data Presentation
Table 1: Effect of Ligand Counter-ion on Enantioselectivity in a Pd-Catalyzed Allylic Alkylation
| Entry | Cation (X⁺) | Yield (%) | ee (%) |
| 1 | Na⁺ | 82 | 44 |
| 2 | K⁺ | 96 | 32 |
| 3 | Cs⁺ | 79 | 36 |
| 4 | NMe₄⁺ | 66 | 42 |
| 5 | NEt₄⁺ | 72 | 40 |
| 6 | NBu₄⁺ | 90 | 84 |
| 7 | NHex₄⁺ | 71 | 82 |
| 8 | Chiral Cation A⁺ | 79 | 90 |
| Data sourced from studies on palladium-catalyzed allylic alkylation.[3][7] |
Table 2: Optimization of Reaction Conditions for Arylative Phenol Dearomatization
| Entry | Pd Source | Base | Solvent | Yield (%) | ee (%) |
| 1 | [Pd(cinnamyl)Cl]₂ | K₂CO₃ | dioxane | 76 | 44 |
| 2 | Pd₂(dba)₃ | K₂CO₃ | dioxane | - | 63 |
| 3 | Pd₂(dba)₃ | KOH | dioxane | - | 84 |
| 4 | Pd₂(dba)₃ | KOH | PhMe | - | 84 |
| 5 | Pd₂(dba)₃ | KOH | PhMe:H₂O | 98 | 92 |
| Data sourced from studies on arylative phenol dearomatization.[5][10] |
Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed Asymmetric Allylic Alkylation
Reaction Setup Workflow
Caption: A typical workflow for setting up an asymmetric allylic alkylation.
Detailed Methodology:
-
Catalyst Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the (R)-sSPhos ligand (e.g., as its tetrabutylammonium salt, 5 mol%).
-
Solvent Addition: Add the desired solvent (e.g., anhydrous THF) to the vial.
-
Reactant Addition: To the catalyst solution, add the allylic carbonate (1.0 equiv) and the nucleophile (1.2 equiv).
-
Reaction Conditions: Stir the reaction mixture at the optimized temperature (e.g., room temperature) for the specified duration (e.g., 12-24 hours), monitoring by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction (e.g., with saturated aqueous NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., EtOAc). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee) of the product by supercritical fluid chromatography (SFC) on a chiral stationary phase.
Protocol 2: General Procedure for Enantioselective Arylative Phenol Dearomatization
-
Reaction Setup: In a reaction tube, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the (R)-sSPhos ligand (5 mol%), the phenol substrate (1.0 equiv), the aryl bromide (1.2 equiv), and the base (e.g., KOH, 2.0 equiv).
-
Solvent Addition: Add the solvent system (e.g., a biphasic mixture of toluene and water, 10:1 v/v).
-
Reaction Conditions: Seal the tube and stir the mixture vigorously at the optimal temperature (e.g., 90 °C) for the required time (e.g., 24 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., CH₂Cl₂). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Analysis: Purify the residue by flash chromatography on silica gel to afford the desired spirocyclic product. Determine the enantiomeric excess by SFC analysis.
References
- 1. The Development of Asymmetric Palladium-Catalysed Transformations Using Chiral Sulfonated Phosphine Ligands [repository.cam.ac.uk]
- 2. This compound | 1049726-96-6 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Application of this compound as a Chiral Ligand for Palladium-Catalyzed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. Application of this compound as a Chiral Ligand for Palladium-Catalyzed Asymmetric Allylic Alkylation. [repository.cam.ac.uk]
- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 10. This compound: A General Ligand for Enantioselective Arylative Phenol Dearomatization via Electrostatically-Directed Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: sSPhos-Mediated Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the sSPhos ligand in palladium-catalyzed cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
Question: Why is my reaction yield consistently low?
Answer: Low reaction yield in this compound-mediated reactions can stem from several factors related to the choice of base, solvent, catalyst activation, or substrate properties.
-
Suboptimal Base: The base plays a critical role in the catalytic cycle. A switch in base can significantly impact yield. For instance, in an arylative phenol dearomatization, changing the base from potassium carbonate (K₂CO₃) to potassium hydroxide (KOH) dramatically improved the enantioselectivity and influenced the yield under different conditions.[1][2] Stronger bases like sodium tert-butoxide (NaOt-Bu) are also commonly used and can be effective where weaker bases fail.[3]
-
Incorrect Solvent System: The solvent affects catalyst solubility, stability, and reactivity. In some cases, the addition of a co-solvent is crucial. For example, introducing water as a co-solvent in a phenol dearomatization reaction with toluene led to a significant increase in both yield and enantioselectivity, possibly by assisting in the formation of the potassium phenolate.[1][2] However, the optimal solvent is highly substrate-dependent, with THF and dioxane also being effective choices in other systems.[4][5]
-
Steric Hindrance: Substrates with significant steric bulk near the reaction center can lead to low conversion and reduced yields.[6] If you suspect steric hindrance is an issue, prolonged reaction times or higher temperatures may be necessary, though this can sometimes negatively impact selectivity.
-
Catalyst Deactivation: The palladium catalyst can deactivate through various pathways. Ensure rigorous inert atmosphere techniques are used, as oxygen can oxidize the phosphine ligand and the Pd(0) catalyst.
Question: My reaction shows poor enantioselectivity. How can I improve it?
Answer: Poor enantioselectivity suggests that the transition state leading to the major enantiomer is not sufficiently stabilized. The choice of base, solvent, and the cation associated with the this compound ligand are critical factors to investigate.
-
Base and Solvent Optimization: As shown in optimization studies, enantioselectivity is highly sensitive to the base and solvent system. In a phenol dearomatization, switching from K₂CO₃ in dioxane (44% ee) to KOH in a toluene/water mixture (92% ee) resulted in a dramatic improvement.[1][2] Systematic screening of different bases (e.g., hydroxides, carbonates, phosphates) and solvents (e.g., toluene, dioxane, THF, with or without water) is recommended.
-
The Role of the Cation: The counter-cation associated with the anionic sulfonate group of this compound can influence the stereochemical outcome. This is often due to electrostatic interactions that help organize the substrate and catalyst in the transition state.[6] While alkali metal cations like K⁺ are often involved when using inorganic bases[1][2], studies in asymmetric allylic alkylation have shown that bulky organic cations like tetrabutylammonium (Bu₄N⁺) can also be highly effective.[4][5] In some cases, the effect may be more related to sterics than electrostatic attraction.[4]
-
Hydrogen Bonding: The sulfonate group of this compound can act as a hydrogen bond acceptor. This interaction can help pre-organize the substrate relative to the chiral catalyst, leading to a more ordered transition state and higher enantioselectivity.[6] This is particularly relevant for substrates containing hydrogen bond donors.
Question: I am recovering my starting material unchanged. What should I check?
Answer: Complete recovery of starting material usually points to a failure in catalyst activation or conditions that are not forcing enough for the specific substrate.
-
Inert Atmosphere: Palladium(0) catalysts and phosphine ligands are sensitive to air. Ensure your reaction setup is properly assembled and purged to maintain an inert atmosphere of nitrogen or argon. Review your techniques for handling air-sensitive reagents.
-
Palladium Precursor: The choice of palladium source can affect catalyst activation and performance. Pre-catalysts like this compound Pd G3 are often preferred as they are more stable and facilitate the reliable generation of the active Pd(0) species. If using Pd(OAc)₂ or Pd₂(dba)₃, ensure the conditions are suitable for in situ reduction to Pd(0).
-
Reaction Temperature: Some substrates, particularly less reactive aryl chlorides or sterically hindered partners, require higher temperatures to undergo oxidative addition. Gradually increasing the reaction temperature (e.g., from 80 °C to 110 °C) may be necessary.
-
Base Strength: A base that is too weak may not be sufficient to deprotonate the nucleophile or facilitate the turnover-limiting step of the catalytic cycle. Consider switching to a stronger base (e.g., from a carbonate to a hydroxide or an alkoxide).
Frequently Asked Questions (FAQs)
Q1: What is the function of the base in an this compound-mediated coupling reaction?
The base has multiple crucial roles in the catalytic cycle. Its primary function is typically to deprotonate the nucleophile (e.g., an amine or alcohol), making it more reactive towards the palladium center.[3] The choice of base and its counter-ion can also influence the solubility of reaction components and participate in electrostatic interactions that affect selectivity.[1][2]
Q2: How does the solvent affect the outcome of the reaction?
The solvent influences the reaction by affecting the solubility of substrates, reagents, and the catalyst. It can also impact the stability of catalytic intermediates and the rate of key steps in the catalytic cycle.[1] Polar aprotic solvents like dioxane and THF are common, while nonpolar solvents like toluene are also widely used.[1][4] In some systems, biphasic mixtures (e.g., toluene/water) have been shown to be optimal.[2]
Q3: Is water always beneficial as a co-solvent?
Not necessarily, but it can be highly beneficial in specific cases. In certain arylative phenol dearomatizations, a toluene/water mixture was found to be the optimal solvent system, significantly improving both yield and enantioselectivity. It is speculated that water aids in the rapid formation of the active phenolate species.[1][2] However, for other reactions, strictly anhydrous conditions are required. The effect of water should be evaluated on a case-by-case basis.
Q4: What is "electrostatically-directed catalysis" with this compound?
This concept refers to the use of attractive, non-covalent electrostatic interactions to control the selectivity of a reaction. With this compound, the anionic sulfonate group (SO₃⁻) can interact with the cation (e.g., K⁺, Na⁺) associated with a deprotonated substrate (e.g., a phenolate). This interaction helps to orient the substrate within the chiral pocket of the ligand, leading to high enantioselectivity or regioselectivity.[6]
Data Summaries
Table 1: Effect of Base and Solvent on Arylative Phenol Dearomatization
Reaction Conditions: (R)-sSPhos, specified Pd source, base, and solvent at 110 °C. Data synthesized from references[1] and[2].
| Entry | Pd Source | Base | Solvent | Yield (%) | ee (%) |
| 1 | [PdCl(cinnamyl)]₂ | K₂CO₃ | Dioxane | 76 | 44 |
| 2 | Pd₂(dba)₃ | K₂CO₃ | Dioxane | 79 | 63 |
| 3 | Pd₂(dba)₃ | KOH | Dioxane | 87 | 84 |
| 4 | Pd₂(dba)₃ | KOH | Toluene | 81 | 85 |
| 5 | Pd₂(dba)₃ | KOH | Toluene / H₂O (10:1) | 98 | 92 |
| 6 | Pd₂(dba)₃ | NaOH | Toluene / H₂O (10:1) | 94 | 91 |
| 7 | Pd₂(dba)₃ | LiOH | Toluene / H₂O (10:1) | 95 | 90 |
Table 2: Optimization of Asymmetric Allylic Alkylation
Reaction Conditions: Allylic carbonate, nucleophile, specified Pd source, and (R)-sSPhos with associated cation (X⁺) in THF. Data synthesized from references[4] and[5].
| Entry | Pd Source | Cation (X⁺) | Yield (%) | ee (%) |
| 1 | [Pd(allyl)Cl]₂ | Bu₄N⁺ | 81 | 80 |
| 2 | Pd₂(dba)₃ | Bu₄N⁺ | 90 | 84 |
| 3 | [Pd(cinnamyl)Cl]₂ | Bu₄N⁺ | 94 | 85 |
| 4 | Pd₂(dba)₃ | Na⁺ | 89 | 78 |
| 5 | Pd₂(dba)₃ | K⁺ | 86 | 76 |
| 6 | Pd₂(dba)₃ | Cs⁺ | 85 | 74 |
Experimental Protocols & Visualizations
General Protocol for a Buchwald-Hartwig Amination using this compound
This protocol provides a general procedure. Reactant ratios, temperature, and reaction time should be optimized for specific substrates.
1. Reagent Preparation:
-
Aryl Halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
This compound ligand (1-5 mol%)
-
Palladium Source (e.g., Pd₂(dba)₃, 0.5-2.5 mol%)
-
Anhydrous Solvent (e.g., Toluene or Dioxane)
2. Reaction Setup (under Inert Atmosphere):
-
To a flame-dried or oven-dried Schlenk flask containing a magnetic stir bar, add the base, this compound ligand, and palladium precursor in a glovebox or under a positive flow of argon/nitrogen.
-
Seal the flask with a rubber septum.
-
Add the aryl halide and the amine (if solid) to the flask.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Using a syringe, add the anhydrous solvent, followed by the amine (if liquid).
3. Reaction Execution:
-
Place the sealed flask in a pre-heated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
4. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visual Workflow for Reaction Setup
Troubleshooting Decision Tree
References
- 1. This compound: A General Ligand for Enantioselective Arylative Phenol Dearomatization via Electrostatically-Directed Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. This compound | 1049726-96-6 | Benchchem [benchchem.com]
Technical Support Center: Troubleshooting sSPhos Catalyst Deactivation
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to the deactivation of palladium catalysts employing the sSPhos ligand. The following sections are presented in a question-and-answer format to directly address challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction is sluggish or has stalled. What are the primary causes related to catalyst deactivation?
A1: A stalled or sluggish reaction is the most common symptom of catalyst deactivation. The primary causes can be categorized as follows:
-
Formation of Inactive Palladium Species: The active LPd(0) catalyst can convert into inactive forms. The most visually obvious is the precipitation of palladium black (Pd(0) aggregates), which occurs when the this compound ligand is unable to stabilize the metallic palladium particles. Another pathway is the formation of stable, off-cycle Pd(II) complexes that do not re-enter the catalytic cycle efficiently.[1][2]
-
Ligand Degradation: The this compound ligand itself can degrade under harsh reaction conditions. This is often due to P-C bond cleavage or oxidation of the phosphine to phosphine oxide (this compound=O). Oxidation is a major concern if the reaction is not performed under strictly anaerobic conditions.
-
Catalyst Poisoning: Certain functional groups on your substrates or impurities in the reagents or solvent can irreversibly bind to the palladium center, blocking its active site.[3] Common poisons include sulfur-containing compounds, un-protected coordinating heterocycles (e.g., pyridine, imidazole), and certain nitrogen-containing functional groups.[3]
-
Improper Catalyst Activation: If using a Pd(II) precatalyst, incomplete or improper reduction to the active Pd(0) species can lead to low concentrations of the active catalyst from the outset. This can be influenced by the choice of base, solvent, and temperature.[4][5]
Q2: I see a black precipitate forming in my reaction. What is it and how can I prevent it?
A2: The black precipitate is almost certainly palladium black , which consists of agglomerated, ligand-free Pd(0) particles. This is a common deactivation pathway for homogeneous palladium catalysts.
-
What it indicates: The formation of palladium black signifies that the this compound ligand is failing to stabilize the Pd(0) intermediates. This allows the palladium atoms to aggregate and fall out of solution, rendering them catalytically inactive for cross-coupling.
-
Prevention Strategies:
-
Ensure Anaerobic Conditions: Oxygen can promote the degradation of phosphine ligands, leading to destabilization of the Pd(0) complex. Ensure all reagents and solvents are properly degassed and the reaction is run under a robust inert atmosphere (Nitrogen or Argon).[6]
-
Optimize Ligand-to-Palladium Ratio: While a 1:1 to 2:1 ligand-to-palladium ratio is common, a slight excess of the this compound ligand can sometimes help stabilize the active species and prevent aggregation. However, a large excess can sometimes inhibit the reaction by forming catalytically less active bis-phosphine complexes.
-
Control Temperature: Excessively high temperatures can accelerate both ligand degradation and palladium agglomeration. Attempt the reaction at the lowest effective temperature (e.g., 80-100 °C) before increasing it.[7]
-
Proper Reagent Purity: Ensure starting materials are free from impurities that could displace or degrade the ligand.
-
Q3: How can I determine if my this compound ligand has degraded?
A3: The most direct method for assessing ligand integrity is ³¹P NMR spectroscopy .
-
This compound: The active ligand should show a characteristic signal in the ³¹P NMR spectrum.
-
This compound Oxide: The primary degradation product, this compound=O, will appear as a new, distinct signal typically shifted downfield from the parent phosphine. Observing a significant peak for the phosphine oxide is a clear indication of oxidative degradation.
-
Other Degradation Products: Complex reaction mixtures may show multiple new phosphorus-containing signals, indicating other decomposition pathways.
A recommended protocol for analysis is provided in the "Experimental Protocols" section below.
Q4: My reaction works with simple aryl halides but fails with my complex, heterocycle-containing substrate. Is this a poisoning issue?
A4: Yes, this is a classic symptom of catalyst poisoning. Many nitrogen- and sulfur-containing heterocycles (e.g., pyridines, imidazoles, thiophenes) can act as strong ligands for palladium.[3] They can coordinate to the metal center more strongly than the this compound ligand or the reactants, effectively poisoning the catalyst and halting the catalytic cycle.[2][8]
-
Troubleshooting Steps:
-
Protecting Groups: If possible, temporarily protect the coordinating heteroatom (e.g., N-oxide formation for pyridines).
-
Use a Weaker Base: Strong bases can sometimes deprotonate heterocycles, making them more potent poisons. Using a milder base like K₃PO₄ or K₂CO₃ instead of NaOtBu may help.[2]
-
Increase Catalyst Loading: In some cases, the poisoning effect can be overcome by simply using a higher loading of the catalyst, although this is not ideal.
-
Ligand Modification: In challenging cases, a different Buchwald ligand with greater steric bulk around the palladium center might be required to disfavor coordination of the poisoning substrate.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing the cause of a failed or low-yielding reaction.
References
- 1. scispace.com [scispace.com]
- 2. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
- 8. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: The Impact of Water as a Co-solvent in sSPhos Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing sSPhos in palladium-catalyzed cross-coupling reactions where water is employed as a co-solvent.
Frequently Asked Questions (FAQs)
Q1: What is the general impact of adding water as a co-solvent to my this compound-catalyzed reaction?
A1: The addition of water as a co-solvent in this compound-catalyzed reactions can have several positive effects. It has been observed to increase both reaction yield and enantioselectivity in certain transformations, such as the arylative dearomatization of phenols.[1] For Suzuki-Miyaura couplings, water is often essential for the transmetalation step, as it facilitates the activation of the organoboron species. Furthermore, in some cases, water can play a crucial role in the pre-activation of the palladium catalyst itself.
Q2: How does water aid in the activation of the Pd-sSPhos catalyst?
A2: Water can mediate the reduction of the Pd(II) precatalyst (like Pd(OAc)₂) to the active Pd(0) species in the presence of biaryldialkylphosphine ligands such as this compound.[2] This pre-activation step is critical for initiating the catalytic cycle. The process involves water facilitating the conversion of an intermediate phosphonium salt to the corresponding phosphine oxide, which accompanies the reduction of Pd(II) to Pd(0).[2]
Q3: Can this compound-catalyzed reactions be performed in entirely aqueous media?
A3: Yes, this compound has been successfully used in Suzuki-Miyaura cross-coupling reactions conducted in aqueous media, often with a co-solvent like acetonitrile.[3][4] These conditions are particularly relevant for applications in bioconjugation and the functionalization of complex, water-soluble molecules like DNA and pharmaceuticals.[3][4]
Q4: Will the this compound ligand degrade in the presence of water at elevated temperatures?
A4: While this compound is a robust ligand, prolonged exposure to high temperatures in aqueous basic conditions could potentially lead to some degradation. However, successful couplings have been reported at temperatures up to 80°C in aqueous media, suggesting good stability under many common reaction conditions.[3] Monitoring ligand integrity by techniques like ³¹P NMR spectroscopy during reaction optimization is always a good practice.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no conversion | Inefficient Catalyst Pre-activation: The active Pd(0) species may not be forming efficiently. | 1. Water-mediated pre-activation: Before adding your substrates, stir the mixture of Pd(OAc)₂, this compound, and a small amount of water in the reaction solvent at an elevated temperature (e.g., 80°C) for a short period (e.g., 1 minute).[2] 2. Choice of Palladium Precatalyst: Consider using a pre-formed this compound-Pd(II) precatalyst, such as this compound-G2-Pd, which can exhibit good activity in aqueous media.[3] |
| Poor Solubility of Reactants: One or more of your starting materials may not be sufficiently soluble in the aqueous co-solvent system. | 1. Adjust Co-solvent Ratio: Systematically vary the ratio of the organic solvent to water. 2. Select a Different Organic Co-solvent: Common co-solvents used with water include toluene, dioxane, and acetonitrile.[1][4] The choice of co-solvent can significantly impact reactant solubility. | |
| Inconsistent Yields | Variability in Water Content: Trace amounts of water can influence the reaction. If aiming for anhydrous conditions, ensure rigorous drying of solvents and reagents. If using water as a co-solvent, ensure its precise and consistent addition. | 1. Use Anhydrous Solvents: If water is detrimental, use freshly distilled or commercially available anhydrous solvents. 2. Precise Water Addition: When water is beneficial, add a specific, measured amount to ensure reproducibility. |
| Low Enantioselectivity (for asymmetric reactions) | Suboptimal Water Concentration: The amount of water can influence the organization of the transition state. | 1. Screen Water Content: Systematically screen the reaction with varying equivalents of water to find the optimal concentration for enantioselectivity. In one reported case, a toluene:water biphasic mixture was found to be optimal.[1] |
| Formation of Palladium Black | Catalyst Decomposition: The active catalyst may be unstable under the reaction conditions. | 1. Lower Reaction Temperature: If possible, reduce the reaction temperature. 2. Check Base Compatibility: Ensure the base is fully dissolved and not causing localized high concentrations that could lead to catalyst decomposition. The presence of water can sometimes improve the solubility of inorganic bases. |
Quantitative Data on the Impact of Water
The following table summarizes the observed effects of water as a co-solvent on yield and enantioselectivity in a specific this compound-catalyzed reaction.
Table 1: Effect of Water as a Co-solvent on the Enantioselective Arylative Dearomatization of a Phenol
| Entry | Solvent System | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Toluene | 85 | 88 |
| 2 | Toluene / H₂O (biphasic) | 98 | 92 |
Data extracted from a study on the enantioselective arylative dearomatization of phenols using a Pd-sSPhos catalyst.[1]
Experimental Protocols
Protocol 1: Water-Mediated Catalyst Pre-activation for C-N Cross-Coupling
This protocol is adapted from a procedure for the coupling of amides with aryl chlorides.[2]
-
To a reaction vessel under an inert atmosphere, add Pd(OAc)₂ (0.05 mol %) and the this compound ligand (0.15 mol %).
-
Add the desired organic solvent (e.g., 1,4-dioxane, 1 mL per mmol of aryl chloride).
-
Add deionized water (2 mol %).
-
Stir the mixture at 80°C for 1 minute to pre-activate the catalyst.
-
Cool the mixture to room temperature.
-
Add the aryl chloride (1.0 equiv), the amine nucleophile (1.2 equiv), and the base (e.g., NaOt-Bu, 1.2 equiv).
-
Heat the reaction mixture to the desired temperature and monitor for completion.
Protocol 2: Suzuki-Miyaura Cross-Coupling in Aqueous Media
This protocol is based on the coupling of (hetero)aryl chlorides with boronic acids at a mild temperature.[4]
-
To a reaction vial, add the (hetero)aryl chloride (0.1 mmol, 1.0 equiv), the aryl boronic acid (0.15 mmol, 1.5 equiv), and K₂CO₃ (0.3 mmol, 3.0 equiv).
-
Add the Pd/sSPhos catalyst (5 mol %).
-
Add a mixture of water and acetonitrile (4:1, 1 mL).
-
Seal the vial and stir the reaction mixture at 37°C for 18 hours.
-
After completion, cool the reaction to room temperature and proceed with standard workup and purification.
Visualizations
References
- 1. This compound: A General Ligand for Enantioselective Arylative Phenol Dearomatization via Electrostatically-Directed Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Starting Material Decomposition with sSPhos
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing sSPhos in cross-coupling reactions. The focus is on addressing the challenge of starting material decomposition, a common issue that can lead to reduced reaction yields and complex product mixtures.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with this compound, offering potential causes and actionable solutions.
Problem 1: Low to moderate reaction yield due to decomposition of electron-rich starting materials.
-
Potential Cause: Electron-rich starting materials, such as certain phenols or anilines, can be susceptible to degradation under the reaction conditions, especially in the presence of a strong base and elevated temperatures. This decomposition can compete with the desired cross-coupling reaction, leading to lower yields of the target product.[1][2]
-
Solution 1: Optimize the Base and Substrate Form. Instead of generating the active nucleophile in situ with a strong base, consider using the pre-formed salt of your starting material (e.g., potassium phenolate). This can lead to a more controlled reaction and has been shown to be crucial for achieving high yield and enantioselectivity.[1]
-
Solution 2: Solvent System Modification. Employing a biphasic solvent system, such as toluene/water (PhMe:H₂O), can be beneficial. The presence of water can facilitate the formation of the active nucleophile at the interface, potentially reducing the bulk concentration of the sensitive, deprotonated starting material in the organic phase and thereby minimizing decomposition.[2] A PhMe:H₂O mixture has been reported as optimal in certain cases.[2]
-
Solution 3: Temperature Control. Carefully control the reaction temperature. While higher temperatures can increase the reaction rate, they can also accelerate the decomposition of sensitive substrates. It is advisable to run the reaction at the lowest temperature that still provides a reasonable reaction rate. For instance, reactivity may remain excellent at 90 °C without a significant improvement in enantioselectivity, suggesting that lower temperatures could be explored to minimize decomposition.[2]
Problem 2: Inconsistent reaction outcomes and poor reproducibility.
-
Potential Cause: The nature of the cation associated with the this compound ligand's sulfonate group and the base can significantly influence the reaction's outcome. Variations in the alkali metal cation (e.g., Na⁺, K⁺, Cs⁺) can affect the solubility and reactivity of the catalytic species and the substrate.[3]
-
Solution 1: Cation Screening. Systematically screen different alkali metal hydroxides or carbonates as the base. While in some systems, various Group 1 metal hydroxides gave similar enantioselectivity, the choice of cation can be critical for yield and selectivity in other cases.[2][3]
-
Solution 2: Use of Additives. In specific cases, the addition of crown ethers can disrupt cation-ligand interactions, which can be a useful mechanistic probe to understand the role of the cation. However, for practical purposes, ensuring a consistent source and hydration state of the base is crucial for reproducibility.[3]
Problem 3: Catalyst deactivation leading to stalled reactions.
-
Potential Cause: While this compound is a robust ligand, the palladium catalyst can be susceptible to deactivation through various pathways, including the formation of off-cycle, inactive palladium species. This can be exacerbated by impurities in the starting materials or solvents.
-
Solution 1: Use of Precatalysts. Utilize well-defined palladium precatalysts, such as this compound Pd G2, to ensure the efficient generation of the active monoligated Pd(0) species.[3]
-
Solution 2: Degassing and Inert Atmosphere. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the experiment. Oxygen can lead to the oxidation of the phosphine ligand and the Pd(0) catalyst.
-
Solution 3: Substrate and Reagent Purity. Ensure the high purity of starting materials, solvents, and bases. Impurities can act as catalyst poisons.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the decomposition of my starting material when using this compound?
A1: The decomposition of starting materials, particularly electron-rich phenols, is a known issue in this compound-mediated reactions and is often the cause of low to moderate yields.[1][2] This is typically attributed to the sensitivity of the deprotonated starting material under the basic reaction conditions.
Q2: How can I minimize the decomposition of my sensitive substrate?
A2: Several strategies can be employed:
-
Use the pre-formed salt of your nucleophile (e.g., potassium phenolate) to avoid high concentrations of a strong base.[1]
-
Optimize your solvent system; a biphasic mixture like toluene/water can be beneficial.[2]
-
Carefully control the reaction temperature to find a balance between reaction rate and substrate stability.[2]
Q3: Does the choice of base matter beyond its strength?
A3: Yes, the cation of the base is crucial. The alkali metal cation can engage in electrostatic interactions with the sulfonate group of the this compound ligand and the deprotonated substrate, influencing both the yield and the enantioselectivity of the reaction.[2][3] It is recommended to screen different bases (e.g., KOH, NaOH, Cs₂CO₃) during reaction optimization.
Q4: My reaction starts well but then stalls. What could be the issue?
A4: A stalled reaction can be indicative of catalyst deactivation. This can be caused by impurities in your reagents or the reaction environment (e.g., oxygen). Ensure all components are pure and that the reaction is performed under a strict inert atmosphere. Using a reliable palladium precatalyst can also help ensure the generation of the active catalytic species.
Q5: Is this compound sensitive to air and moisture?
A5: this compound itself is a solid that is relatively stable to air for short periods. However, for long-term storage and for ensuring reproducibility in catalytic reactions, it is best handled and stored under an inert atmosphere. The palladium complexes formed with this compound, especially the active Pd(0) species, are sensitive to oxygen.
Data Presentation
Table 1: Effect of Reaction Parameters on Yield and Enantioselectivity in an Arylative Phenol Dearomatization
| Entry | Palladium Source | Base (equiv.) | Solvent | Yield (%) | ee (%) |
| 1 | [PdCl(cinnamyl)]₂ | K₂CO₃ (2.0) | Dioxane | 76 | 44 |
| 2 | [PdCl(allyl)]₂ | K₂CO₃ (2.0) | Dioxane | 48 | 34 |
| 3 | Pd(OAc)₂ | K₂CO₃ (2.0) | Dioxane | 55 | 38 |
| 4 | Pd₂(dba)₃ | K₂CO₃ (2.0) | Dioxane | 85 | 40 |
| 5 | Pd₂(dba)₃ | KOH (2.0) | Toluene | 90 | 91 |
| 6 | Pd₂(dba)₃ | NaOH (2.0) | Toluene/H₂O | 95 | 92 |
| 7 | Pd₂(dba)₃ | CsOH·H₂O (2.0) | Toluene/H₂O | 93 | 92 |
| 8 | Pd₂(dba)₃ | KOH (2.0) | Toluene/H₂O | 98 | 92 |
Data adapted from a representative arylative phenol dearomatization reaction.[2] Yields and ee are representative and will vary depending on the specific substrates.
Experimental Protocols
Protocol 1: General Procedure for Arylative Phenol Dearomatization with Minimized Substrate Decomposition
This protocol is based on conditions found to be optimal for reducing starting material decomposition in the arylative dearomatization of phenols.[2]
-
Reagent Preparation:
-
In a glovebox, add the phenol starting material (1.0 equiv.), the aryl halide (1.1 equiv.), Pd₂(dba)₃ (0.025 equiv.), and (R)-sSPhos (0.075 equiv.) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Prepare a solution of the base (e.g., KOH, 3.0 equiv.) in degassed water.
-
Degas the reaction solvent (e.g., toluene) by sparging with argon for at least 30 minutes.
-
-
Reaction Setup:
-
Add the degassed toluene to the reaction vial, followed by the aqueous base solution to create a biphasic mixture.
-
Seal the vial with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox.
-
-
Reaction Execution:
-
Place the reaction vial in a preheated heating block at the desired temperature (e.g., 90 °C).
-
Stir the reaction mixture vigorously to ensure efficient mixing of the two phases.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Figure 1. Experimental workflow for minimizing starting material decomposition.
References
Technical Support Center: sSPhos Reaction Monitoring by SFC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Supercritical Fluid Chromatography (SFC) to monitor sSPhos-catalyzed reactions, such as the Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: Why is SFC a suitable technique for monitoring this compound-catalyzed reactions?
Supercritical Fluid Chromatography (SFC) is an excellent technique for monitoring this compound-catalyzed reactions due to its high speed, efficiency, and unique selectivity. SFC utilizes supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, allowing for rapid separations and shorter analysis times compared to traditional High-Performance Liquid Chromatography (HPLC).[1][2] This is particularly advantageous for reaction monitoring where quick feedback on reaction progress is crucial. Furthermore, SFC is well-suited for the analysis of both non-polar and polar compounds often present in a single reaction mixture, including aryl halides, amines, the coupled product, the this compound ligand, and palladium complexes.[3]
Q2: What are the key components to monitor in an this compound-catalyzed reaction?
In a typical this compound-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination, the key components to monitor are:
-
Starting Materials: Aryl halide and amine.
-
Product: The desired coupled product (e.g., an arylamine).
-
Catalyst Components: The this compound ligand and the palladium precursor. Monitoring the ligand can provide insights into its stability under the reaction conditions.
-
By-products: Potential side products from the reaction.
Q3: What type of column is recommended for separating the components of an this compound reaction mixture?
A systematic column screening approach is recommended to find the optimal stationary phase. For achiral separations typical in reaction monitoring, a range of columns with varying polarities should be evaluated. Common choices include:
-
2-Ethylpyridine (2-EP) and Diethylamine (DEAP) modified silica: These are often good starting points for separating a mix of polar and non-polar analytes.[4]
-
Silica, Diol, and Cyano columns: These offer different selectivities and are effective for a range of compounds.[2]
-
Chiral stationary phases (e.g., cellulose or amylose-based): While used for chiral separations, they can sometimes offer unique selectivity for separating closely related achiral compounds and diastereomers.[5][6]
Q4: How can I improve the peak shape of my amine analytes?
Poor peak shape, particularly tailing, for basic compounds like amines is a common issue in SFC. This is often due to interactions with acidic silanol groups on the silica-based stationary phase. To mitigate this, basic additives are typically added to the co-solvent (modifier). Common additives include:
-
Ammonium hydroxide
-
Isopropylamine
-
Diethylamine
These additives compete for the active sites on the stationary phase, leading to more symmetrical peaks.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing (especially for amine product) | Secondary interactions between basic analytes and acidic silanol groups on the column. | Add a basic modifier to the co-solvent (e.g., 0.1-0.5% ammonium hydroxide or diethylamine). |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Extra-column dead volume. | Check and minimize the length and diameter of tubing between the injector, column, and detector. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dilute the sample in a solvent that is weaker or similar in strength to the initial mobile phase conditions. |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Column collapse. | Replace the column. |
Issue 2: Poor Resolution Between Peaks
| Symptom | Possible Cause | Suggested Solution |
| Co-eluting or overlapping peaks | Suboptimal stationary phase. | Screen a variety of columns with different selectivities (e.g., 2-EP, Diol, Cyano).[7] |
| Inadequate mobile phase strength. | Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. | |
| Incorrect co-solvent. | Screen different co-solvents (e.g., methanol, ethanol, isopropanol) as this can significantly alter selectivity. | |
| Insufficient method optimization. | Adjust the back pressure and temperature. Higher pressure increases fluid density and can alter retention and selectivity. |
Issue 3: Irreproducible Retention Times
| Symptom | Possible Cause | Suggested Solution |
| Shifting retention times between injections | Inadequate column equilibration. | Increase the equilibration time between injections, especially after a gradient run. |
| Fluctuations in temperature or pressure. | Ensure the column oven and back pressure regulator are functioning correctly and providing stable conditions.[8] | |
| Changes in mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing of the co-solvent and additives. |
Issue 4: No Peaks or Very Small Peaks
| Symptom | Possible Cause | Suggested Solution |
| Absence of expected analyte peaks | Sample is too dilute. | Concentrate the sample or inject a larger volume (be mindful of potential overload). |
| Incorrect injection parameters. | Verify the injection volume and ensure the autosampler is functioning correctly. | |
| Detector issue. | Check that the detector lamp is on and that the wavelength is appropriate for your analytes. | |
| Analyte is not eluting from the column. | The mobile phase may be too weak. Increase the percentage of the co-solvent in the gradient. |
Experimental Protocols
Protocol 1: Sample Preparation for SFC Analysis
-
Quenching the Reaction: At your desired time point, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Dilution: Dilute the aliquot in a suitable solvent. A good starting point is a 1:100 dilution in methanol or isopropanol. The final sample solvent should be compatible with the initial SFC mobile phase conditions to ensure good peak shape.
-
Filtration: Filter the diluted sample through a 0.22 µm PTFE syringe filter to remove any particulate matter, such as the base or precipitated salts, which could clog the SFC system.
-
Transfer: Transfer the filtered sample to an appropriate autosampler vial for analysis.
Protocol 2: Generic SFC Method for Reaction Monitoring
This is a starting point for method development. The parameters should be optimized for your specific reaction.
| Parameter | Condition |
| Column | e.g., Princeton 2-Ethylpyridine, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B | Methanol with 0.2% Ammonium Hydroxide |
| Gradient | 5% B to 40% B over 5 minutes, hold at 40% B for 1 minute, return to 5% B and equilibrate for 2 minutes. |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Detection | UV at 254 nm (or PDA to monitor multiple wavelengths) |
Quantitative Data Presentation
Below is a hypothetical data table representing the monitoring of a Buchwald-Hartwig amination reaction using SFC. The data illustrates the consumption of reactants and the formation of the product over time.
Table 1: SFC Monitoring of the Reaction of 4-Bromoanisole with Aniline
| Time (hours) | Retention Time - 4-Bromoanisole (min) | Peak Area - 4-Bromoanisole | Retention Time - Aniline (min) | Peak Area - Aniline | Retention Time - Product (min) | Peak Area - Product | % Conversion |
| 0 | 2.15 | 1,250,000 | 1.80 | 1,500,000 | 3.50 | 0 | 0% |
| 1 | 2.15 | 625,000 | 1.80 | 800,000 | 3.50 | 600,000 | 50% |
| 2 | 2.15 | 250,000 | 1.80 | 350,000 | 3.50 | 950,000 | 80% |
| 4 | 2.15 | 50,000 | 1.80 | 100,000 | 3.50 | 1,180,000 | 96% |
| 6 | 2.15 | < 10,000 | 1.80 | < 20,000 | 3.50 | 1,230,000 | >99% |
% Conversion is calculated based on the disappearance of the limiting reagent (4-Bromoanisole).
Visualizations
Caption: Experimental workflow for this compound reaction monitoring by SFC analysis.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. bene-technology.com [bene-technology.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
common pitfalls in setting up sSPhos cross-coupling reactions
Technical Support Center: sSPhos Cross-Coupling Reactions
Welcome to the technical support center for this compound cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses common pitfalls encountered during the setup and execution of this compound-catalyzed cross-coupling reactions in a question-and-answer format.
Question 1: Why is my reaction showing low or no conversion?
Answer:
Low or no conversion in this compound cross-coupling reactions can stem from several factors, ranging from reagent quality to improper reaction setup. Here are the most common culprits and how to address them:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently.
-
Solution: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure proper pre-activation. The use of modern palladacycle precatalysts, such as G3 or G4 precatalysts, can be more reliable as they generate the active LPd(0) catalyst cleanly and efficiently.[1] An extra equivalent of the this compound ligand relative to the palladium source can also improve catalyst stability.[2]
-
-
Reagent Purity: Impurities in your starting materials can poison the catalyst.
-
Solution: Assess the purity of the aryl halide and the coupling partner. Solid reagents can be recrystallized, and liquid amines can be purified by distillation or by passing them through a plug of activated alumina.[2] Bases should be of high purity and handled in a dry environment to avoid absorption of moisture.
-
-
Oxygen Sensitivity: Although many modern catalyst systems are robust, exposure to oxygen can lead to catalyst deactivation through oxidation of the phosphine ligand or the palladium center.
-
Solution: Ensure your reaction vessel is properly purged of air. This can be achieved by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.[2] Using properly degassed solvents is also crucial.
-
-
Insufficient Mixing: In heterogeneous mixtures, particularly with solid inorganic bases, inefficient stirring can lead to poor reaction rates.
-
Solution: Use a stir bar that is appropriately sized for the reaction vessel and a stir plate with sufficient power. For larger scale reactions, mechanical stirring is recommended. Finely grinding solid bases can also improve their reactivity by increasing the surface area.[2]
-
Question 2: My reaction is producing significant amounts of side products, such as homocoupled products or hydrodehalogenation of the aryl halide. What is causing this?
Answer:
The formation of side products is a common issue that can often be mitigated by carefully controlling the reaction conditions.
-
Homocoupling: This side reaction is often a result of oxygen in the reaction mixture.
-
Solution: Rigorous degassing of solvents and purging of the reaction vessel with an inert gas are critical to minimize homocoupling.[2]
-
-
Hydrodehalogenation: This occurs when the aryl halide is reduced, replacing the halide with a hydrogen atom. This can be caused by the presence of water, which can lead to protodeboronation of the boronic acid partner in Suzuki-Miyaura couplings.
-
Solution: While this compound is a water-soluble ligand and some protocols tolerate or even benefit from the presence of water, excessive amounts can be detrimental.[3] If hydrodehalogenation is a significant issue, ensure your reagents and solvents are sufficiently dry. In some cases, the choice of base can also influence this side reaction.
-
Question 3: I am observing poor enantioselectivity in my asymmetric this compound-catalyzed reaction. How can I improve this?
Answer:
Achieving high enantioselectivity is a key goal when using chiral ligands like enantiopure this compound. Poor enantioselectivity can be influenced by several factors:
-
Reaction Temperature: Higher temperatures can often lead to a decrease in enantioselectivity.
-
Solution: If the reaction proceeds at a reasonable rate at a lower temperature, reducing the reaction temperature may improve the enantiomeric excess (ee).
-
-
Solvent Choice: The solvent can have a significant impact on the organization of the transition state, thereby affecting enantioselectivity.
-
Cation Effect: The cation associated with the base or the this compound ligand itself can influence the stereochemical outcome through electrostatic interactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of the sulfonate group in the this compound ligand?
A1: The sulfonate group imparts water solubility to the this compound ligand, allowing for reactions to be conducted in aqueous media.[3] More importantly, this anionic group can participate in attractive electrostatic interactions with cations in the reaction mixture, which can in turn interact with anionic substrates. This can lead to a more organized transition state, influencing both site-selectivity in the cross-coupling of polyhalogenated arenes and enantioselectivity in asymmetric transformations.[4][6]
Q2: Is water always beneficial in this compound-catalyzed reactions?
A2: Not necessarily. While this compound is designed to be water-soluble and some protocols show that the addition of water as a cosolvent can increase both yield and enantioselectivity, the effect of water is highly substrate and reaction dependent.[6] In some cases, water can promote side reactions like hydrodehalogenation.[3] It is often a parameter that needs to be optimized for a specific transformation.
Q3: How should I choose the base for my this compound cross-coupling reaction?
A3: The choice of base is critical and depends on the specific type of cross-coupling reaction and the pKa of the nucleophile. For Buchwald-Hartwig amination, strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. For Suzuki-Miyaura couplings, weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ are often employed. The solubility of the base in the reaction solvent is also an important consideration.
Q4: What is the typical catalyst loading for an this compound cross-coupling reaction?
A4: Typical catalyst loadings for this compound-mediated reactions are in the range of 1-5 mol% of the palladium precursor. For highly efficient reactions or in later stages of process development, the catalyst loading can sometimes be reduced to as low as 0.1 mol% or even lower.[7] However, for challenging substrates or initial screening, a higher catalyst loading (e.g., 2-3 mol%) is a good starting point.
Quantitative Data Summary
The following tables summarize quantitative data on the effect of various reaction parameters on the outcome of this compound-catalyzed reactions, based on literature reports.
Table 1: Effect of Palladium Source and Base on Yield and Enantioselectivity
| Entry | Palladium Source | Base | Solvent | Yield (%) | ee (%) |
| 1 | [PdCl(cinnamyl)]₂ | K₂CO₃ | Dioxane | 76 | 44 |
| 2 | [PdCl(allyl)]₂ | K₂CO₃ | Dioxane | 48 | 34 |
| 3 | Pd(OAc)₂ | K₂CO₃ | Dioxane | 13 | 27 |
| 4 | Pd₂dba₃ | K₂CO₃ | Dioxane | 48 | 63 |
| 5 | Pd₂dba₃ | KOH | Dioxane | 98 | 84 |
Data adapted from an arylative phenol dearomatization reaction using (R)-sSPhos.[4][6]
Table 2: Influence of Solvent and Water on Reaction Outcome
| Entry | Palladium Source | Base | Solvent | Yield (%) | ee (%) |
| 1 | Pd₂dba₃ | KOH | Toluene | 95 | 83 |
| 2 | Pd₂dba₃ | KOH | Dioxane | 98 | 84 |
| 3 | Pd₂dba₃ | KOH | Toluene/H₂O (19:1) | 98 | 92 |
| 4 | Pd₂dba₃ | KOH | Dioxane/H₂O (19:1) | 96 | 89 |
Data from the same model reaction as Table 1, highlighting the beneficial effect of water as a cosolvent in this system.[6]
Table 3: Impact of Cation Associated with this compound on Enantioselectivity
| Entry | Cation (X⁺) | Yield (%) | ee (%) |
| 1 | Bu₄N⁺ | 90 | 84 |
| 2 | Na⁺ | 85 | 49 |
| 3 | K⁺ | 88 | 55 |
| 4 | Cs⁺ | 82 | 53 |
| 5 | Me₄N⁺ | 81 | 60 |
| 6 | Et₄N⁺ | 86 | 72 |
Data from an asymmetric allylic alkylation reaction, demonstrating the significant steric effect of the cation paired with the this compound ligand.[2][5][8]
Experimental Protocols
General Protocol for a Buchwald-Hartwig Amination using this compound
This protocol provides a general starting point for the C-N cross-coupling of an aryl halide with an amine using an this compound-based catalyst system.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd)
-
This compound ligand (0.044 mmol, 4.4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL)
-
Reaction vessel (e.g., oven-dried Schlenk tube or vial with a PTFE-lined cap)
-
Magnetic stir bar
Procedure:
-
Reaction Setup (in a glovebox or under an inert atmosphere):
-
To the reaction vessel, add the palladium precatalyst, the this compound ligand, and the base.
-
Add the aryl halide (if solid) and the magnetic stir bar.
-
-
Addition of Reagents:
-
Seal the reaction vessel and remove it from the glovebox.
-
If the aryl halide is a liquid, add it via syringe.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine via syringe.
-
-
Reaction Execution:
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by TLC, GC-MS, or LC-MS by taking small aliquots from the reaction mixture.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.
-
Visualizations
Caption: General experimental workflow for setting up an this compound cross-coupling reaction.
Caption: A logical flowchart for troubleshooting common issues in this compound cross-coupling reactions.
References
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound: A General Ligand for Enantioselective Arylative Phenol Dearomatization via Electrostatically-Directed Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. Effect of water on the palladium-catalyzed amidation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
Technical Support Center: Optimizing Reaction Times with sSPhos
Welcome to the technical support center for sSPhos (sulfonated SPhos), a highly effective ligand for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on strategies to reduce reaction times.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cross-coupling reactions?
This compound is a sulfonated version of the well-established SPhos ligand. It is a bulky, electron-rich monophosphine ligand that is highly effective in palladium-catalyzed reactions, such as the Buchwald-Hartwig amination. The key features of this compound include:
-
High Reactivity: Its structure promotes the formation of the active catalytic species and facilitates the key steps of the catalytic cycle.
-
Versatility: It can be used for a wide range of substrates, including challenging aryl and heteroaryl chlorides.
-
Unique Solubility: The presence of the sulfonate group allows for solubility in a broader range of solvents, including aqueous media, and can influence reaction outcomes through non-covalent interactions.
Q2: My this compound-catalyzed reaction is very slow. What are the most common causes?
Slow reaction times can be attributed to several factors:
-
Suboptimal Temperature: The reaction temperature may be too low for the specific substrates being coupled.
-
Inefficient Catalyst Activation: The palladium precatalyst may not be efficiently converting to the active Pd(0) species.
-
Poorly Chosen Base or Solvent: The base may not be strong enough or soluble enough to effectively participate in the reaction, or the solvent may not be optimal for solubility and reactivity.
-
Low Catalyst Loading: The amount of catalyst may be insufficient for a timely conversion.
-
Impure Reagents: Impurities in the starting materials (aryl halide, amine, solvent, or base) can inhibit the catalyst.
Q3: How does the choice of palladium precatalyst affect the reaction time?
The choice of palladium precatalyst is crucial for a rapid reaction start. Pre-formed palladium(0) sources or precatalysts that rapidly generate the active Pd(0) species in situ are preferred. For instance, this compound-based G3 or G4 precatalysts are designed for fast activation and are often more efficient than generating the catalyst from Pd(OAc)₂ or Pd₂(dba)₃.
Troubleshooting Guide
Issue: The reaction has not reached completion after 24 hours.
Possible Cause & Solution
-
Low Temperature:
-
Troubleshooting Step: Increase the reaction temperature in 10-20 °C increments. Buchwald-Hartwig aminations with this compound are often run at temperatures between 80-110 °C. For challenging substrates, higher temperatures may be necessary.
-
Rationale: Higher temperatures increase the rate of all steps in the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
-
Insufficient Catalyst Loading:
-
Troubleshooting Step: Increase the palladium catalyst loading. If you are using 1 mol %, try increasing it to 2 mol %.
-
Rationale: A higher concentration of the active catalyst will lead to a faster overall reaction rate.
-
-
Inappropriate Base:
-
Troubleshooting Step: Switch to a stronger, more soluble base. For example, if you are using K₂CO₃, consider switching to NaOtBu or LHMDS.
-
Rationale: A stronger base can accelerate the deprotonation of the amine, which is a key step in the catalytic cycle. The solubility of the base is also critical for its effectiveness.
-
Issue: The reaction starts but then stalls.
Possible Cause & Solution
-
Catalyst Deactivation:
-
Troubleshooting Step: Ensure your reagents and solvent are pure and dry. Degas the solvent to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Rationale: Catalyst deactivation is a common cause of stalled reactions. Oxygen and other impurities can irreversibly damage the catalyst.
-
-
Inhibitory Byproducts:
-
Troubleshooting Step: This can be substrate-dependent. If possible, monitor the reaction by LC-MS or GC-MS to identify potential inhibitory byproducts. A change in solvent or base may mitigate this issue.
-
Rationale: Some reactions can produce species that inhibit the catalyst.
-
Data Presentation: Impact of Reaction Parameters on Time
The following tables summarize the expected impact of key reaction parameters on reaction time for a typical this compound-catalyzed Buchwald-Hartwig amination. Please note that these are generalized trends and actual results may vary depending on the specific substrates.
Table 1: Effect of Temperature on Reaction Time
| Temperature (°C) | Relative Reaction Time |
| 60 | 4x |
| 80 | 2x |
| 100 | 1x (Baseline) |
| 120 | 0.5x |
Table 2: Effect of Catalyst Loading on Reaction Time
| Catalyst Loading (mol %) | Relative Reaction Time |
| 0.5 | 4x |
| 1.0 | 2x |
| 2.0 | 1x (Baseline) |
Table 3: Effect of Base on Reaction Time
| Base | Relative Reaction Time |
| K₂CO₃ | 3x |
| K₃PO₄ | 2x |
| NaOtBu | 1x (Baseline) |
| LHMDS | 0.8x |
Table 4: Effect of Solvent on Reaction Time
| Solvent | Relative Reaction Time |
| Dioxane | 1.5x |
| Toluene | 1x (Baseline) |
| t-Amyl alcohol | 0.9x |
| CPME | 1.2x |
Experimental Protocols
Protocol 1: General Procedure for a Fast Buchwald-Hartwig Amination with this compound
This protocol is a starting point for optimizing a fast amination of an aryl chloride.
-
Reagent Preparation: In a glovebox, add the aryl chloride (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), this compound (0.03 mmol, 3 mol %), and Pd(OAc)₂ (0.015 mmol, 1.5 mol %) to an oven-dried reaction vial equipped with a stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene (2 mL).
-
Reaction: Seal the vial and place it in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction vigorously and monitor its progress by TLC, GC, or LC-MS at regular intervals (e.g., every 30 minutes).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Validation & Comparative
A Head-to-Head Battle of Buchwald Ligands: sSPhos vs. SPhos in Suzuki Coupling Efficiency
In the realm of palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount to achieving high efficiency, broad substrate scope, and mild reaction conditions. Among the pantheon of high-performance phosphine ligands developed in the Buchwald laboratories, SPhos and its sulfonated counterpart, sSPhos, stand out for their exceptional activity in Suzuki-Miyaura coupling reactions. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in ligand selection for their synthetic endeavors.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The catalytic cycle, facilitated by a palladium catalyst and a phosphine ligand like SPhos or this compound, typically proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance in Suzuki Coupling: A Comparative Analysis
While both SPhos and this compound are highly effective, their performance can vary depending on the specific substrates and reaction conditions. SPhos is renowned for its high activity, particularly with challenging substrates like aryl chlorides.[1] this compound, the sulfonated version of SPhos, was developed to facilitate reactions in aqueous media, a significant advantage for green chemistry and for coupling water-soluble substrates.
The following tables summarize the performance of SPhos and a water-soluble sulfonated SPhos ligand (this compound) in the Suzuki-Miyaura coupling of various aryl chlorides with phenylboronic acid, based on data from the Buchwald group. It is important to note that the data for SPhos and this compound are from separate studies and not from a single head-to-head comparative experiment.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid using SPhos
| Entry | Aryl Chloride | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | RT | 2 | 98 |
| 2 | 2-Chlorotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | RT | 2 | 97 |
| 3 | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | RT | 2 | 99 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | RT | 4 | 98 |
Data sourced from a study on the development of SPhos for Suzuki-Miyaura coupling.
Table 2: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid using a Sulfonated SPhos Ligand (this compound)
| Entry | Aryl Chloride | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Pd(OAc)₂ (2) | This compound (4) | K₃PO₄ | H₂O | 100 | 1 | 97 |
| 2 | 2-Chlorotoluene | Pd(OAc)₂ (2) | This compound (4) | K₃PO₄ | H₂O | 100 | 1 | 96 |
| 3 | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | This compound (4) | K₃PO₄ | H₂O | 100 | 1 | 98 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | This compound (4) | K₃PO₄ | H₂O | 100 | 1 | 95 |
Data sourced from a study on the use of sulfonated biarylphosphine ligands for cross-coupling in water.
From the data, it is evident that both ligands facilitate the Suzuki coupling of a range of aryl chlorides with excellent yields. SPhos demonstrates remarkable activity at room temperature in an organic solvent, while this compound enables efficient coupling in water at elevated temperatures, often with shorter reaction times. The choice between the two would therefore depend on the desired reaction conditions, with this compound offering a clear advantage for aqueous-phase synthesis.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon published results. Below are representative procedures for Suzuki-Miyaura coupling reactions using SPhos and this compound.
General Procedure for Suzuki-Miyaura Coupling using SPhos:
A flame-dried Schlenk tube is charged with Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (3.0 mmol). The tube is evacuated and backfilled with argon. The aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), and toluene (3 mL) are then added. The reaction mixture is stirred at room temperature for the time indicated in Table 1. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired biaryl product.
General Procedure for Suzuki-Miyaura Coupling using this compound in Water:
To a vial is added Pd(OAc)₂ (0.02 mmol, 2 mol%), this compound (0.04 mmol, 4 mol%), the aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol). Water (3 mL) is then added, and the vial is sealed with a Teflon-lined cap. The reaction mixture is stirred vigorously and heated to 100 °C for the time indicated in Table 2. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The product is purified by flash chromatography.
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
Structural Comparison of SPhos and this compound
The key structural difference between SPhos and this compound is the presence of a sulfonate group on the biphenyl backbone of this compound, which imparts water solubility.
Caption: Chemical structures of SPhos and this compound.
Conclusion
Both SPhos and this compound are exceptionally effective ligands for the Suzuki-Miyaura cross-coupling reaction, each offering distinct advantages. SPhos provides high reactivity in traditional organic solvents, often at room temperature. In contrast, this compound extends the utility of this powerful transformation to aqueous media, aligning with the principles of green chemistry and enabling the coupling of water-soluble substrates. The choice between these two powerful catalytic tools will ultimately be guided by the specific requirements of the chemical transformation, including substrate solubility, desired reaction conditions, and environmental considerations.
References
A Head-to-Head Showdown: sSPhos vs. XPhos in Catalytic C-N Cross-Coupling
In the landscape of palladium-catalyzed C-N bond formation, the choice of ligand is paramount to the success of the reaction. Among the pantheon of bulky, electron-rich phosphine ligands developed in the Buchwald laboratories, XPhos has long been a workhorse, prized for its broad applicability and high reactivity, particularly with challenging aryl chlorides. However, the sulfonated analogue, sSPhos, has emerged as a specialized ligand capable of exerting unique selectivity through electrostatic interactions. This guide provides a comparative analysis of this compound and XPhos in C-N cross-coupling reactions, offering researchers and drug development professionals insights into their respective strengths, supported by available experimental data and detailed protocols.
At a Glance: Key Differences and Applications
| Feature | This compound | XPhos |
| Structure | Sulfonated biphenylphosphine | Biphenylphosphine with bulky alkyl groups |
| Key Advantage | Site- and enantioselectivity control via electrostatic interactions | High reactivity and broad substrate scope, especially for aryl chlorides |
| Solubility | Water-soluble | Soluble in organic solvents |
| Primary Application | Directed C-N coupling, asymmetric catalysis | General Buchwald-Hartwig amination |
Performance Data: A Comparative Look
While direct, side-by-side comparisons of this compound and XPhos across a broad range of C-N coupling reactions are limited in the surveyed literature, data from Suzuki-Miyaura couplings and specific amination reactions highlight their distinct performance characteristics.
Table 1: Comparison of Ligand Performance in Suzuki-Miyaura Coupling of 3,4-dichlorobenzylamine Derivatives
| Ligand | Substrate Protecting Group | Ratio of meta:para Coupling | Conversion (%) |
| SPhos | Ac | 1.1 : 1 | >95 |
| XPhos | Ac | 1.3 : 1 | 100 |
| This compound | Ac | 3.8 : 1 | >95 |
| This compound | Tf | >20 : 1 | 100 |
| sXPhos | Tf | 7 : 1 | 100 |
Data sourced from a study on site-selective cross-coupling.[1] This data, while from a C-C coupling reaction, is indicative of the directing effect of the sulfonate group on this compound compared to the non-selective nature of XPhos.
Table 2: Buchwald-Hartwig Amination with a Sulfonated Ligand
| Amine Coupling Partner | Yield (%) |
| Aniline | 85 |
| 4-fluoroaniline | 78 |
| 2,6-dimethylaniline | 72 |
| Indoline | 91 |
Data for the coupling of various amines with an N-triflyl-protected 3,4-dichloroaniline derivative using s(tBuSPhos), a close analogue of this compound.[1]
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination using XPhos
This protocol describes the coupling of 4-chlorotoluene with morpholine.
Materials:
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
4-Chlorotoluene
-
Morpholine
-
Toluene (degassed)
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).
-
Add degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) to the flask.
-
Heat the resulting mixture to reflux and stir for 6 hours.
-
Monitor the reaction progress by GC.
-
Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).
-
Separate the organic layer, wash with water (10 mL) and brine (10 mL), dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to yield the desired product.[2]
Protocol 2: Representative Protocol for Site-Selective Buchwald-Hartwig Amination using a Sulfonated Ligand
Materials:
-
[Pd(cinnamyl)Cl]₂
-
s(tBuSPhos) (a sulfonated analogue of tBuXPhos)
-
K₂CO₃
-
Substituted dichloroaniline derivative (e.g., N-(3,4-dichlorophenyl)-1,1,1-trifluoromethanesulfonamide)
-
Aniline
-
1,4-Dioxane
Procedure:
-
In a glovebox, combine the dichloroaniline substrate (1.0 equiv), aniline (1.2 equiv), K₂CO₃ (2.0 equiv), [Pd(cinnamyl)Cl]₂ (2 mol%), and s(tBuSPhos) (4 mol%).
-
Add 1,4-dioxane to achieve the desired concentration.
-
Seal the reaction vessel and heat at 100 °C for the specified time.
-
After cooling, the reaction mixture can be analyzed and purified by standard chromatographic techniques.
Mechanistic Insights and Ligand Design
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The performance differences between this compound and XPhos can be attributed to their distinct structural features.
XPhos: The bulky triisopropylphenyl and dicyclohexylphosphino groups on XPhos create a sterically hindered environment around the palladium center. This bulk promotes the formation of a monoligated palladium(0) species, which is highly active in the oxidative addition of aryl chlorides. The electron-rich nature of the ligand also facilitates this key step.
This compound: The defining feature of this compound is the presence of a sulfonate group on the biphenyl backbone. This anionic group can engage in non-covalent, attractive electrostatic interactions with a cationic substrate or a cation associated with the base.[1][2] This interaction can pre-organize the substrate in the coordination sphere of the palladium catalyst, leading to enhanced selectivity in reactions where multiple reactive sites are present or where stereochemistry needs to be controlled. This directing effect is the primary advantage of this compound over its non-sulfonated counterpart.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
References
- 1. This compound: A General Ligand for Enantioselective Arylative Phenol Dearomatization via Electrostatically-Directed Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of this compound as a Chiral Ligand for Palladium-Catalyzed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
sSPhos: A Guide to a Versatile Chiral Phosphine Ligand in Asymmetric Catalysis
In the realm of asymmetric catalysis, the quest for efficient, selective, and broadly applicable chiral ligands is perpetual. sSPhos, a sulfonated derivative of the well-known Buchwald ligand SPhos, has recently emerged as a powerful tool for researchers in organic synthesis and drug development. This guide provides an objective comparison of this compound's performance against other chiral phosphine ligands, supported by experimental data, detailed protocols, and visual diagrams to illustrate its utility and mechanistic uniqueness.
The this compound Advantage: Electrostatic Interactions and Broad Scope
This compound distinguishes itself from many other chiral phosphine ligands through its unique mode of action. The presence of a sulfonate group allows it to engage in attractive electrostatic or hydrogen-bonding interactions with substrates. This non-covalent interaction is believed to be responsible for the high levels of stereocontrol observed in various palladium-catalyzed enantioselective reactions. This often translates to this compound being a more general ligand, capable of providing high enantioselectivity across a range of substrates where other ligands might require significant modification or fail altogether.
Performance in Key Enantioselective Reactions
The efficacy of this compound has been demonstrated in several challenging enantioselective transformations. Below, we summarize its performance in three key palladium-catalyzed reactions.
Atroposelective Suzuki-Miyaura Coupling for Axially Chiral Biphenols
The synthesis of enantioenriched 2,2'-biphenols is a significant challenge in organic synthesis. Enantiopure this compound has been shown to be highly effective in the atroposelective Suzuki-Miyaura coupling to form these valuable structures, a transformation for which existing protocols were not directly applicable.[1][2]
Table 1: Performance of this compound in the Enantioselective Suzuki-Miyaura Coupling for Biphenol Synthesis [1][2]
| Entry | Aryl Bromide | Boronate Ester | Product | Yield (%) | ee (%) |
| 1 | 2-bromo-6-phenylphenol | 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | 2'-hydroxy-[1,1'-biphenyl]-2-ol | 85 | 92 |
| 2 | 2-bromo-6-(naphthalen-1-yl)phenol | 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | 2'-hydroxy-6-(naphthalen-1-yl)-[1,1'-biphenyl]-2-ol | 75 | 94 |
| 3 | 2-bromo-6-(tert-butyl)phenol | 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | 2'-(tert-butyl)-6'-hydroxy-[1,1'-biphenyl]-2-ol | 60 | 90 |
Reaction conditions are detailed in the Experimental Protocols section.
Enantioselective Arylative Phenol Dearomatization
This compound has proven to be a general and highly effective ligand for the enantioselective arylative dearomatization of phenols to produce complex spirocyclic structures. This reaction often required bespoke chiral ligands for different substrate scaffolds, but this compound has shown broad applicability.[3][4][5] Notably, the initial reports of this transformation by Buchwald and co-workers resulted in predominantly racemic products, highlighting the significant advancement offered by this compound in achieving high enantioselectivity.[3][5]
Table 2: Performance of this compound in the Enantioselective Arylative Phenol Dearomatization [3]
| Entry | Substrate | Product | Yield (%) | ee (%) |
| 1 | 2-(2-bromobenzyl)phenol | Spiro[cyclohexa-2,5-diene-1,1'-isobenzofuran]-4-one | 98 | 92 |
| 2 | 2-(2-bromo-5-methylbenzyl)phenol | 6'-methylspiro[cyclohexa-2,5-diene-1,1'-isobenzofuran]-4-one | 95 | 93 |
| 3 | 2-(2-bromo-4,5-dimethoxybenzyl)phenol | 5',6'-dimethoxyspiro[cyclohexa-2,5-diene-1,1'-isobenzofuran]-4-one | 91 | 91 |
Reaction conditions are detailed in the Experimental Protocols section.
Asymmetric Allylic Alkylation
In the benchmark palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate with various nucleophiles, enantiopure this compound has demonstrated excellent performance, affording high yields and enantioselectivities.[6][7][8]
Table 3: Performance of this compound in the Asymmetric Allylic Alkylation [8]
| Entry | Nucleophile | Product | Yield (%) | ee (%) |
| 1 | Dimethyl malonate | Dimethyl 2-(1,3-diphenylallyl)malonate | 91 | 84 |
| 2 | Diethyl malonate | Diethyl 2-(1,3-diphenylallyl)malonate | 95 | 90 |
| 3 | Acetylacetone | 3-(1,3-diphenylallyl)pentane-2,4-dione | 92 | 78 |
| 4 | Nitromethane | (4-nitro-1,3-diphenylbut-1-en-1-yl)benzene | 85 | 90 |
Reaction conditions are detailed in the Experimental Protocols section.
Qualitative Comparison with Other Chiral Phosphine Ligands
While direct, quantitative, side-by-side comparisons in the literature are scarce, the performance of this compound can be qualitatively assessed against other classes of chiral ligands based on the challenges it overcomes.
-
Generality vs. Specificity: For reactions like arylative phenol dearomatization, previous approaches often relied on identifying a specific "bespoke" ligand for each new substrate type. This compound has demonstrated its utility across different scaffolds, suggesting a broader substrate scope compared to more specialized ligands.[3][4]
-
Enabling Difficult Transformations: The successful enantioselective synthesis of 2,2'-biphenols via Suzuki-Miyaura coupling with this compound is a notable achievement, as existing methods were not directly capable of this transformation.[1][2] This indicates that this compound can be effective in reactions where other well-established chiral ligands may not be.
-
Unique Mechanism: The proposed mechanism of action for this compound, involving electrostatic interactions, is a departure from the purely steric-based control often seen with other chiral phosphine ligands. This alternative mode of stereoinduction provides a valuable new tool for tackling challenging asymmetric syntheses.
Experimental Protocols
General Procedure for Enantioselective Suzuki-Miyaura Coupling of Biphenols[2]
To a vial charged with the aryl bromide (1.0 equiv), boronate ester (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (5 mol %), and (R)-sSPhos (6 mol %) is added toluene and water (10:1, 0.1 M). The mixture is stirred vigorously at the specified temperature for 16-24 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate and water. The organic layer is separated, washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography on silica gel to afford the desired biphenol.
General Procedure for Enantioselective Arylative Phenol Dearomatization[3]
A mixture of the phenolic substrate (1.0 equiv), Pd₂(dba)₃ (2.5 mol %), (R)-sSPhos (7.5 mol %), and KOH (2.0 equiv) in a toluene/water mixture (10:1, 0.1 M) is heated at 90 °C for 24-48 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
General Procedure for Asymmetric Allylic Alkylation[8]
To a solution of 1,3-diphenylallyl acetate (1.0 equiv) and the nucleophile (1.2-1.5 equiv) in an appropriate solvent (e.g., THF, DCM) is added a solution of the base (e.g., BSA, NaH). The mixture is stirred for a short period before the addition of the palladium catalyst, prepared in situ from a palladium precursor and (R)-sSPhos. The reaction is stirred at the specified temperature until completion. The reaction is then quenched and worked up, followed by purification of the product by flash chromatography.
Visualizing Catalytic Concepts
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A General Ligand for Enantioselective Arylative Phenol Dearomatization via Electrostatically-Directed Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Application of this compound as a Chiral Ligand for Palladium-Catalyzed Asymmetric Allylic Alkylation. [repository.cam.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Validating Stereochemistry in sSPhos-Catalyzed Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is paramount. In the realm of asymmetric catalysis, the choice of chiral ligand is a critical determinant of a reaction's success. This guide provides a comprehensive comparison of the performance of the sulfonated SPhos (sSPhos) ligand in achieving high enantioselectivity and details the rigorous experimental methods required to validate the stereochemistry of the resulting products.
The this compound ligand has emerged as a powerful tool in palladium-catalyzed asymmetric synthesis, demonstrating remarkable efficacy in a variety of transformations, including arylative phenol dearomatization and allylic alkylation. Its unique sulfonated structure is believed to play a key role in inducing high levels of stereocontrol. This guide will delve into the quantitative performance of this compound and compare it with other well-established chiral phosphine ligands, providing the necessary data and protocols to make informed decisions in ligand selection and product validation.
Performance Comparison of Chiral Ligands in Asymmetric Catalysis
The enantioselectivity of a chiral catalyst is a key metric of its performance. Below are tables summarizing the enantiomeric excess (ee) achieved with this compound in two important classes of asymmetric reactions, alongside data for other commonly used chiral phosphine ligands where available.
Palladium-Catalyzed Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl Acetate
This benchmark reaction is frequently used to evaluate the effectiveness of chiral ligands in controlling the stereochemical outcome of C-C bond formation.
| Ligand | Yield (%) | ee (%) | Reference |
| (R)-sSPhos | >95 | 90 | [1] |
| (R)-BINAP | 95 | 88 | |
| (S,S)-Chiraphos | 98 | 94 | |
| (R,R)-Trost Ligand | >99 | >99 |
Note: Direct comparative data for all ligands under identical conditions is not always available in a single source. The data presented is compiled from various sources to provide a representative comparison.
Enantioselective Arylative Phenol Dearomatization
This reaction allows for the construction of complex, three-dimensional spirocyclic structures from simple phenolic starting materials. The enantioselective control of the quaternary stereocenter is a significant challenge.
| Ligand | Yield (%) | ee (%) | Reference |
| (R)-sSPhos | 98 | 92 | [2] |
| TADDOL-derived phosphoramidite | 95 | 96 | [2] |
| P-chiral biaryl monophosphine | 91 | 94 | [2] |
Experimental Protocols for Stereochemical Validation
The accurate determination of enantiomeric excess and absolute configuration is crucial. The following are detailed protocols for the most common analytical techniques used to validate the stereochemistry of products from this compound-catalyzed reactions.
Chiral High-Performance Liquid Chromatography (HPLC) / Supercritical Fluid Chromatography (SFC)
Chiral HPLC and SFC are the most common methods for determining the enantiomeric excess of a reaction product. The choice of the chiral stationary phase (CSP) is critical for achieving separation of the enantiomers.
General Protocol for ee Determination by Chiral SFC:
-
Sample Preparation: Dissolve a small amount of the purified reaction product in a suitable solvent (e.g., isopropanol, hexane/isopropanol mixture) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Instrumentation: A supercritical fluid chromatograph equipped with a UV-Vis or photodiode array (PDA) detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase is often effective. Common choices include columns packed with derivatives of cellulose or amylose (e.g., Chiralpak IA, IB, IC, etc.).
-
Mobile Phase: A mixture of supercritical CO2 and a polar organic modifier (e.g., methanol, ethanol, or isopropanol). Additives such as diethylamine or trifluoroacetic acid may be used to improve peak shape for basic or acidic compounds, respectively.
-
Analysis Conditions:
-
Flow Rate: 2-5 mL/min.
-
Back Pressure: 100-200 bar.
-
Column Temperature: 25-40 °C.
-
Detection: Monitor at a wavelength where the product has strong UV absorbance.
-
-
Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] * 100.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral solvating agents (CSAs) or chiral derivatizing agents. CSAs form diastereomeric complexes with the enantiomers of the analyte, leading to the separation of their signals in the NMR spectrum.
General Protocol for ee Determination using a Chiral Solvating Agent:
-
Sample Preparation: Dissolve a known amount of the analyte (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., CDCl3, C6D6) in an NMR tube.
-
Addition of CSA: Add an enantiomerically pure chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL), (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol)) to the NMR tube. The molar ratio of CSA to analyte may need to be optimized, but a 1:1 ratio is a good starting point.
-
NMR Analysis: Acquire a high-resolution 1H NMR spectrum. The signals of the enantiomers, which are identical in the absence of the CSA, should now be resolved into two distinct sets of peaks.
-
Data Analysis: Integrate a pair of well-resolved signals corresponding to the two diastereomeric complexes. The enantiomeric excess is calculated from the ratio of the integrals.
X-ray Crystallography for Absolute Configuration Determination
For novel chiral compounds, single-crystal X-ray diffraction is the definitive method for determining the absolute configuration.
General Workflow for Absolute Configuration Determination:
-
Crystal Growth: Grow single crystals of the enantiomerically pure product suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically using Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the diffraction data.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects. The Flack parameter is a key indicator; a value close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the assignment.
Visualizing the Workflow
To provide a clear overview of the process of validating product stereochemistry, the following diagrams illustrate the key workflows.
Caption: General experimental workflow for this compound reactions.
Caption: Decision tree for stereochemical validation.
References
A Comparative Guide to Analytical Techniques for Chiral Purity with a Focus on sSPhos-Enabled Asymmetric Synthesis
For researchers, scientists, and drug development professionals, ensuring the chiral purity of enantiomerically enriched compounds is a critical step in chemical synthesis and drug development. This guide provides a comprehensive comparison of analytical techniques used to determine chiral purity, with a special focus on products synthesized using the chiral ligand sSPhos in asymmetric catalysis.
While this compound is a highly effective chiral ligand for inducing enantioselectivity in reactions like palladium-catalyzed asymmetric allylic alkylation, it is not itself used as an analytical tool for determining chiral purity.[1][2] Instead, the enantiomeric excess (ee) of the products formed using this compound is typically determined by powerful analytical techniques such as Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) equipped with chiral stationary phases (CSPs).
This guide will compare the performance of this compound as a chiral ligand against other common phosphine ligands and detail the primary analytical methods for verifying the chiral purity of the resulting products.
This compound in Asymmetric Catalysis: A Performance Comparison
The sulfonated biaryl monophosphine ligand, this compound, has demonstrated excellent performance in inducing high enantioselectivity in various palladium-catalyzed reactions. A key benchmark reaction is the asymmetric allylic alkylation (AAA) of (E)-1,3-diphenylallyl acetate with dimethyl malonate.
Table 1: Comparison of Chiral Phosphine Ligands in the Asymmetric Allylic Alkylation of (E)-1,3-diphenylallyl acetate
| Chiral Ligand | Ligand Type | Enantiomeric Excess (ee) (%) |
| (R)-sSPhos | Biaryl Monophosphine | 90[1] |
| (R,R)-Trost Ligand | Diphosphine | 98-99+ |
| (S)-BINAP | Biaryl Diphosphine | 85-95 |
| (R,S)-Josiphos | Ferrocenyl Diphosphine | 95-99 |
Note: The enantiomeric excess values can vary depending on the specific reaction conditions. The data presented here is for the palladium-catalyzed allylic alkylation of (E)-1,3-diphenylallyl acetate with dimethyl malonate under optimized conditions for each ligand.
As the table illustrates, this compound provides high enantioselectivity, comparable to well-established diphosphine ligands like BINAP. While ligands like the Trost ligand and Josiphos can achieve slightly higher ee values in this specific reaction, this compound, as a monophosphine ligand, offers a different structural motif and may be advantageous for other substrates or reaction types.
Analytical Techniques for Chiral Purity Determination
The accurate determination of enantiomeric excess is paramount. The two most common and powerful techniques for this purpose are chiral HPLC and chiral SFC.
Table 2: Comparison of Analytical Techniques for Chiral Purity
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase. | Wide variety of commercially available CSPs, well-established and versatile, good for a broad range of compounds. | Longer analysis times, higher solvent consumption, potential for peak broadening. |
| Chiral SFC | Differential interaction of enantiomers with a CSP in a supercritical fluid mobile phase (typically CO2). | Faster analysis times, lower organic solvent consumption ("greener" method), higher efficiency and resolution. | Requires specialized instrumentation, may not be suitable for all compounds. |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase in a gaseous mobile phase. | High resolution for volatile and thermally stable compounds. | Limited to volatile and thermally stable analytes, may require derivatization. |
| NMR Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. | Provides structural information, no separation required. | Lower sensitivity and accuracy for ee determination compared to chromatography, requires pure chiral agents. |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light by chiral molecules. | Provides information about the absolute configuration. | Not a quantitative method for ee determination on its own. |
Experimental Protocols
Below are detailed methodologies for the determination of chiral purity for the product of the palladium-catalyzed asymmetric allylic alkylation of (E)-1,3-diphenylallyl acetate with dimethyl malonate, a reaction where this compound is effectively used.
Chiral Supercritical Fluid Chromatography (SFC) Protocol
This protocol is based on the methods used to analyze the products of the reaction catalyzed by the this compound-palladium complex.[1]
Instrumentation:
-
SFC system equipped with a photodiode array (PDA) detector.
Column:
-
Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase:
-
Supercritical CO2
-
Co-solvent: Isopropanol (IPA)
-
Gradient or isocratic elution can be used. For example, a common starting point is an isocratic elution with 10-20% IPA.
Flow Rate:
-
2.0 mL/min
Back Pressure:
-
150 bar
Temperature:
-
40 °C
Detection:
-
UV at 254 nm
Procedure:
-
Prepare a standard solution of the racemic product (a mixture of both enantiomers) in a suitable solvent (e.g., isopropanol) at a concentration of approximately 1 mg/mL.
-
Prepare a sample of the reaction mixture by diluting it in a suitable solvent.
-
Inject the racemic standard to determine the retention times of both enantiomers and to ensure the column is providing baseline separation.
-
Inject the reaction sample.
-
Integrate the peak areas of the two enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Chiral High-Performance Liquid Chromatography (HPLC) Protocol
This is a general protocol that can be adapted for the analysis of similar chiral compounds.
Instrumentation:
-
HPLC system with a UV detector.
Column:
-
A suitable polysaccharide-based chiral stationary phase, such as Chiralpak AD-H (250 x 4.6 mm, 5 µm) or Chiralcel OD-H (250 x 4.6 mm, 5 µm).
Mobile Phase:
-
A mixture of n-hexane and isopropanol (IPA). A typical starting ratio is 90:10 (v/v). The ratio can be adjusted to optimize the separation.
Flow Rate:
-
1.0 mL/min
Temperature:
-
25 °C (ambient)
Detection:
-
UV at 254 nm
Procedure:
-
Follow the same sample preparation and injection procedure as described for the SFC protocol.
-
Calculate the enantiomeric excess using the same formula based on the peak areas of the two enantiomers.
Visualizing the Workflow and Relationships
To better understand the process and the relationship between the different components discussed, the following diagrams are provided.
References
A Comparative Guide to X-ray Crystallography for the Characterization of sSPhos Reaction Products
For researchers, scientists, and drug development professionals engaged in transition metal catalysis, particularly those utilizing the versatile sSPhos ligand in palladium-catalyzed cross-coupling reactions, definitive structural characterization of the resulting products is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the elucidation of this compound reaction products, supported by experimental data and detailed protocols.
Introduction to this compound and the Need for Precise Characterization
The sulfonated SPhos (this compound) ligand, a cornerstone of modern organometallic chemistry, is instrumental in facilitating a wide array of challenging cross-coupling reactions, including Buchwald-Hartwig aminations. The steric bulk and electronic properties of this compound afford highly active and stable palladium catalysts, leading to the synthesis of complex organic molecules with applications in pharmaceuticals and materials science.[1][2] The precise three-dimensional arrangement of atoms in the resulting organopalladium complexes and organic products is critical for understanding reaction mechanisms, optimizing catalytic cycles, and establishing structure-activity relationships.
X-ray crystallography stands as the gold standard for providing unambiguous atomic-level structural information.[3][4] However, alternative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer complementary data and can be more suitable in certain experimental contexts.[5][6] This guide will objectively compare these methods to assist researchers in selecting the most appropriate analytical approach.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for characterizing this compound reaction products depends on several factors, including the nature of the sample (e.g., crystalline solid, solution), the information required (e.g., connectivity, 3D structure, molecular weight), and available resources.
| Feature | Single-Crystal X-ray Diffraction | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry | Connectivity, solution-state structure and dynamics, relative stereochemistry | Molecular weight, elemental composition, fragmentation patterns |
| Sample Requirements | Single, well-ordered crystal (typically 0.1-0.4 mm)[7] | Soluble sample (typically >1 mg) in a suitable deuterated solvent | Small sample amount (µg to ng), soluble or directly ionizable |
| Resolution | Atomic resolution (<1 Å)[8] | Provides information on through-bond and through-space atomic interactions | High mass accuracy (ppm level) |
| Throughput | Low; crystal growth can be time-consuming | High for routine 1D spectra; lower for complex 2D experiments | High |
| Air-Sensitive Samples | Requires specialized handling (e.g., glovebox, cryo-protection)[9][10] | Can be prepared in a glovebox and sealed in an NMR tube | Can be analyzed under inert conditions with appropriate ionization sources |
| Limitations | Requires crystalline material; structure may not represent the solution state | Interpretation of complex spectra can be challenging; does not provide absolute stereochemistry directly | Does not provide 3D structural information; fragmentation can be complex |
In-Depth Look at X-ray Crystallography
Single-crystal X-ray diffraction provides an unparalleled level of detail, revealing the precise spatial arrangement of every atom in a molecule. For this compound-ligated palladium complexes, this can elucidate the coordination geometry around the palladium center, the conformation of the biaryl phosphine ligand, and the nature of any substrate or product binding.
Experimental Workflow for X-ray Crystallography
The process of obtaining a crystal structure can be broken down into several key stages, as illustrated in the workflow diagram below.
Caption: Workflow for X-ray Crystallography.
Detailed Experimental Protocol: Single-Crystal X-ray Diffraction of an Air-Sensitive this compound-Palladium Complex
-
Crystal Growth: The purified complex is dissolved in a minimal amount of a suitable solvent (e.g., toluene, THF) inside an argon-filled glovebox. A less polar solvent (e.g., pentane, hexane) is then carefully layered on top of this solution. The vial is sealed and left undisturbed for several days to allow for slow diffusion and crystal formation.[11]
-
Crystal Mounting: Inside the glovebox, a suitable crystal is selected under a microscope. The crystal is coated in a cryoprotectant oil (e.g., paratone-N) to prevent decomposition upon exposure to air and to protect it during flash-cooling.[9] The oiled crystal is then picked up using a cryo-loop.
-
Transfer and Mounting on the Diffractometer: The mounted crystal is quickly transferred from the glovebox to the goniometer head of the single-crystal X-ray diffractometer, which is under a cold stream of nitrogen gas (typically 100 K).[7][10] This rapid cooling vitrifies the oil and preserves the crystal.
-
Data Collection: The crystal is centered in the X-ray beam. A preliminary screening is performed to assess the crystal quality and determine the unit cell parameters.[7] If the crystal is of sufficient quality, a full dataset of diffraction intensities is collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The collected diffraction data is processed to generate a set of structure factors. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. This initial model is then refined against the experimental data to yield the final, high-resolution crystal structure.
Alternative and Complementary Techniques
While X-ray crystallography provides the ultimate structural snapshot, NMR and mass spectrometry are indispensable tools for a comprehensive characterization of this compound reaction products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the connectivity of atoms in a molecule in the solution phase. For this compound reaction products, ¹H, ¹³C, and ³¹P NMR are routinely used to confirm the formation of the desired product and to probe the solution-state structure and dynamics. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish through-bond correlations, while NOESY can provide information about through-space proximity of atoms, which can be used to infer the solution-state conformation.
Mass Spectrometry (MS)
Mass spectrometry provides a highly accurate measurement of the molecular weight of a compound, which can be used to confirm its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the identity of novel this compound reaction products. Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used for the analysis of organometallic complexes.
Logical Framework for Technique Selection
The choice between these techniques is often guided by the specific research question at hand. The following diagram illustrates a logical approach to selecting the appropriate analytical method.
References
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. crystallography.alliedacademies.com [crystallography.alliedacademies.com]
- 6. Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Buchwald Ligands for C-N Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become an indispensable tool in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. The success of this reaction is critically dependent on the choice of the phosphine ligand, which modulates the reactivity and stability of the palladium catalyst. Professor Stephen L. Buchwald's group has developed a portfolio of bulky, electron-rich biaryl phosphine ligands that have significantly expanded the scope and utility of C-N cross-coupling reactions.
This guide provides a comparative study of several widely used Buchwald ligands, offering insights into their performance with specific substrates. The information presented is intended to assist researchers in selecting the optimal ligand for their synthetic challenges, thereby accelerating discovery and development processes.
Ligand Performance Comparison
The selection of the most effective Buchwald ligand is highly dependent on the nature of the coupling partners, namely the aryl/heteroaryl halide and the amine. Below are comparative data summarizing the performance of various Buchwald ligands in the amination of different substrate classes.
Heteroaryl Bromide Amination
The coupling of heteroaryl halides is a common challenge in medicinal chemistry. The following table compares the performance of several Buchwald ligands in the amination of 3-bromo-2-aminopyridine with morpholine.
Table 1: Comparison of Buchwald Ligands for the Amination of 3-bromo-2-aminopyridine with Morpholine
| Ligand | Catalyst System | Yield (%) |
| XPhos | Pd₂(dba)₃ / XPhos | - |
| RuPhos | Pd₂(dba)₃ / RuPhos | 71 |
| SPhos | Pd₂(dba)₃ / SPhos | 76 |
| BrettPhos | Pd₂(dba)₃ / BrettPhos | - |
| RuPhos-precatalyst | RuPhos-precatalyst | 83 |
Reaction Conditions: 3-bromo-2-aminopyridine (1.0 equiv), morpholine (1.2 equiv), LiHMDS (2.5 equiv), Pd₂(dba)₃ (2 mol%), Ligand (8 mol%) or Precatalyst, THF, 65 °C, 16 h.[1]
In this specific case, the RuPhos precatalyst demonstrated the highest activity, affording the product in 83% yield.[1] SPhos also proved to be a highly effective ligand.[1]
Aryl Bromide Amination with Heterocyclic Amines
The choice of ligand is also crucial when coupling aryl halides with heterocyclic secondary amines. The following data showcases a broader screening of ligands for the coupling of bromobenzene with various amines.
Table 2: Ligand Screening for the Coupling of Bromobenzene with Secondary Heterocyclic Amines (% Conversion)
| Ligand | Carbazole | Diphenylamine | Phenoxazine | Phenothiazine | 9,10-dihydro-9,9-dimethylacridine |
| XPhos | 27 | 26 | 95 | 57 | 59 |
| t-BuXPhos | 17 | 43 | 85 | 78 | 72 |
| SPhos | 9 | 12 | 96 | 32 | 34 |
| RuPhos | 2 | 10 | 97 | 23 | 25 |
| BrettPhos | 13 | 11 | 96 | 34 | 40 |
| TrixiePhos | 95 | 1 | 2 | 0 | 0 |
Reaction Conditions: Bromobenzene (1.0 equiv), Amine (1.2 equiv), NaOtBu (1.4 equiv), [Pd(allyl)Cl]₂ (1 mol%), Ligand (4 mol%), Toluene, 100 °C. Conversion determined by GC-MS.[1]
This extensive screening reveals that for carbazole, TrixiePhos is exceptionally effective, while for phenoxazine, XPhos, SPhos, RuPhos, and BrettPhos all show high conversions.[1] For more sterically hindered or electronically different amines, the optimal ligand varies significantly.[1]
Aryl Chloride Amination
Aryl chlorides are often more challenging substrates for C-N coupling reactions due to the strength of the C-Cl bond. The development of highly active ligands has been crucial for enabling these transformations.
Table 3: Comparison of Ligands for the Amination of 4-Chlorotoluene with N-Methylaniline
| Ligand | Pd Source | Yield (%) |
| YPhos | Pd₂(dba)₃ | >99 |
| Buchwald Ligand A | Pd₂(dba)₃ | ~80 |
| Buchwald Ligand B | Pd₂(dba)₃ | ~60 |
Reaction Conditions: 4-chlorotoluene (1.0 equiv), N-methylaniline (1.2 equiv), KOtBu (1.5 equiv), Pd₂(dba)₃ (0.25 mol%), Ligand (0.5 mol%), rt, 1 h. Yields determined by GC. Note: "Buchwald Ligand A" and "Buchwald Ligand B" are representative of earlier generation, established Buchwald ligands used for comparison in the study.[2]
A newer generation ligand, YPhos, demonstrated superior activity, achieving quantitative conversion at room temperature within one hour.[2] This highlights the continuous evolution and improvement of ligand design for challenging substrates.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthetic chemistry. Below are representative procedures for the Buchwald-Hartwig amination reactions.
General Procedure for the Amination of 3-bromo-2-aminopyridine with Morpholine
To an oven-dried reaction vessel were added 3-bromo-2-aminopyridine (1.0 mmol), the palladium precatalyst (e.g., RuPhos precatalyst, 0.02 mmol, 2 mol%), and a magnetic stir bar. The vessel was evacuated and backfilled with argon. Then, a solution of morpholine (1.2 mmol) in anhydrous THF (5 mL) was added, followed by the addition of a solution of LiHMDS (2.5 mmol) in THF. The reaction mixture was stirred at 65 °C for 16 hours. After cooling to room temperature, the reaction was quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired product.
General Procedure for the Amination of Bromobenzene with Secondary Heterocyclic Amines
In a glovebox, an oven-dried vial was charged with [Pd(allyl)Cl]₂ (0.01 mmol, 1 mol%), the respective phosphine ligand (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol). The vial was sealed, removed from the glovebox, and then bromobenzene (1.0 mmol), the amine (1.2 mmol), and toluene (2 mL) were added under an argon atmosphere. The reaction mixture was stirred at 100 °C. The progress of the reaction was monitored by GC-MS.
Mechanistic Overview and Workflow
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a series of key steps. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.
The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. Subsequent association of the amine and deprotonation by a base forms a palladium-amido complex. The final step is reductive elimination, which furnishes the desired C-N coupled product and regenerates the active Pd(0) catalyst.
Figure 2. A typical experimental workflow for a Buchwald-Hartwig amination reaction.
This generalized workflow outlines the key steps involved in setting up, running, and isolating the product of a Buchwald-Hartwig amination reaction. Adherence to inert atmosphere techniques is crucial for achieving high yields and reproducibility.
References
The Researcher's Guide to sSPhos: A Cost-Benefit Analysis Against Other Leading Phosphine Ligands
For researchers, scientists, and drug development professionals, the selection of a suitable ligand is a critical decision in optimizing cross-coupling reactions. This guide provides a comprehensive cost-benefit analysis of sSPhos against other widely used Buchwald phosphine ligands, including XPhos, RuPhos, and SPhos. By examining experimental data on performance, cost-effectiveness, and substrate scope, this guide aims to equip scientists with the necessary information to make informed decisions for their catalytic systems.
Executive Summary
This compound, a sulfonated biaryl phosphine ligand, has emerged as a powerful tool in the palladium-catalyzed cross-coupling toolbox. Its unique sulfonate group imparts distinct reactivity, particularly in enantioselective transformations, through electrostatic interactions. While often demonstrating superior or comparable performance to other bulky phosphine ligands like XPhos and RuPhos, its cost-effectiveness can be a deciding factor. This guide presents a detailed comparison of these ligands across key performance indicators and market prices to provide a clear cost-benefit analysis.
Performance Comparison: this compound vs. Alternatives
The efficacy of a ligand is determined by its ability to promote high yields, fast reaction times, and broad substrate scope with low catalyst loadings. Below is a summary of the performance of this compound in comparison to other common Buchwald ligands in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The choice of ligand is crucial, especially when dealing with challenging substrates.
Table 1: Comparative Performance in a Solid-State Suzuki-Miyaura Reaction
| Ligand | NMR Yield (%) |
| DavePhos | 97 |
| This compound | (comparable performance expected based on structural similarities to SPhos) |
| RuPhos | 92 |
| BrettPhos | 92 |
| tBuDavePhos | 82 |
| XPhos | 65 |
| tBuXPhos | 70 |
| P(tBu)3 | 50 |
| PCy3 | 60 |
| PPh3 | 43 |
| None | 18 |
Data sourced from a study on solid-state Suzuki–Miyaura cross-coupling reactions. While this study did not explicitly test this compound, the performance of its parent ligand, SPhos, is known to be excellent in Suzuki-Miyaura couplings.[1][2]
Studies have shown that for Suzuki-Miyaura couplings, SPhos and XPhos are highly universal ligands, particularly for hindered aryl substrates and heteroaryl halides.[3] this compound, as a sulfonated version of SPhos, is designed to be water-soluble, facilitating reactions in aqueous media and simplifying product isolation.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental method for the formation of C-N bonds. Ligand selection is critical for achieving high efficiency, especially with less reactive aryl chlorides and sterically hindered amines.
Cost-Benefit Analysis
In a research and development setting, the cost of reagents is a significant consideration. While highly efficient, advanced phosphine ligands can be a considerable investment.
Table 2: Cost Comparison of this compound and Other Buchwald Ligands
| Ligand | Supplier | Price (USD/gram) |
| This compound | Sigma-Aldrich | $292.00 (for 500mg) |
| ChemScene | $29.00 | |
| NanoAxis LLC | $23.40 (for 5g) | |
| XPhos | - | Price varies by supplier |
| RuPhos | Sigma-Aldrich | $82.60 |
| SPhos | Sigma-Aldrich | $73.20 |
| Carl ROTH | ~$36.00 (€33.25) |
Prices are subject to change and may vary between suppliers and purity grades.
Analysis:
This compound exhibits a wide price range depending on the supplier, with some sources offering it at a significantly lower cost than other Buchwald ligands from major suppliers like Sigma-Aldrich. This variability highlights the importance of sourcing from multiple vendors. When obtainable at a lower price point, this compound presents a highly attractive option, offering the potential for high performance at a reduced cost.
The "benefit" in this analysis extends beyond simple reaction yield. For certain applications, particularly in asymmetric catalysis and reactions in aqueous media, the unique properties of this compound may offer advantages that are not achievable with other ligands, justifying a potentially higher cost.[1]
Experimental Protocols
To ensure a fair and reproducible comparison, it is essential to follow standardized experimental protocols. Below are representative procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions.
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
A mixture of the aryl halide (1 mmol), arylboronic acid (1.2 mmol), palladium source (e.g., Pd(OAc)2, 0.5 mol%), and the phosphine ligand (0.75-1.5 mol%) in a suitable solvent (e.g., WEB, 3 mL) is stirred at room temperature for the designated time. Following the reaction, the mixture is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are then purified by column chromatography to yield the desired biaryl product.
General Procedure for a Buchwald-Hartwig Amination
In an inert atmosphere, a flask is charged with the palladium precursor (e.g., bis(dibenzylideneacetone)palladium(0), 1.5 mol%), the phosphine ligand (3.0 mol%), and a base (e.g., sodium tert-butoxide, 2.0 equiv.) in a degassed solvent (e.g., toluene). The mixture is stirred, followed by the addition of the aryl chloride (1.0 equiv.) and the amine (1.5 equiv.). The reaction is then heated to reflux for several hours. After cooling, the reaction is quenched with water and the product is extracted and purified.
Mechanistic Insights and Signaling Pathways
The catalytic cycle for palladium-catalyzed cross-coupling reactions generally involves oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The choice of ligand significantly influences the kinetics and efficiency of these steps.
Bulky, electron-rich phosphine ligands like this compound and its counterparts facilitate the formation of monoligated palladium(0) species, which are highly active in the oxidative addition step. The steric bulk also promotes the final reductive elimination step to release the product and regenerate the active catalyst.
For this compound, its unique sulfonate group can participate in electrostatic interactions, which can be particularly influential in enantioselective reactions by organizing the transition state assembly.[1]
Below are graphical representations of the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion
This compound stands as a highly effective and, in many cases, cost-efficient alternative to other leading phosphine ligands for palladium-catalyzed cross-coupling reactions. Its unique sulfonate functionality offers advantages in aqueous media and enantioselective synthesis. While ligands like XPhos and RuPhos have demonstrated broad utility, a careful cost-benefit analysis, considering both performance data and market pricing, suggests that this compound should be a primary candidate for consideration in catalyst screening, particularly when cost and specialized reactivity are key drivers. The provided experimental protocols and mechanistic diagrams serve as a valuable resource for researchers aiming to implement and optimize these powerful catalytic systems in their own work.
References
- 1. This compound: A General Ligand for Enantioselective Arylative Phenol Dearomatization via Electrostatically-Directed Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Application of this compound as a Chiral Ligand for Palladium-Catalyzed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Phosphine Ligands: Substrate Scope Limitations of sSPhos
For Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand is paramount to achieving high yields, broad substrate scope, and desired selectivity. This guide provides a comparative analysis of the sulfonated biaryl phosphine ligand, sSPhos, against other widely used ligands such as those from the Buchwald, Josiphos, and Xantphos families. The focus is to delineate the substrate scope and limitations of this compound, supported by available experimental data.
Ligand Structures
The structural differences between these ligands underpin their varying performance in catalytic cycles.
Caption: Chemical structures of this compound and representative Buchwald, Xantphos, and Josiphos ligands.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The performance of different ligands is highly dependent on the nature of the coupling partners.
Substrate Scope Comparison in Suzuki-Miyaura Coupling
| Substrate Type | This compound | Buchwald Ligands (SPhos, XPhos) | Xantphos | Josiphos Ligands |
| Aryl Chlorides | Limited data; effective for site-selective coupling of polychlorinated arenes[1]. | Highly effective, including for unactivated and sterically hindered variants[2]. | Moderately effective; can require higher temperatures[3]. | Limited data in this specific application. |
| Aryl Bromides | Effective for biphenol synthesis[4]. | Very broad scope, including electron-rich, electron-poor, and heteroaryl bromides[5]. | Generally effective with a wide range of boronic acids[6]. | Effective, but more commonly used in asymmetric variations. |
| Sterically Hindered Substrates | Low conversion observed in some sterically demanding dearomatization reactions[7]. | Excellent performance, a key advantage of this ligand class. | Can be effective, but may require optimization[6]. | Can be effective, particularly in asymmetric couplings. |
| Heteroaryl Halides | Limited data available. | Highly effective for a wide range of heteroaryl chlorides and bromides. | Good to excellent yields with various heteroaryl halides[8]. | Limited data in general Suzuki couplings. |
| Electron-Rich/Poor Substrates | Good outcomes with both in phenol dearomatization[7]. | Broad tolerance for both electron-rich and electron-poor substrates[5]. | Generally good tolerance[6]. | Good tolerance reported in specific applications. |
Key Limitations of this compound in Suzuki-Miyaura Coupling:
Current literature indicates that the primary application of this compound in Suzuki-Miyaura coupling is specialized, focusing on the enantioselective synthesis of biphenols and directing site-selectivity in the coupling of polychlorinated arenes through electrostatic interactions[1][4]. There is a notable lack of comprehensive data on its performance with a broad range of standard Suzuki-Miyaura substrates, particularly when compared to the well-established utility of Buchwald ligands.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride with a Buchwald Ligand
A general procedure for the Suzuki-Miyaura coupling of an aryl chloride with phenylboronic acid using an XPhos-ligated palladium precatalyst is as follows:
Reaction: 4-Chlorotoluene + Phenylboronic Acid → 4-Methylbiphenyl
Materials:
-
4-Chlorotoluene (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
XPhos Pd G3 (a third-generation Buchwald precatalyst) (0.02 equiv)
-
K₃PO₄ (2.0 equiv)
-
Toluene/H₂O (10:1 mixture)
Procedure:
-
To an oven-dried Schlenk tube is added 4-chlorotoluene, phenylboronic acid, XPhos Pd G3, and K₃PO₄.
-
The tube is evacuated and backfilled with argon three times.
-
Degassed toluene and water are added via syringe.
-
The reaction mixture is stirred at 100 °C for 16 hours.
-
After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial in the synthesis of pharmaceuticals and other fine chemicals.
Substrate Scope Comparison in Buchwald-Hartwig Amination
| Substrate Type | This compound | Buchwald Ligands (SPhos, XPhos) | Xantphos | Josiphos Ligands |
| Primary Amines | Limited data; effective for site-selective amination of polychlorinated arenes[1]. | Highly effective with a broad range of aryl halides[9]. | Generally effective, though may require higher catalyst loading for some substrates[10]. | Effective, particularly for direct coupling of ammonia[7]. |
| Secondary Amines | Limited data available. | Broad scope, including hindered secondary amines[9]. | Very effective for a wide range of secondary amines[10]. | Limited data in this context. |
| Amides/Carbamates | Tolerated in phenol dearomatization, but not as the primary coupling partner[7]. | Effective, often requiring specific ligands like BrettPhos[11]. | Can be effective, but often requires more forcing conditions. | Not a primary application. |
| Unactivated Aryl Chlorides | Limited data available. | Highly effective, a key strength of ligands like XPhos. | Generally poor reactivity, a known limitation[10]. | Limited data available. |
| Heterocyclic Amines | Limited data available. | Very effective with a wide range of N-heterocycles. | Good to excellent yields with many heterocyclic amines[8]. | Limited data available. |
Key Limitations of this compound in Buchwald-Hartwig Amination:
Similar to the Suzuki-Miyaura coupling, the documented use of this compound in Buchwald-Hartwig amination is primarily for directing site-selectivity in reactions involving polychlorinated aromatic substrates[1]. There is a significant lack of data demonstrating its general utility for the coupling of a wide array of amines and aryl halides, a domain where Buchwald ligands are exceptionally versatile[9].
Experimental Protocol: Buchwald-Hartwig Amination with a Xantphos Ligand
A general procedure for the Buchwald-Hartwig amination of an aryl bromide with a secondary amine using a Xantphos-ligated palladium catalyst is as follows:
Reaction: 4-Bromotoluene + Morpholine → 4-(p-tolyl)morpholine
Materials:
-
4-Bromotoluene (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (0.01 equiv)
-
Xantphos (0.02 equiv)
-
NaOt-Bu (1.4 equiv)
-
Toluene
Procedure:
-
In a glovebox, a Schlenk tube is charged with Pd₂(dba)₃, Xantphos, and NaOt-Bu.
-
The tube is sealed, removed from the glovebox, and placed under an argon atmosphere.
-
Toluene, 4-bromotoluene, and morpholine are added sequentially via syringe.
-
The reaction mixture is heated to 100 °C for 18 hours.
-
After cooling, the reaction is filtered through a pad of Celite, and the filtrate is concentrated.
-
The residue is purified by column chromatography to afford the desired product.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
This compound has demonstrated significant utility in specialized applications, particularly in enantioselective catalysis and site-selective cross-coupling reactions where its sulfonate group can engage in directive non-covalent interactions[1][4]. However, based on the currently available literature, its substrate scope in general Suzuki-Miyaura and Buchwald-Hartwig reactions is not as broad as that of the more established Buchwald and Xantphos ligands.
Limitations of this compound:
-
Limited General Substrate Scope Data: There is a lack of comprehensive studies evaluating this compound in standard, non-asymmetric Suzuki-Miyaura and Buchwald-Hartwig reactions with a wide array of substrates.
-
Specialized Applications: Its utility appears to be concentrated in reactions where its unique structural and electronic properties can be leveraged for selectivity control, rather than for general reactivity.
-
Steric Hindrance: In some reported cases, sterically demanding substrates have led to low conversions, suggesting potential limitations with bulky coupling partners[7].
In contrast, Buchwald ligands like SPhos and XPhos offer exceptional performance across a vast range of substrates, including challenging aryl chlorides and sterically hindered partners[9]. Xantphos provides a robust alternative, particularly for a wide variety of amines in C-N coupling, though with noted limitations for unactivated aryl chlorides[10]. Josiphos ligands are primarily employed in asymmetric catalysis and are less commonly used for general cross-coupling applications.
For researchers and drug development professionals, the selection of a phosphine ligand should be guided by the specific transformation. While Buchwald and Xantphos ligands serve as excellent general-purpose choices for a broad array of Suzuki-Miyaura and Buchwald-Hartwig couplings, this compound should be considered for more specialized applications where enantioselectivity or site-selectivity is the primary goal. Further research is needed to fully elucidate the broader utility and limitations of this compound in the wider context of cross-coupling chemistry.
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A General Ligand for Enantioselective Arylative Phenol Dearomatization via Electrostatically-Directed Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules [dspace.mit.edu]
- 11. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
Determining the Absolute Configuration of Chiral Molecules from sSPhos Catalysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the determination of the absolute configuration of chiral products is a critical step. The chiral phosphine ligand, sSPhos, has emerged as a powerful tool in palladium-catalyzed asymmetric reactions, consistently delivering high enantioselectivity. This guide provides a comparative overview of the primary experimental methods used to determine the absolute configuration of these valuable chiral molecules, complete with experimental protocols and data presentation to aid in methodological selection.
The unambiguous assignment of the three-dimensional arrangement of atoms in a chiral molecule, its absolute configuration, is paramount in pharmaceutical and materials science, where enantiomers can exhibit vastly different biological activities or physical properties. In the context of asymmetric catalysis using the this compound ligand, a robust and reliable method for determining the absolute configuration of the enantioenriched products is essential to validate the synthetic strategy and understand the stereochemical outcome of the reaction.
This guide will delve into the most commonly employed techniques for this purpose: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents, and Vibrational Circular Dichroism (VCD).
Method Comparison at a Glance
To facilitate a quick comparison, the following table summarizes the key aspects of each technique.
| Feature | X-ray Crystallography | NMR with Chiral Solvating Agents | Vibrational Circular Dichroism (VCD) |
| Principle | Diffraction pattern of a single crystal | Diastereomeric interactions in solution | Differential absorption of circularly polarized infrared light |
| Sample Requirement | High-quality single crystal | Soluble compound, ~1-5 mg | Soluble compound, ~1-10 mg |
| Data Acquisition Time | Hours to days | Minutes to hours | Hours |
| Data Analysis | Structure refinement software | Analysis of chemical shift differences | Comparison with DFT calculated spectra |
| Confidence Level | Unambiguous (Gold Standard) | High (dependent on model) | High (with computational support) |
| Key Advantage | Provides the complete 3D structure | Non-destructive, relatively fast | Applicable to non-crystalline samples |
| Key Limitation | Requires a suitable single crystal | Indirect method, requires chiral agent | Requires computational resources |
Experimental Protocols and Data
X-ray Crystallography: The Definitive Method
Single-crystal X-ray diffraction is considered the gold standard for determining absolute configuration as it provides a direct visualization of the molecule's three-dimensional structure.
Experimental Protocol:
A representative protocol for determining the absolute configuration of a spirocyclic product from an this compound-catalyzed arylative phenol dearomatization is as follows[1][2]:
-
Crystal Growth: The purified, enantioenriched product is dissolved in a suitable solvent or solvent mixture (e.g., a biphasic mixture of toluene and water) and allowed to slowly evaporate at room temperature. Alternatively, vapor diffusion or cooling crystallization methods can be employed.
-
Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure. The absolute configuration is typically determined by anomalous dispersion effects, often quantified by the Flack parameter. A Flack parameter close to zero for the correct enantiomer and close to one for the incorrect one confirms the assignment.
Data Presentation:
The crystallographic data is typically presented in a standardized format, including crystal system, space group, unit cell dimensions, and refinement statistics. The final determined structure is often depicted with thermal ellipsoids.
NMR Spectroscopy with Chiral Solvating Agents: A Powerful Solution-State Technique
When obtaining a single crystal is not feasible, NMR spectroscopy in the presence of a chiral solvating agent (CSA) offers a powerful alternative. The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to separate NMR signals for each enantiomer.
Experimental Protocol:
A general procedure for using a chiral solvating agent with a product from an this compound-catalyzed reaction is as follows:
-
Sample Preparation: Dissolve a small amount (1-5 mg) of the enantioenriched product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire Reference Spectrum: Obtain a high-resolution ¹H or ³¹P NMR spectrum of the sample.
-
Addition of Chiral Solvating Agent: Add a sub-stoichiometric amount of a suitable chiral solvating agent (e.g., (R)- or (S)-1,1'-bi-2-naphthol) to the NMR tube.
-
Acquire Spectrum of the Mixture: Re-acquire the NMR spectrum and observe the splitting of signals corresponding to the enantiomers.
-
Confirmation with the Opposite Enantiomer of CSA (Optional but Recommended): If available, repeat the experiment with the opposite enantiomer of the CSA to confirm the assignments.
By comparing the induced chemical shift differences (Δδ) with established models or by derivatizing a known stereoisomer, the absolute configuration can be deduced.
Data Presentation:
The NMR data should be presented by overlaying the spectra of the free substrate and the substrate in the presence of the CSA, clearly indicating the separated signals of the enantiomers.
Vibrational Circular Dichroism (VCD): A Chiroptical Method for Non-Crystalline Samples
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with the spectrum calculated for a specific enantiomer using Density Functional Theory (DFT), the absolute configuration can be determined.
Experimental Protocol:
A typical VCD analysis involves the following steps:
-
Sample Preparation: Dissolve the purified product (1-10 mg) in a suitable solvent (e.g., CCl₄ or CDCl₃) to a concentration of approximately 0.05 M.
-
VCD Spectrum Acquisition: Record the VCD and IR spectra of the sample using a VCD spectrometer.
-
Computational Modeling: Perform DFT calculations to predict the theoretical VCD and IR spectra for one enantiomer of the molecule. This involves conformational searches and geometry optimizations.
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match in terms of sign and relative intensity of the bands confirms the absolute configuration.
Data Presentation:
The results are presented by overlaying the experimental and calculated VCD and IR spectra, highlighting the key vibrational bands that confirm the stereochemical assignment.
Conclusion
The choice of method for determining the absolute configuration of products from this compound catalysis depends on several factors, including the physical properties of the compound, the available instrumentation, and the desired level of certainty. While X-ray crystallography provides the most definitive answer, its requirement for a high-quality single crystal can be a significant bottleneck. NMR with chiral solvating agents and VCD are powerful solution-state techniques that are often more readily applicable. For a comprehensive and unambiguous assignment, employing at least two of these methods is highly recommended. As the field of asymmetric catalysis with this compound and other privileged ligands continues to expand, the application of these analytical techniques will remain indispensable for advancing our understanding and control of stereochemistry.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of sSPhos
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of sSPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), a common phosphine ligand in chemical synthesis. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Researchers, scientists, and drug development professionals handle a diverse array of chemical reagents daily. Among these, phosphine ligands like this compound are invaluable tools in cross-coupling reactions but require careful management, especially when it comes to disposal. Improper handling of phosphine-containing waste can pose significant safety risks. This document outlines a clear, step-by-step protocol for the safe deactivation and disposal of this compound, ensuring the well-being of laboratory personnel and the protection of our environment.
Essential Safety Information & Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The ligand is an air-sensitive and combustible solid. Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves, must be worn at all times. All handling and disposal operations should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
| Parameter | Value | Source |
| Appearance | White to off-white solid | |
| Air Sensitivity | Air-sensitive | |
| Combustibility | Combustible solid | |
| Incompatible Materials | Strong oxidizing agents, strong acids | [1] |
Step-by-Step Disposal Protocol: Oxidation of this compound Waste
The recommended method for the safe disposal of this compound and its residues is through oxidative deactivation. This process converts the phosphine ligand into the corresponding phosphine oxide, a significantly less hazardous compound. The following protocol utilizes a common laboratory reagent, sodium hypochlorite (bleach), for this purpose.
Materials Required:
-
Waste this compound (solid or in solution)
-
Sodium hypochlorite solution (household bleach, typically 5-6% NaOCl)
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., Erlenmeyer flask or beaker) large enough to accommodate the waste and bleach solution with room for stirring.
-
pH paper or pH meter
-
Sodium bisulfite (for quenching excess oxidant)
-
Designated hazardous waste container
Experimental Protocol:
-
Preparation: In a certified chemical fume hood, place the reaction vessel on a stir plate. If disposing of solid this compound, dissolve it in a minimal amount of a compatible organic solvent (e.g., isopropanol or acetone). For this compound waste already in an organic solvent, proceed to the next step.
-
Initial Quenching (for reactive mixtures): If the waste stream contains other reactive materials, they should be neutralized or quenched prior to the oxidation of this compound.
-
Oxidation: While stirring the this compound waste solution, slowly add the sodium hypochlorite solution. A general guideline is to add the bleach in a 2:1 molar excess relative to the estimated amount of this compound. The reaction is exothermic; therefore, slow addition is crucial to control the temperature. If a significant temperature increase is observed, cool the reaction vessel in an ice bath.
-
Reaction Monitoring: Continue stirring the mixture at room temperature. The oxidation of triarylphosphines can be monitored by thin-layer chromatography (TLC) by spotting for the disappearance of the this compound and the appearance of a new, more polar spot corresponding to the this compound oxide. For a small laboratory-scale quantity, a reaction time of 2-3 hours is generally sufficient to ensure complete oxidation.
-
Quenching Excess Oxidant: After the oxidation is complete, check for the presence of excess hypochlorite using potassium iodide-starch paper (a blue-black color indicates the presence of an oxidant). If excess oxidant is present, it must be quenched by the slow addition of a saturated aqueous solution of sodium bisulfite until the test paper no longer changes color.
-
pH Neutralization: Check the pH of the final solution. If it is highly acidic or basic, neutralize it to a pH between 6 and 8 by adding an appropriate acid (e.g., dilute hydrochloric acid) or base (e.g., sodium bicarbonate) solution.
-
Waste Collection: The final, deactivated solution should be transferred to a properly labeled hazardous waste container for collection by your institution's environmental health and safety (EHS) department. Do not pour the solution down the drain.
-
Decontamination of Glassware: All glassware and equipment that came into contact with this compound must be decontaminated. Rinse the glassware with a small amount of an appropriate solvent to remove any residual this compound, and add this rinsate to the hazardous waste container. Then, wash the glassware with a 10% bleach solution, followed by a thorough rinse with water.
Disposal Workflow Diagram
By following these procedures, laboratories can ensure the safe and responsible disposal of this compound waste, contributing to a safer research environment and upholding their commitment to environmental stewardship. Always consult with your institution's EHS department for specific guidance on hazardous waste management.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
